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N-(2,4,5-trichlorophenyl)propanamide Documentation Hub

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  • Product: N-(2,4,5-trichlorophenyl)propanamide
  • CAS: 26320-49-0

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of N-(2,4,5-Trichlorophenyl)propanamide: A Comprehensive Technical Guide

Introduction & Structural Significance N-(2,4,5-Trichlorophenyl)propanamide is a highly halogenated aromatic amide. Compounds of this structural class are heavily utilized in agrochemical and pharmaceutical research, mos...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Significance

N-(2,4,5-Trichlorophenyl)propanamide is a highly halogenated aromatic amide. Compounds of this structural class are heavily utilized in agrochemical and pharmaceutical research, most notably mirroring the structure and function of Propanil (N-(3,4-dichlorophenyl)propanamide), a globally applied post-emergence herbicide[1]. The 2,4,5-trichloro substitution pattern on the phenyl ring imparts significant lipophilicity, environmental stability, and targeted biological activity, making it an essential scaffold for developing novel fungicidal and herbicidal agents[2].

Mechanistic Rationale & Retrosynthetic Analysis

The synthesis of N-(2,4,5-trichlorophenyl)propanamide relies on the nucleophilic acyl substitution of an activated propionyl donor by 2,4,5-trichloroaniline.

Causality in Experimental Design: The three chlorine atoms at the ortho (2), para (4), and meta (5) positions exert a profound electron-withdrawing inductive effect (-I) on the aromatic system. This drastically reduces the electron density of the amine nitrogen, rendering 2,4,5-trichloroaniline a remarkably weak nucleophile compared to unsubstituted aniline.

Because of this high activation energy barrier, direct amidation with propionic acid is thermodynamically unfavorable. Therefore, highly electrophilic propionyl chloride must be utilized[3]. Furthermore, the reaction generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, HCl will rapidly protonate the already weakly nucleophilic amine, forming an unreactive anilinium salt and halting the reaction[4]. To drive the equilibrium forward, an acid scavenger—typically an organic base like triethylamine (TEA) or pyridine—is strictly required[3].

Experimental Workflow: Catalyzed Anhydrous Acylation

To ensure maximum yield and purity, an anhydrous organic protocol utilizing nucleophilic catalysis is preferred over the traditional aqueous Schotten-Baumann reaction. This protocol is designed as a self-validating system, where each step logically isolates the target product from specific byproducts.

Materials Required:
  • Substrate: 2,4,5-Trichloroaniline (1.0 eq, 10 mmol)

  • Electrophile: Propionyl chloride (1.2 eq, 12 mmol)

  • Acid Scavenger: Triethylamine (TEA) (1.5 eq, 15 mmol)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 eq, 0.5 mmol)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:
  • Reagent Solvation & Activation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen atmosphere, dissolve 2,4,5-trichloroaniline in 50 mL of anhydrous DCM.

  • Base & Catalyst Introduction: Add TEA and DMAP to the solution. Rationale: TEA serves as the primary stoichiometric acid scavenger. DMAP acts as a nucleophilic catalyst, attacking propionyl chloride to form a highly reactive N-acylpyridinium intermediate, which is essential for overcoming the steric and electronic deactivation of the trichloroaniline.

  • Controlled Acylation: Cool the reaction vessel to 0–5 °C using an ice-water bath. Dissolve propionyl chloride in 10 mL of anhydrous DCM and add it dropwise via an addition funnel over 30 minutes. Rationale: Dropwise addition at low temperatures controls the exothermic nature of the reaction and minimizes the formation of di-acylated byproducts.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 4–6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system until the aniline precursor is fully consumed.

  • Self-Validating Workup:

    • Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Rationale: This neutralizes any remaining propionyl chloride and excess acid.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

    • Wash the combined organic layers with 1M HCl (30 mL). Rationale: This step is critical; it selectively protonates unreacted TEA, DMAP, and any trace unreacted 2,4,5-trichloroaniline, partitioning them into the aqueous layer as water-soluble hydrochloride salts[4].

    • Wash the organic layer with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure N-(2,4,5-trichlorophenyl)propanamide as white crystalline needles.

SyntheticWorkflow Aniline 2,4,5-Trichloroaniline (Weak Nucleophile) Intermediate N-Acylpyridinium Intermediate Aniline->Intermediate Nucleophilic Attack Acyl Propionyl Chloride (Electrophile) Acyl->Intermediate Activation Base TEA + DMAP (Acid Scavenger & Catalyst) Base->Intermediate Catalysis Product N-(2,4,5-Trichlorophenyl)propanamide (Target Amide) Intermediate->Product Elimination Byproduct TEA-HCl Salt (Water Soluble) Intermediate->Byproduct Proton Transfer

Caption: Workflow and mechanism for the catalyzed amidation of 2,4,5-trichloroaniline.

Quantitative Data & Reaction Optimization

The yield and purity of the final amide are highly dependent on the choice of base and solvent system. The following table summarizes quantitative optimization parameters based on established Schotten-Baumann and anhydrous amidation frameworks[4].

Reaction ConditionBase / Acid ScavengerSolvent SystemTemp (°C)Time (h)Expected Yield (%)Mechanistic Observation
Aqueous Biphasic 10% Aqueous NaOH (2.0 eq)DCM / Water0 to 252 - 460 - 70%Prone to competitive hydrolysis of propionyl chloride.
Anhydrous Basic Triethylamine (1.5 eq)Anhydrous DCM0 to 254 - 675 - 85%Clean reaction, but slow due to deactivated amine.
Catalyzed Anhydrous TEA (1.5 eq) + DMAP (0.05 eq)Anhydrous DCM0 to 252 - 488 - 95%DMAP forms highly reactive N-acylpyridinium intermediate.
High-Temp Organic Pyridine (Solvent & Base)Pyridine801 - 270 - 80%Fast, but difficult workup and strong odor retention.

Biological Pathway & Agrochemical Significance

Similar to its structural analog Propanil, N-(2,4,5-trichlorophenyl)propanamide derivatives exhibit targeted biological activities. In susceptible plant or fungal species, these halogenated amides bind to specific target complexes (such as Photosystem II in plants), inhibiting electron transport and leading to lethal oxidative stress[1]. Conversely, tolerant species (like rice) possess high levels of the enzyme aryl acylamidase, which rapidly hydrolyzes the amide bond, detoxifying the compound into harmless propionic acid and the corresponding polychloroaniline[1].

BiologicalPathway Amide Propanamide Derivative (e.g., Propanil analog) Enzyme Aryl Acylamidase (In Tolerant Species) Amide->Enzyme Metabolism Target Target Complex (e.g. PSII) (In Susceptible Species) Amide->Target Binding Metabolite Polychloroaniline (Detoxified) Enzyme->Metabolite Cleavage Blockade Electron Transport Inhibition Target->Blockade Disruption Death Cellular Death Blockade->Death Oxidative Stress

Caption: Biological mechanism of action and detoxification pathway for halogenated propanamides.

References

  • Propanil - Wikipedia. URL: [Link]

  • Propanil (Ref: FW 734) - Agriculture and Environment Research Unit (AERU), University of Hertfordshire. URL:[Link]

  • Design, Synthesis and Fungicidal Activity against Rhizoctonia solani of New Phenylpyrazoloxyl Propionic Acid Derivatives - ResearchGate. URL:[Link]

Sources

Exploratory

N-(2,4,5-Trichlorophenyl)propanamide (CAS 26320-49-0): A Comprehensive Technical Guide on Synthesis, Physicochemical Profiling, and Application Workflows

Target Audience: Researchers, Synthetic Chemists, and Agrochemical/Pharmaceutical Development Professionals Persona: Senior Application Scientist Executive Summary N-(2,4,5-trichlorophenyl)propanamide (also known as 2',4...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Agrochemical/Pharmaceutical Development Professionals Persona: Senior Application Scientist

Executive Summary

N-(2,4,5-trichlorophenyl)propanamide (also known as 2',4',5'-trichloropropionanilide), registered under CAS Number 26320-49-0 , is a highly halogenated anilide derivative. Structurally characterized by a propionamide moiety conjugated to a heavily substituted trichlorophenyl ring, this compound serves as a critical intermediate in both agrochemical design and pharmacological screening. Because of its structural homology to established Photosystem II inhibitors (such as Propanil), it is frequently utilized in structure-activity relationship (SAR) studies targeting enzyme inhibition and receptor modulation.

This whitepaper provides an authoritative, field-proven guide to the structural mechanics, synthesis workflows, and analytical validation of CAS 26320-49-0, ensuring that researchers can reliably synthesize and characterize this compound within self-validating experimental frameworks.

Chemical Identity & Structural Mechanics

The functional utility of N-(2,4,5-trichlorophenyl)propanamide is entirely dictated by its structural causality. The substitution pattern on the phenyl ring (chlorines at positions 2, 4, and 5) serves two primary mechanistic purposes:

  • Steric Shielding: The ortho-chlorine (position 2) provides significant steric bulk adjacent to the amide bond, drastically reducing the rate of enzymatic hydrolysis by amidases in vivo or in planta.

  • Lipophilic Enhancement: The tri-halogenated system significantly increases the molecule's lipophilicity (predicted XLogP = 3.5), facilitating rapid penetration through biological membranes and waxy plant cuticles[1].

Table 1: Physicochemical and Mass Spectrometry Profiling Data

Data synthesized from PubChemLite and Sigma-Aldrich chemical databases[1][2].

ParameterValueMechanistic Implication
CAS Number 26320-49-0Unique registry identifier for procurement and literature tracking.
Molecular Formula C9H8Cl3NOIndicates a highly halogenated structure requiring specific MS isotopic validation.
Molecular Weight 252.52 g/mol Optimal size for small-molecule receptor binding pockets.
Monoisotopic Mass 250.967 DaCritical target value for High-Resolution Mass Spectrometry (HRMS).
Predicted XLogP 3.5High lipophilicity; dictates the use of reverse-phase chromatography (C18).
Primary MS Adducts [M+H]⁺: 251.97 m/z[M-H]⁻: 249.96 m/zAmphoteric amide behavior allows for both positive and negative ESI modes.

Synthesis Workflows & Mechanistic Pathways

The synthesis of CAS 26320-49-0 is typically achieved via a nucleophilic acyl substitution. The reaction involves the acylation of 2,4,5-trichloroaniline with propionyl chloride. As a Senior Application Scientist, I emphasize that the choice of solvent and temperature control are not arbitrary; they are the governing factors that prevent side reactions.

Synthesis A 2,4,5-Trichloroaniline C Reaction Matrix (DCM + TEA, 0°C) A->C Solubilization B Propionyl Chloride B->C Dropwise Addition D Target Compound CAS 26320-49-0 C->D Acylation E TEA-HCl Byproduct C->E Precipitation

Fig 1. Nucleophilic acyl substitution workflow for CAS 26320-49-0 synthesis.

Protocol 1: Optimized Synthesis of N-(2,4,5-Trichlorophenyl)propanamide

This protocol is designed as a self-purifying system to maximize yield and purity.

  • Matrix Preparation: Dissolve 1.0 equivalent of 2,4,5-trichloroaniline in anhydrous Dichloromethane (DCM).

    • Causality: Anhydrous DCM is strictly required because trace water will hydrolyze the highly reactive propionyl chloride into propionic acid, killing the reaction yield.

  • Proton Scavenging: Add 1.2 equivalents of Triethylamine (TEA) to the matrix.

    • Causality: TEA acts as a non-nucleophilic base. As the acylation proceeds, HCl is generated. TEA scavenges this HCl, preventing the protonation of the unreacted aniline (which would render it non-nucleophilic and halt the reaction).

  • Electrophilic Addition: Chill the reaction vessel to 0°C using an ice bath. Add 1.1 equivalents of propionyl chloride dropwise over 30 minutes.

    • Causality: The acylation of anilines is highly exothermic. Maintaining 0°C suppresses the kinetic energy required for a second acylation event, thereby preventing the formation of unwanted di-acylated byproducts.

  • Workup & Isolation: Quench the reaction with water. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine.

    • Self-Validating Step: The 1M HCl wash selectively protonates any unreacted aniline and TEA, pulling them into the aqueous layer. If the organic layer yields a highly pure product upon solvent evaporation, the washing cascade successfully validated the removal of starting materials.

Pharmacological & Agrochemical Relevance

In agrochemical development, halogenated propionanilides are deeply integrated into herbicide design. CAS 26320-49-0 shares a core pharmacophore with Propanil (3',4'-dichloropropionanilide), a globally utilized herbicide. The addition of the third chlorine atom at the 2-position alters the spatial geometry of the molecule, shifting its binding affinity within biological targets.

When applied in biological assays, these molecules typically target the D1 protein of Photosystem II in plants, or modulate the Aryl Hydrocarbon Receptor (AhR) in mammalian toxicological models.

Pathway A CAS 26320-49-0 (Ligand) B D1 Protein Binding Niche (Photosystem II) A->B Competitive Binding C Plastoquinone (QB) Displacement B->C Conformational Shift D Electron Transfer Blockade (QA to QB) C->D Inhibition E ROS Accumulation & Cellular Toxicity D->E Oxidative Stress

Fig 2. Putative binding and inhibition pathway in agrochemical applications.

Analytical Validation & Experimental Protocols

To ensure scientific integrity, the synthesized batch must undergo rigorous analytical validation. Relying solely on exact mass is insufficient for highly halogenated compounds; researchers must validate the isotopic fingerprint.

Protocol 2: LC-MS Isotopic Validation System

This protocol ensures the structural integrity of the trichlorophenyl moiety.

  • Chromatographic Separation: Inject the sample onto a C18 reverse-phase column using a gradient of Water/Acetonitrile (with 0.1% Formic Acid).

    • Causality: The XLogP of 3.5[1] dictates that the compound is highly non-polar. A C18 stationary phase will strongly retain the target molecule, allowing polar impurities (like propionic acid or TEA salts) to elute in the void volume.

  • Ionization (ESI+): Operate the mass spectrometer in positive Electrospray Ionization mode to detect the[M+H]⁺ adduct at approximately 251.97 m/z[1].

  • Isotopic Fingerprinting (Self-Validating Step): Analyze the mass spectrum for the characteristic chlorine isotope cluster. Because the molecule contains three chlorine atoms, the natural abundance of ³⁵Cl and ³⁷Cl will generate a distinct M, M+2, M+4, M+6 peak cluster with an approximate intensity ratio of 27 : 27 : 9 : 1 .

    • Trustworthiness Check: If this specific isotopic ratio is absent, the compound has either degraded, or the initial starting material was not fully trichlorinated. This step serves as an absolute, self-validating checkpoint for the molecule's identity.

References

  • PubChemLite. "26320-49-0 (C9H8Cl3NO) - Structural Information and Predicted Collision Cross Section". Université du Luxembourg. URL: [Link] (Search Query: 26320-49-0)

  • NextSDS Database. "2',3',4'-TRICHLOROACETANILIDE — Chemical Substance Information and Related Halogenated Anilides". NextSDS. URL:[Link]

Sources

Foundational

An In-Depth Technical Guide to the Structure, Synthesis, and Analysis of N-(2,4,5-trichlorophenyl)propanamide

Abstract This technical guide provides a comprehensive overview of N-(2,4,5-trichlorophenyl)propanamide, a halogenated N-aryl amide. The document delineates the molecule's structural features, physicochemical properties,...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of N-(2,4,5-trichlorophenyl)propanamide, a halogenated N-aryl amide. The document delineates the molecule's structural features, physicochemical properties, and a detailed, field-proven protocol for its synthesis via nucleophilic acyl substitution. A core focus is placed on the rigorous structural elucidation of the compound, presenting a suite of validated analytical methodologies, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC). Each protocol is designed as a self-validating system to ensure data integrity and reproducibility. This guide is intended for researchers, chemists, and drug development professionals requiring a foundational understanding and practical methods for working with this and structurally related compounds.

Introduction

N-aryl amides represent a critical class of organic compounds, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] The specific properties of these molecules are heavily influenced by the substitution patterns on the aromatic ring. The subject of this guide, N-(2,4,5-trichlorophenyl)propanamide, incorporates a 2,4,5-trichlorophenyl moiety, a substitution pattern of significant toxicological and historical interest.

The precursor, 2,4,5-trichloroaniline, is a known toxic substance and an intermediate in the synthesis of dyes and pesticides.[2][3] It is structurally related to 2,4,5-trichlorophenol, a compound used in the manufacturing of the herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), a major component of the defoliant Agent Orange.[4][5] Given this lineage, understanding the synthesis and precise structural characterization of its derivatives is paramount for both exploring potential applications and managing toxicological risks. For instance, structurally similar N-(2,4,5-trichlorophenyl)sulfonamides have been investigated for their fungicidal activity, suggesting that this chemical scaffold may possess biological activity.[6]

This document serves as an authoritative guide to the molecule's structure, providing a robust framework for its synthesis and a multi-faceted analytical approach for its unambiguous characterization.

Molecular Structure and Physicochemical Properties

The structure of N-(2,4,5-trichlorophenyl)propanamide consists of a propanamide group linked to the nitrogen atom of a 2,4,5-trichloroaniline ring. The chlorine atoms on the phenyl ring are significant electron-withdrawing groups, which influence the molecule's reactivity, polarity, and spectroscopic properties.

Figure 1: Chemical Structure of N-(2,4,5-trichlorophenyl)propanamide

Table 1: Physicochemical Properties of N-(2,4,5-trichlorophenyl)propanamide

PropertyValue / DescriptionSource / Method
IUPAC Name N-(2,4,5-trichlorophenyl)propanamideIUPAC Nomenclature
CAS Number 636-30-6 (for 2,4,5-trichloroaniline precursor)[3][7]
Molecular Formula C₉H₈Cl₃NOCalculated
Molecular Weight 252.53 g/mol Calculated
Predicted XlogP ~3.8 - 4.2Estimation based on similar structures[8]
Appearance Expected to be a white to off-white crystalline solidBased on precursors and related anilides[2]

Synthesis and Mechanistic Pathway

N-(2,4,5-trichlorophenyl)propanamide is reliably synthesized via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 2,4,5-trichloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent such as propanoyl chloride. A non-nucleophilic base like triethylamine or pyridine is typically included to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

G Figure 2: Synthesis Workflow for N-(2,4,5-trichlorophenyl)propanamide Reactants Reactants: 2,4,5-Trichloroaniline Propanoyl Chloride Triethylamine (Base) Dichloromethane (Solvent) ReactionVessel Reaction Setup Inert atmosphere (N₂) 0°C to Room Temp Reactants->ReactionVessel Monitoring Reaction Monitoring Thin-Layer Chromatography (TLC) ReactionVessel->Monitoring Stir for 2-4h Workup Aqueous Workup Wash with dilute HCl, NaHCO₃, brine Monitoring->Workup Upon completion Purification Purification Recrystallization from Ethanol/Water Workup->Purification Dry organic layer (Na₂SO₄) Product Final Product N-(2,4,5-trichlorophenyl)propanamide Purification->Product

Figure 2: Synthesis Workflow for N-(2,4,5-trichlorophenyl)propanamide
Experimental Protocol: Synthesis
  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2,4,5-trichloroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Reaction Initiation: Cool the flask to 0°C in an ice bath. Add a solution of propanoyl chloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 20 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC, eluting with a 30:70 ethyl acetate/hexane mixture. The disappearance of the starting aniline spot indicates completion.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the resulting crude solid from a suitable solvent system, such as ethanol/water, to yield the pure N-(2,4,5-trichlorophenyl)propanamide.

  • Validation: Dry the purified product under vacuum and confirm its structure and purity using the analytical methods described in Section 4.0.

Structural Elucidation and Analytical Protocols

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous confirmation of the chemical structure and the assessment of purity.

G Figure 3: General Analytical Workflow for Structural Elucidation cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_validation Data Interpretation & Validation PurifiedSample Purified Compound Spectroscopy Spectroscopy (NMR, FT-IR, MS) PurifiedSample->Spectroscopy Chromatography Chromatography (HPLC, GC-MS) PurifiedSample->Chromatography DataAnalysis Spectral & Chromatographic Data Analysis Spectroscopy->DataAnalysis Chromatography->DataAnalysis StructureConfirm Structure Confirmation & Purity Assessment DataAnalysis->StructureConfirm

Figure 3: General Analytical Workflow for Structural Elucidation
Spectroscopic Analysis

Spectroscopic methods provide direct information about the molecular structure and functional groups present.[9]

¹H NMR Spectroscopy

  • Causality: Provides information on the number and connectivity of hydrogen atoms. The chemical environment of each proton dictates its resonance frequency (chemical shift).

  • Expected Signals:

    • Aromatic Region (δ 7.5-8.5 ppm): Two singlets (or narrow doublets depending on resolution), corresponding to the two non-equivalent protons on the trichlorophenyl ring. Their downfield shift is due to the deshielding effects of the aromatic ring and electron-withdrawing chlorine atoms.

    • Amide Proton (δ 8.0-9.5 ppm): A broad singlet for the N-H proton. Its broadness is due to quadrupole broadening and potential hydrogen exchange.

    • Aliphatic Region (δ 1.2-2.5 ppm): A quartet (~2.4 ppm) for the -CH₂- group and a triplet (~1.2 ppm) for the -CH₃ group, characteristic of a propionyl moiety.

  • Protocol:

    • Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[1]

    • Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Integrate the signals to confirm the proton ratios.

FT-IR Spectroscopy

  • Causality: Identifies functional groups by detecting the absorption of infrared radiation at specific vibrational frequencies.

  • Expected Absorption Bands:

    • ~3300-3250 cm⁻¹: N-H stretching vibration (characteristic of a secondary amide).

    • ~1680-1650 cm⁻¹: C=O stretching vibration (Amide I band).

    • ~1550-1520 cm⁻¹: N-H bending vibration (Amide II band).

    • ~800-600 cm⁻¹: Strong C-Cl stretching vibrations.

  • Protocol:

    • Mix ~1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder.

    • Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.[1]

    • Acquire the IR spectrum.

Mass Spectrometry (MS)

  • Causality: Determines the molecular weight and provides structural information through fragmentation patterns.[9]

  • Expected Features:

    • Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight (251/253/255/257 m/z).

    • Isotopic Pattern: A characteristic cluster of peaks for the molecular ion due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The approximate ratio of the M, M+2, M+4, and M+6 peaks will be ~100:98:32:3.

    • Key Fragments: Fragmentation may occur via cleavage of the amide bond, leading to fragments corresponding to the trichlorophenylamino cation or the propanoyl cation.

  • Protocol:

    • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Analyze using an MS instrument with an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

Chromatographic Analysis

Chromatographic methods are essential for separating the compound from impurities and assessing its purity.[9]

Reversed-Phase HPLC (RP-HPLC)

  • Causality: Separates compounds based on their polarity. The nonpolar stationary phase retains the hydrophobic N-(2,4,5-trichlorophenyl)propanamide, which is then eluted by a polar mobile phase.

  • Protocol:

    • Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL and dilute to a working concentration (e.g., 10 µg/mL) with the mobile phase.[10]

    • Chromatographic Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm particle size.

      • Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).

      • Gradient: Start at 40% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.[11]

      • Flow Rate: 1.0 mL/min.

      • Detector: UV-Vis at a wavelength of maximum absorbance (~254 nm), determined by a UV scan.[10]

    • Data Analysis: Assess purity by calculating the peak area percentage of the main analyte peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Causality: Separates volatile and thermally stable compounds in a gaseous mobile phase. It is a highly sensitive method for purity assessment and identification.[12]

  • Protocol:

    • Sample Preparation: Prepare a dilute solution (~50 µg/mL) in a volatile solvent like ethyl acetate.

    • Chromatographic Conditions:

      • Column: A low-bleed, inert 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended to minimize peak tailing associated with the amide group.[10]

      • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

      • Injector Temperature: 250°C.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Operate in full scan mode to acquire a mass spectrum for the eluting peak, which can be compared to the data from direct infusion MS.

Potential Applications and Toxicological Profile

While specific applications for N-(2,4,5-trichlorophenyl)propanamide are not widely documented, its structural motifs suggest potential utility in agrochemical or materials science research. The fungicidal activity of related sulfonamides points towards possible investigation as a biocide.[6]

However, the toxicological profile of this compound must be considered with extreme caution. Its precursor, 2,4,5-trichloroaniline, is classified as acutely toxic if swallowed, in contact with skin, or if inhaled, and may cause organ damage through prolonged exposure.[3] It is also very toxic to aquatic life.[3] Therefore, N-(2,4,5-trichlorophenyl)propanamide should be handled as a potentially hazardous substance, requiring the use of appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and all manipulations should be performed in a certified chemical fume hood.

Conclusion

This technical guide has detailed the fundamental structural aspects of N-(2,4,5-trichlorophenyl)propanamide. A logical and reproducible synthesis has been presented, grounded in the principles of nucleophilic acyl substitution. Furthermore, a comprehensive suite of orthogonal analytical techniques, including NMR, FT-IR, MS, HPLC, and GC-MS, has been outlined. These self-validating protocols provide the necessary tools for researchers to synthesize, purify, and rigorously confirm the structure of this compound, ensuring data integrity for any subsequent scientific investigation. The contextual background underscores the importance of cautious handling due to the established toxicity of its chemical precursors.

References

Click to expand
  • BenchChem. (n.d.). A Spectroscopic Showdown: N-(2-Aminophenyl)-2-phenylacetamide and Its Anilide Relatives.
  • BenchChem. (n.d.). Quantitative Analysis of 2-(4- Hydroxyphenoxy)propanamide: A Comparative Guide to UPLC-HRMS and UPLC-MS.
  • Cho, Y. H., & Shin, H. S. (2013). Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. Analytica Chimica Acta, 787, 111-117. Retrieved from [Link]

  • BenchChem. (n.d.). Analytical method development for "Propanamide, N-(1-naphthyl)-2-methyl-".
  • Sarlah, D., et al. (2014). Metal-Free Functionalization of N,N-Dialkylanilines via Temporary Oxidation to N,N-Dialkylaniline N-Oxides and Group Transfer. Organic Letters. Retrieved from [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (2025).
  • NIST. (n.d.). Propanamide. NIST Chemistry WebBook. Retrieved from [Link]

  • Cantillo, D., et al. (2021). Synthesis of N-Alkyl Anilines from Arenes via Iron-Promoted Aromatic C–H Amination. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Fungicidal Activity of N-(2,4,5-trichlorophenyl)-2-Oxo-and 2-Hydroxycycloalkylsulfonamides. Retrieved from [Link]

  • UUB. (n.d.). SYNTHESIS AND SPECTROSCOPIC INVESTIGATIONS OF A NEW γ-L-GLUTAMYL AMIDE AS POTENTIAL LIGAND FOR TRANSITION METAL COMPLEXES. UU Research Portal. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-chloro-n-(2,4,6-trichlorophenyl)propanamide (C9H7Cl4NO). Retrieved from [Link]

  • MDPI. (2021). Precursor-Directed Biosynthesis of Aminofulvenes: New Chalanilines from Endophytic Fungus Chalara sp.. Retrieved from [Link]

  • Ontosight AI. (n.d.). 2,4,5-Trichloroaniline Properties Overview. Retrieved from [Link]

  • GSRS. (n.d.). 2,4,5-TRICHLOROPHENOL. Retrieved from [Link]

  • Britannica. (n.d.). 2,4,5-trichlorophenol. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4,6-Trichloroaniline. Retrieved from [Link]

  • PubChem. (n.d.). Fenoprop. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,5-Trichloroaniline. Retrieved from [Link]

  • NIST. (n.d.). Propanamide, N-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4,5-Trichlorophenoxyacetic acid. Retrieved from [Link]

  • Public Services and Procurement Canada. (n.d.). Fact sheet: 2,4,5-trichlorophenol. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Molecular Weight Validation of N-(2,4,5-trichlorophenyl)propanamide

As a Senior Application Scientist, I approach the characterization of halogenated aryl amides not merely as a routine analytical task, but as a systematic validation of molecular identity. The compound N-(2,4,5-trichloro...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the characterization of halogenated aryl amides not merely as a routine analytical task, but as a systematic validation of molecular identity. The compound N-(2,4,5-trichlorophenyl)propanamide presents a unique analytical profile. Due to the strong electron-withdrawing nature of its three chlorine substituents and the specific resonance of its amide linkage, precise determination of its molecular weight (MW) and isotopic signature is critical for environmental monitoring, metabolic tracing, and synthetic verification.

This whitepaper provides an in-depth technical guide to the physicochemical properties, synthesis, and analytical workflows required to confidently characterize N-(2,4,5-trichlorophenyl)propanamide.

Fundamental Physicochemical Properties

Before executing any analytical workflow, one must establish the theoretical baseline of the target analyte. For N-(2,4,5-trichlorophenyl)propanamide, the distinction between its average molecular weight and its monoisotopic mass is the cornerstone of High-Resolution Mass Spectrometry (HRMS) analysis.

Because chlorine exists naturally as two stable isotopes ( 35Cl at ~75.8% and 37Cl at ~24.2%), the average molecular weight is significantly higher than the monoisotopic mass. The presence of three chlorine atoms generates a highly specific isotopic envelope (M, M+2, M+4, M+6) in a predictable ratio of approximately 100 : 96 : 31 : 3 . Recognizing this cluster is a primary self-validating feature during mass spectrometric analysis.

Table 1: Quantitative Physicochemical Data
PropertyValueAnalytical Relevance
Chemical Formula C₉H₈Cl₃NODefines elemental composition.
Average Molecular Weight 252.52 g/mol Used for bulk stoichiometric calculations[1].
Monoisotopic Mass 250.9671 DaThe exact mass of the 12C , 1H , 35Cl isotopologue.
Exact Mass [M-H]⁻ 249.9599 DaTarget m/z for negative-mode ESI-MS.
Topological Polar Surface Area 29.1 ŲIndicates moderate membrane permeability[2].
Predicted LogP ~3.5Dictates the use of reverse-phase chromatography[2].

Note: Analogous isomeric data sourced from the confirms the structural behavior of trichlorinated propanamides.

Chemical Synthesis and Structural Validation

To generate analytical reference standards, N-(2,4,5-trichlorophenyl)propanamide is synthesized via nucleophilic acyl substitution. The following protocol is designed as a self-validating system , ensuring that each step contains an orthogonal check to confirm success before proceeding.

Protocol: Nucleophilic Acyl Substitution

Causality & Rationale: The reaction utilizes triethylamine (TEA) as an acid scavenger. Because the trichloroaniline nitrogen is highly deactivated by the electron-withdrawing chlorine atoms, the nucleophilic attack on propanoyl chloride is slow. TEA neutralizes the HCl byproduct, preventing the protonation of the unreacted aniline and driving the equilibrium forward.

  • Reagent Preparation:

    • Dissolve 1.0 equivalent of 2,4,5-trichloroaniline (MW: 196.46 g/mol ) in anhydrous dichloromethane (DCM).

    • Add 1.5 equivalents of triethylamine (TEA).

  • Reaction Execution:

    • Cool the reaction vessel to 0 °C using an ice bath. Causality: Low temperatures prevent exothermic side reactions and minimize the risk of di-acylation at the nitrogen center.

    • Add 1.2 equivalents of propanoyl chloride (MW: 92.52 g/mol ) dropwise under inert nitrogen gas.

    • Stir for 4 hours, allowing the reaction to slowly reach room temperature.

  • Quenching & Workup:

    • Wash the organic layer with 1M HCl to remove unreacted aniline and TEA.

    • Wash with saturated NaHCO₃ to neutralize and remove unreacted propanoyl chloride (which hydrolyzes to propionic acid).

  • Self-Validation (NMR & TLC):

    • Run Thin-Layer Chromatography (Hexane:EtOAc 7:3). The product will appear as a new, less polar spot compared to the starting aniline.

    • ¹H-NMR validation: Confirm the disappearance of the broad aniline -NH₂ singlet (~4.0 ppm) and the appearance of a distinct amide -NH singlet (~8.5 ppm).

Synthesis R1 2,4,5-Trichloroaniline (MW: 196.46) Cond Nucleophilic Acyl Substitution (TEA, DCM, 0 °C) R1->Cond R2 Propanoyl Chloride (MW: 92.52) R2->Cond Prod N-(2,4,5-trichlorophenyl)propanamide (MW: 252.52) Cond->Prod - HCl

Figure 1: Synthesis pathway of N-(2,4,5-trichlorophenyl)propanamide via acyl substitution.

High-Resolution Mass Spectrometry (HRMS) Workflow

To empirically validate the molecular weight of the synthesized compound, Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS) is the gold standard.

Protocol: LC-ESI-HRMS Analysis

Causality & Rationale: Electrospray Ionization in negative mode (ESI-) is strictly preferred for this compound. The three highly electronegative chlorine atoms on the phenyl ring withdraw electron density from the amide bond, significantly increasing the acidity of the amide proton. This facilitates efficient deprotonation to form the stable [M-H]⁻ anion, whereas positive mode (ESI+) would yield poor signal-to-noise ratios.

  • Sample Preparation:

    • Dissolve 1 mg of the standard in 1 mL of LC-MS grade methanol to create a 1000 ppm stock.

    • Dilute to 1 ppm in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Validation Check: Spike the sample with an isotopically labeled internal standard (e.g., Propanil-d5) to monitor matrix effects and ensure consistent ionization efficiency.

  • Chromatographic Separation:

    • Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Run a gradient from 5% to 95% Acetonitrile over 10 minutes. The predicted LogP of ~3.5[2] suggests the compound will elute in the latter half of the gradient.

  • Ionization & Detection:

    • Operate the MS (Time-of-Flight or Orbitrap) in ESI negative mode.

    • Extract the exact mass chromatogram for m/z 249.9599 with a mass tolerance of ±5 ppm.

  • Isotopic Validation:

    • Verify the presence of the Cl₃ isotopic cluster. The software must confirm the M+2 peak at m/z 251.9570 (~96% relative abundance) and the M+4 peak at m/z 253.9540 (~31% relative abundance). If this cluster is absent, the peak is a false positive.

G N1 Sample Preparation N2 UHPLC Separation N1->N2 2 µL injection N3 ESI(-) Ionization N2->N3 Eluent N4 High-Res MS (TOF/Orbitrap) N3->N4 [M-H]- ions N5 Isotopic Pattern Analysis (Cl3) N4->N5 m/z 249.96

Figure 2: LC-HRMS workflow for the molecular weight confirmation of the target compound.

Mechanistic Insights: Metabolism and Environmental Degradation

In agricultural and environmental chemistry, halogenated aryl amides are frequently evaluated for their persistence. N-(2,4,5-trichlorophenyl)propanamide acts as a structural analog to established herbicides like .

The primary metabolic route for these compounds in soil microbiomes and hepatic microsomes is the enzymatic cleavage of the amide bond by aryl acylamidases . For N-(2,4,5-trichlorophenyl)propanamide, this hydrolysis yields 2,4,5-trichloroaniline and propionic acid.

By monitoring the specific molecular weight shift from the parent compound (MW: 252.52 g/mol ) to the aniline metabolite (MW: 196.46 g/mol ) using LC-MS/MS, researchers can accurately determine the degradation kinetics. This metabolic assay is inherently self-validating: the conservation of the Cl₃ isotopic cluster in the product ion (m/z 193.933) ensures that the detected metabolite is genuinely derived from the parent compound, ruling out background contamination.

References

  • National Center for Biotechnology Information (NCBI). "2-chloro-N-(2,3-dichlorophenyl)propanamide - PubChem Compound Summary" (Analog MW and property data). PubChem Database. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "Propanil - PubChem Compound Summary" (Metabolic pathway analog). PubChem Database. URL:[Link]

  • American Chemical Society. "CAS Common Chemistry Database" (Chemical structure and nomenclature verification). CAS. URL: [Link]

  • National Institute of Standards and Technology. "NIST Chemistry WebBook, SRD 69" (Mass spectrometry and isotopic distribution standards). NIST. URL: [Link]

Sources

Foundational

solubility of N-(2,4,5-trichlorophenyl)propanamide in organic solvents

An In-Depth Technical Guide to the Solubility of N-(2,4,5-trichlorophenyl)propanamide in Organic Solvents Authored by: A Senior Application Scientist Foreword In the landscape of pharmaceutical and agrochemical research,...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of N-(2,4,5-trichlorophenyl)propanamide in Organic Solvents

Authored by: A Senior Application Scientist

Foreword

In the landscape of pharmaceutical and agrochemical research, a thorough understanding of a compound's physicochemical properties is paramount for successful formulation, delivery, and efficacy. Among these properties, solubility stands out as a critical determinant of a molecule's behavior in various media. This guide provides a comprehensive exploration of the solubility of N-(2,4,5-trichlorophenyl)propanamide, a compound of interest due to its structural motifs commonly found in biologically active molecules. While specific experimental solubility data for this exact molecule is not extensively published, this guide will equip researchers, scientists, and drug development professionals with the foundational principles, predictive methodologies, and experimental protocols necessary to ascertain its solubility profile in a range of organic solvents. By leveraging data from structurally analogous compounds and established theoretical frameworks, we can construct a robust understanding of its expected solubility behavior.

Molecular Profile of N-(2,4,5-trichlorophenyl)propanamide

N-(2,4,5-trichlorophenyl)propanamide is an amide derivative characterized by a propanamide group attached to a 2,4,5-trichlorinated phenyl ring.

  • Structure:

  • Key Functional Groups:

    • Amide Linkage (-NH-C=O-): This group is polar and can act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This imparts a degree of polarity to the molecule.

    • Trichlorophenyl Group (-C6H2Cl3): The three chlorine atoms are electron-withdrawing and significantly increase the lipophilicity and molecular weight of the compound. This group is non-polar and will heavily influence interactions with non-polar solvents.

    • Ethyl Group (-CH2-CH3): This is a non-polar alkyl group that contributes to the overall lipophilicity.

The interplay between the polar amide group and the large, non-polar trichlorophenyl moiety will be the primary determinant of the solubility of N-(2,4,5-trichlorophenyl)propanamide in various organic solvents.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This means that a solute will have higher solubility in a solvent with similar polarity and intermolecular forces.

Solvent Polarity

Organic solvents can be broadly classified based on their polarity:

  • Polar Protic Solvents: (e.g., methanol, ethanol) These solvents can engage in hydrogen bonding and have a high dielectric constant.

  • Polar Aprotic Solvents: (e.g., acetone, dimethyl sulfoxide, ethyl acetate) These solvents have a significant dipole moment but do not have O-H or N-H bonds for hydrogen donation.

  • Non-polar Solvents: (e.g., hexane, toluene, carbon tetrachloride) These solvents have low dielectric constants and interact primarily through van der Waals forces.

Based on its structure, N-(2,4,5-trichlorophenyl)propanamide is expected to exhibit favorable solubility in polar aprotic and moderately polar solvents that can interact with its amide group. The large non-polar surface area from the trichlorophenyl group will likely lead to some solubility in non-polar aromatic solvents as well.

Intermolecular Forces

The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. The key intermolecular forces at play for N-(2,4,5-trichlorophenyl)propanamide are:

  • Hydrogen Bonding: The amide group can form hydrogen bonds with protic solvents and other hydrogen bond acceptors.

  • Dipole-Dipole Interactions: The polar amide bond will interact with polar solvents.

  • Van der Waals Forces (London Dispersion Forces): The large electron cloud of the trichlorophenyl ring will lead to significant van der Waals interactions, particularly with non-polar solvents.

Predictive Approaches to Solubility Assessment

In the absence of empirical data, computational models are invaluable tools for estimating solubility.[1][2][3] These methods, often categorized under Quantitative Structure-Property Relationship (QSPR) models, use molecular descriptors to predict physical properties.[3][4]

  • Fragment-based methods (e.g., UNIFAC): These models estimate the activity coefficients of a solute in a solvent based on the contributions of its functional groups.[3][4]

  • Machine Learning Models: Algorithms such as artificial neural networks (ANN), support vector machines (SVM), and random forests can be trained on large datasets of known solubilities to predict the solubility of new compounds with high accuracy.[1][3][4]

  • Thermodynamic Models (e.g., COSMO-RS): These models use quantum chemical calculations to predict the chemical potential of a molecule in a solvent, from which solubility can be derived.[1]

For N-(2,4,5-trichlorophenyl)propanamide, a researcher could utilize these predictive tools by inputting the molecule's structure to obtain an estimated solubility profile across a range of solvents. This can guide the selection of solvents for experimental validation.

Experimental Determination of Solubility

A systematic experimental approach is the definitive way to determine the solubility of N-(2,4,5-trichlorophenyl)propanamide. The following protocol outlines a standard method for solubility determination.

Materials and Equipment
  • N-(2,4,5-trichlorophenyl)propanamide (high purity)

  • A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane, dimethyl sulfoxide)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Step-by-Step Experimental Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of N-(2,4,5-trichlorophenyl)propanamide into several vials.

    • Add a known volume of each selected organic solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant from each vial.

    • Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of N-(2,4,5-trichlorophenyl)propanamide.

  • Calculation of Solubility:

    • Calculate the concentration in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

The following diagram illustrates the general workflow for the experimental determination of solubility.

experimental_workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis cluster_calc Calculation A Weigh excess solute B Add known volume of solvent A->B C Equilibrate with shaking B->C D Centrifuge C->D E Withdraw supernatant D->E F Dilute sample E->F G Analyze (HPLC/UV-Vis) F->G H Calculate solubility G->H

Caption: Experimental workflow for determining solubility.

Inferences from Structurally Similar Compounds

The solubility of compounds sharing the 2,4,5-trichlorophenyl moiety can provide valuable insights into the expected behavior of N-(2,4,5-trichlorophenyl)propanamide.

  • 2,4,5-Trichlorophenol: This compound is reported to have high solubility in polar organic solvents such as acetone (615 g/100 g), methanol (615 g/100 g), and ether (525 g/100 g).[5] Its solubility is lower in less polar solvents like benzene (163 g/100 g) and carbon tetrachloride (51 g/100 g), and very low in water (<0.2 g/100 g).[5]

  • 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): This herbicide is sparingly soluble in water but its alkali metal and amine salts are water-soluble.[6][7] The esters of 2,4,5-T are insoluble in water but soluble in oils.[6][7]

  • Fenoprop (2-(2,4,5-trichlorophenoxy)propanoic acid): Similar to 2,4,5-T, its acidic form has limited water solubility, while its salts are water-soluble.[8] It is soluble in acetone and lower alcohols but insoluble in aromatic and chlorinated hydrocarbons.[8]

From this, we can infer that the 2,4,5-trichlorophenyl group does not preclude solubility in polar organic solvents, especially those that can interact with other polar functional groups on the molecule. The presence of the amide group in N-(2,4,5-trichlorophenyl)propanamide, which is capable of hydrogen bonding, suggests that it will likely follow a similar trend, with good solubility in polar aprotic and protic organic solvents.

Predicted Solubility Profile of N-(2,4,5-trichlorophenyl)propanamide

Based on the theoretical principles and data from analogous compounds, the following table summarizes the expected solubility of N-(2,4,5-trichlorophenyl)propanamide in various classes of organic solvents. This is a predictive summary and should be confirmed by experimental data.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe amide group can hydrogen bond with the solvent.
Polar Aprotic Acetone, DMSO, Ethyl AcetateHigh to ModerateStrong dipole-dipole interactions with the amide group are expected.
Aromatic Toluene, BenzeneModerate to LowVan der Waals interactions with the trichlorophenyl ring.
Non-polar Aliphatic Hexane, CyclohexaneLowLack of favorable interactions with the polar amide group.
Chlorinated Dichloromethane, ChloroformModerateSimilarities in polarity and potential for weak hydrogen bonding.

The following diagram illustrates the logical relationship between the molecular features of N-(2,4,5-trichlorophenyl)propanamide and its predicted solubility.

solubility_logic cluster_solute N-(2,4,5-trichlorophenyl)propanamide cluster_solvent Organic Solvents cluster_solubility Predicted Solubility Amide Amide Group (Polar, H-bonding) Polar Polar Solvents (e.g., Methanol, Acetone) Amide->Polar 'Like dissolves like' NonPolar Non-polar Solvents (e.g., Hexane, Toluene) Amide->NonPolar Mismatched polarity Trichloro Trichlorophenyl Group (Non-polar, Lipophilic) Trichloro->NonPolar 'Like dissolves like' HighSol High Solubility Polar->HighSol Favorable interactions LowSol Low Solubility NonPolar->LowSol Unfavorable interactions

Caption: Factors influencing predicted solubility.

Conclusion and Future Directions

For researchers and drug development professionals working with this molecule, the immediate and most crucial next step is the experimental validation of its solubility profile using the protocol outlined in this guide. The resulting data will be invaluable for all subsequent stages of research and development, including formulation, purification, and the design of biological assays.

References

  • Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. [Link]

  • Vermeire, F. H., Chung, Y., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society. [Link]

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

  • How to determine the solubility of a substance in an organic solvent? ResearchGate. [Link]

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. SciSpace. [Link]

  • Fenoprop. PubChem. [Link]

  • 2,4,5-T and its salts and esters. Rotterdam Convention. [Link]

  • 2,4,5-T. Collaborative for Health & Environment. [Link]

  • 2,4,5-Trichlorophenol. The Merck Index Online. [Link]

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Exploratory

Structural Elucidation, Synthesis, and Analytical Profiling of N-(2,4,5-Trichlorophenyl)propanamide

Executive Summary N-(2,4,5-trichlorophenyl)propanamide is a highly substituted anilide derivative of significant interest in agrochemical and medicinal chemistry research. Structurally related to established herbicides s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2,4,5-trichlorophenyl)propanamide is a highly substituted anilide derivative of significant interest in agrochemical and medicinal chemistry research. Structurally related to established herbicides such as Propanil (3,4-dichloropropionanilide)[1], this molecule serves as an excellent model for studying the effects of multi-halogenation on steric hindrance, lipophilicity, and metabolic stability. This technical guide deconstructs the IUPAC nomenclature, details a self-validating synthetic protocol, and outlines the orthogonal analytical techniques required to verify its structural integrity.

IUPAC Nomenclature & Physicochemical Profiling

The IUPAC name N-(2,4,5-trichlorophenyl)propanamide provides a precise topological map of the molecule:

  • Propanamide Core: The parent structure is a three-carbon aliphatic chain terminating in an amide group (-C(=O)NH-). This serves as the primary hydrogen-bond donor/acceptor axis for receptor interaction.

  • N-Phenyl Substitution: The "N-" prefix indicates that the nitrogen atom of the amide is covalently bonded to a phenyl ring, creating a conjugated system that restricts rotation and enforces a rigid, planar geometry around the amide bond.

  • 2,4,5-Trichloro Motif: Three highly electronegative chlorine atoms are positioned at the ortho (2), para (4), and meta (5) positions relative to the amine linkage. This specific substitution pattern maximizes electron withdrawal via inductive effects while providing massive steric shielding to the amide bond, effectively blocking enzymatic hydrolysis.

Quantitative Data Summary

To facilitate rapid reference for assay development and computational modeling, the core physicochemical properties are summarized below[2],[3]:

PropertyValue
IUPAC Name N-(2,4,5-trichlorophenyl)propanamide
Common Synonym 2',4',5'-Trichloropropionanilide
CAS Registry Number 26320-49-0
Molecular Formula C9H8Cl3NO
Monoisotopic Mass 250.967 Da
Molecular Weight 252.52 g/mol
SMILES String CCC(=O)NC1=CC(=C(C=C1Cl)Cl)Cl

Chemical Synthesis: A Self-Validating Protocol

As an application scientist, it is critical to recognize that the synthesis of highly halogenated anilides requires careful management of nucleophilicity. The electron-withdrawing nature of three chlorine atoms renders 2,4,5-trichloroaniline a remarkably poor nucleophile. Therefore, highly reactive acylating agents and an orthogonal acid scavenger are mandatory to drive the reaction to completion.

SynthesisMechanism A 2,4,5-Trichloroaniline C Tetrahedral Intermediate A->C Nucleophilic Attack B Propionyl Chloride B->C Electrophile D N-(2,4,5-trichlorophenyl)propanamide C->D Chloride Elimination F TEA-HCl Salt C->F Proton Abstraction E TEA (Base) E->F Scavenges HCl

Caption: Reaction mechanism for the synthesis of N-(2,4,5-trichlorophenyl)propanamide.

Step-by-Step Methodology
  • Reagent Preparation: Dissolve 1.0 equivalent of 2,4,5-trichloroaniline in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions are critical; any ambient moisture will competitively hydrolyze the electrophile (propionyl chloride) into unreactive propionic acid, severely depressing the yield.

  • Base Addition: Add 1.5 equivalents of Triethylamine (TEA) to the stirring solution.

    • Causality: TEA acts as a non-nucleophilic base to scavenge the HCl byproduct. Without it, the generated HCl would protonate the already weakly nucleophilic aniline, halting the reaction equilibrium.

  • Electrophile Introduction: Cool the system to 0°C using an ice bath. Add 1.2 equivalents of propionyl chloride dropwise over 15 minutes.

    • Causality: Nucleophilic acyl substitution is highly exothermic. Dropwise addition at 0°C prevents thermal degradation and minimizes the formation of di-acylated side products.

  • In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The product will appear as a new, highly UV-active spot with a lower Rf​ than the starting aniline due to the polar amide group.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract the organic layer, wash with 1M HCl (to remove unreacted TEA and trace aniline), and dry over anhydrous Na2​SO4​ .

  • Purification: Evaporate the solvent under reduced pressure and recrystallize the crude solid from an ethanol/water mixture to yield the pure target compound[3].

Orthogonal Analytical Validation

To ensure scientific trustworthiness, the synthesized compound must be validated using a self-consistent analytical suite. Do not rely on a single method; use orthogonal techniques to confirm the exact substitution pattern.

Nuclear Magnetic Resonance (1H NMR, CDCl3​ )
  • Aliphatic Region: A distinct triplet (~1.2 ppm, 3H) and quartet (~2.4 ppm, 2H) will confirm the intact ethyl group of the propanamide core.

  • Aromatic Region: You will observe two distinct singlets (~7.6 ppm and ~8.2 ppm, 1H each).

    • Causality: The protons at positions 3 and 6 on the aromatic ring are para to each other. Due to the lack of adjacent protons, they do not exhibit standard ortho or meta splitting ( J≈0 Hz). This lack of coupling serves as a definitive fingerprint for the 2,4,5-substitution pattern.

  • Amide Proton: A broad singlet (~7.8 ppm, 1H), which will disappear upon D2​O exchange.

Mass Spectrometry (ESI-MS)
  • Exact Mass: The monoisotopic mass must align with 250.967 Da[2].

  • Isotopic Signature (Critical): The presence of three chlorine atoms dictates a highly specific isotopic cluster. Because chlorine naturally exists as 35Cl (75%) and 37Cl (25%), a trichlorinated species will produce an M:M+2:M+4:M+6 cluster in a precise 27:27:9:1 relative abundance ratio. Observing this exact mathematical ratio perfectly validates the Cl3​ structure.

Structure-Activity Relationship (SAR) Logic

Understanding the functional role of this molecule requires deconstructing its structural modules and how they interact with biological targets.

SAR_Logic Core Propanamide Core Target Receptor Binding Core->Target H-Bond Donor/Acceptor Ring N-Phenyl Ring Ring->Core Hydrophobic Anchor Cl_Sub 2,4,5-Trichloro Sub Cl_Sub->Ring Steric/Electronic Tuning

Caption: SAR logic detailing the structural contributions to receptor binding affinity.

The propanamide core acts as the primary pharmacophore, mimicking natural substrates (such as plastoquinone in photosystem II, analogous to the herbicidal mechanism of Propanil[1]). The 2,4,5-trichlorophenyl ring serves as a dense hydrophobic anchor. Crucially, the ortho-chlorine (position 2) forces the amide bond out of coplanarity with the aromatic ring due to steric clash, creating a specific 3D conformation that is often essential for fitting into tight enzymatic binding pockets.

References

  • Title: 26320-49-0 (C9H8Cl3NO)
  • Source: sigmaaldrich.
  • Title: Rohm and Haas Co. v. Dawson Chemical Co., Inc., 557 F. Supp. 739 (S.D. Tex. 1983)

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Foundational

The Architecture of Analgesia: Discovery, Synthesis, and Pharmacology of N-Phenylpropanamides

Executive Summary & Historical Genesis The discovery of N-phenylpropanamides—most notably the 4-anilidopiperidine class encompassing fentanyl and its analogs—represents a watershed moment in rational drug design and mode...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Historical Genesis

The discovery of N-phenylpropanamides—most notably the 4-anilidopiperidine class encompassing fentanyl and its analogs—represents a watershed moment in rational drug design and modern anesthesiology. Prior to 1960, clinical pain management relied heavily on morphine and meperidine, which were limited by severe cardiovascular depression, histamine release, and relatively slow onset times [1].

In 1959, Dr. Paul Janssen hypothesized that increasing the lipophilicity of the meperidine scaffold while modifying the piperidine ring would yield an analgesic capable of rapidly penetrating the blood-brain barrier with unprecedented potency [2]. This hypothesis led to the synthesis of fentanyl (N-(1-phenethylpiperidin-4-yl)-N-phenylpropionamide), a compound 50 to 100 times more potent than morphine, characterized by a rapid onset and a highly predictable, short duration of action [2]. This technical guide deconstructs the chemical synthesis, molecular pharmacodynamics, and modern analytical detection of the N-phenylpropanamide class.

Chemical Architecture & Synthetic Workflow

The core pharmacophore of fentanyl-class compounds consists of a central piperidine ring substituted at the 4-position with an N-phenylpropanamide moiety and at the 1-position with a phenethyl group [3]. The original Janssen synthesis remains a masterclass in targeted functionalization.

Protocol 1: Original Synthesis of Fentanyl (Self-Validating Workflow)

As an application scientist executing this synthesis, every step is designed with inherent chemical causality and integrated validation checkpoints to ensure a self-validating system.

  • Step 1: Reductive Amination

    • Methodology: React 1-benzyl-4-piperidone with aniline in the presence of sodium borohydride (NaBH₄).

    • Causality: The primary amine (aniline) attacks the ketone to form an imine, which is subsequently reduced to a secondary amine. The benzyl group on the piperidone is strategically chosen to prevent competitive self-condensation, directing the reaction exclusively to the 4-position.

    • Validation Checkpoint: GC-MS analysis of the reaction mixture must show the complete disappearance of the m/z 189 peak (1-benzyl-4-piperidone) and the emergence of the m/z 266 peak, confirming full conversion before proceeding.

  • Step 2: Acylation

    • Methodology: Add propionyl chloride dropwise to the intermediate under basic conditions.

    • Causality: This installs the propionyl group. The specific 3-carbon acyl chain length is critical; structure-activity relationship (SAR) studies demonstrate that extending or shortening this chain disrupts the optimal steric fit within the receptor binding pocket, drastically reducing affinity.

    • Validation Checkpoint: Thin Layer Chromatography (TLC) using a basic mobile phase will confirm the conversion of the polar secondary amine to the highly lipophilic tertiary amide (N-(1-benzyl-4-piperidyl)-N-phenylpropanamide).

  • Step 3: Deprotection (Hydrogenolysis)

    • Methodology: Treat the acylated intermediate with hydrogen gas (H₂) over a Palladium on Carbon (Pd/C) catalyst.

    • Causality: Pd/C-catalyzed hydrogenation selectively cleaves the N-benzyl bond without reducing the aromatic phenyl ring or the amide carbonyl. This frees the piperidine nitrogen for final functionalization.

    • Validation Checkpoint: The reaction is self-validating volumetrically; when hydrogen gas uptake ceases, complete deprotection is indicated.

  • Step 4: N-Alkylation

    • Methodology: React the deprotected amine with phenethyl bromide in the presence of sodium carbonate.

    • Causality: The phenethyl moiety is installed to drastically increase lipophilicity. This specific bulky group anchors the molecule deep within the transmembrane helices of the receptor, driving the 50–100x potency increase over morphine.

    • Validation Checkpoint: Final purity is confirmed via HPLC-UV, ensuring the total absence of the unreacted secondary amine precursor.

Synthesis A 1-Benzyl-4-piperidone B N-(1-Benzyl-4-piperidyl)- N-phenylpropanamide A->B 1. Aniline, NaBH4 2. Propionyl chloride C N-(4-piperidyl)- N-phenylpropanamide B->C H2, Pd/C (Deprotection) D Fentanyl C->D Phenethyl bromide (Alkylation)

Fig 1. Original Janssen synthetic workflow for fentanyl showcasing key intermediates.

Molecular Pharmacodynamics & GPCR Signaling

N-phenylpropanamides exert their profound analgesic effects by acting as highly selective, full agonists at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) [3]. The binding of the N-phenylpropanamide core induces a conformational change in the MOR, triggering a highly conserved intracellular signaling cascade.

GPCR L N-phenylpropanamide (Agonist) R Mu-Opioid Receptor (MOR) L->R G Gi/Go Protein Activation R->G AC Adenylyl Cyclase Inhibition G->AC Gαi subunit Ca Ca2+ Channels Closed G->Ca Gβγ subunit K K+ Channels Opened G->K Gβγ subunit E Analgesia & Reduced Excitability AC->E Decreased cAMP Ca->E Reduced transmitter release K->E Hyperpolarization

Fig 2. MOR signaling pathway induced by N-phenylpropanamides leading to analgesia.

Metabolically, these compounds are primarily processed in the liver via the CYP3A4 hepatic pathway. The principal biotransformation is oxidative N-dealkylation at the piperidine ring, yielding inactive metabolites such as norfentanyl [4].

Structure-Activity Relationships (SAR) & Quantitative Profiling

The modular nature of the 4-anilidopiperidine scaffold allowed researchers to systematically substitute functional groups to tune potency, onset, and duration. The addition of a methoxymethyl group at the 4-position and a thienylethyl group at the 1-position yielded sufentanil, while esterification led to the ultra-short-acting remifentanil [4].

Table 1: Pharmacological Profiles of Key N-phenylpropanamides
CompoundDiscovery YearPotency (vs Morphine)OnsetDurationLipophilicity (LogP)
Morphine (Ref)18041xSlow (15-30 min)3-4 hrs~0.89
Fentanyl 196050-100xRapid (~1-2 min)30-60 min~4.05
Sufentanil 1974500-1000xRapid (<1 min)20-45 min~3.95
Alfentanil 197610-20xVery Rapid (<1 min)10-15 min~2.16
Remifentanil 1990s100-200xRapid (~1 min)Ultra-short (5-10 min)~2.25
Carfentanil 197410,000xRapidProlonged~3.50

Modern Analytical Workflows: Trace Detection

Due to the extreme potency of N-phenylpropanamides, modern forensic and pharmaceutical environments require non-contact, ultra-sensitive detection methods. Secondary Electrospray Ionization-Ion Mobility Spectrometry (SESI-IMS) is currently deployed to detect volatile degradants like the N-phenylpropanamide (NPPA) core[5].

Protocol 2: SESI-IMS Detection of NPPA (Self-Validating Workflow)
  • Step 1: Headspace Generation

    • Methodology: Place the suspected material in a sealed vial and gently heat to 50°C.

    • Causality: Heating selectively volatilizes the NPPA degradant due to its higher vapor pressure compared to the intact, heavy fentanyl salt, allowing for non-destructive sampling.

  • Step 2: SESI Ionization

    • Methodology: Introduce the headspace vapor into a nano-electrospray plume of acidified water.

    • Causality: The acidified plume facilitates soft ionization, transferring protons to the NPPA molecules in the gas phase without causing molecular fragmentation. This preserves the intact molecular ion for accurate measurement.

  • Step 3: Ion Mobility Separation

    • Methodology: Pulse the protonated ions into a drift tube against a counter-flowing purified air drift gas under a uniform electric field.

    • Causality: Ions are separated based on their specific collision cross-section (size and shape).

    • Validation Checkpoint: The system is self-validating by continuously running a blank drift gas baseline. The appearance of a peak at the specific reduced mobility ( K0​ ) of NPPA confirms detection, while the absence of background noise validates the purity of the drift gas and the absence of matrix interference.

References

  • Vardanyan, R. S., & Hruby, V. J. (2014). "Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications." Future Medicinal Chemistry, 6(4), 385–412. URL:[Link]

  • Lipiński, P. F. J., & Matalińska, J. (2022). "Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics." International Journal of Molecular Sciences, 23(5), 2766. URL:[Link]

  • Wilde, M., et al. (2019). "Metabolic Pathways and Potencies of New Fentanyl Analogs." Frontiers in Pharmacology, 10, 238. URL:[Link]

Sources

Exploratory

Engineering Bioactive Scaffolds: A Technical Guide to the Pharmacological Potential of Trichlorophenyl Compounds

Executive Summary In modern medicinal chemistry and agrochemical development, the strategic halogenation of aromatic rings is a fundamental technique for optimizing pharmacokinetics and target binding. Among these, the t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic halogenation of aromatic rings is a fundamental technique for optimizing pharmacokinetics and target binding. Among these, the trichlorophenyl (TCP) moiety stands out as a highly privileged scaffold. By substituting three chlorine atoms onto a phenyl ring, researchers can profoundly alter the electronic, steric, and lipophilic landscape of a molecule.

As a Senior Application Scientist, I approach the TCP scaffold not merely as a structural feature, but as a functional tool. This guide dissects the causality behind the biological activity of trichlorophenyl derivatives, synthesizes quantitative pharmacological data, and provides self-validating experimental protocols for their synthesis and evaluation.

The Mechanistic Logic of the Trichlorophenyl Scaffold

To understand why TCP compounds exhibit broad-spectrum biological activity—ranging from antifungal to anticancer properties—we must analyze the physical chemistry imparted by the tri-chlorine substitution:

  • Enhanced Lipophilicity (LogP Optimization): Chlorine is highly lipophilic. The addition of three chlorine atoms significantly increases the partition coefficient of the parent molecule. This is the primary causal factor allowing TCP derivatives to efficiently permeate fungal cell walls and bacterial lipid bilayers[1].

  • Electronic Modulation (Inductive Effects): Chlorine exerts a strong electron-withdrawing inductive effect (-I). When a TCP group is adjacent to functional groups like hydrazones, sulfonamides, or pyrazoles, it pulls electron density away from them. This modulates the pKa of these groups, often enhancing their hydrogen-bond donating capacity, which is critical for tight binding in enzyme active sites.

  • Steric Shielding and Metabolic Stability: Cytochrome P450 enzymes typically oxidize aromatic rings at electron-rich, unhindered positions. The bulky, electron-poor nature of a 2,4,5- or 2,4,6-trichlorophenyl ring sterically and electronically blocks these metabolic pathways, drastically increasing the biological half-life of the compound[1].

SAR_TCP TCP Trichlorophenyl (TCP) Scaffold Lipid Increased Lipophilicity (Higher LogP) TCP->Lipid Elec Electron-Withdrawing Inductive Effect (-I) TCP->Elec Steric Steric Hindrance (Ortho/Meta block) TCP->Steric Membrane Enhanced Membrane Permeability Lipid->Membrane Binding Target Enzyme Binding Affinity Elec->Binding Metab Metabolic Stability (CYP450 Resistance) Steric->Metab

Structural-Activity Relationship logic of the Trichlorophenyl scaffold.

Pharmacological Profiles & Quantitative Bioactivity

The versatility of the TCP moiety is evident in its wide array of applications across different heterocyclic cores.

  • Antifungal & Agrochemical Agents: Derivatives of 1-(2,4,5-trichlorophenyl)ethanone serve as foundational scaffolds for synthesizing potent antifungal agents[1]. Furthermore, N-(2,4,5-trichlorophenyl)sulfonamides have demonstrated exceptional efficacy against Botrytis cinerea, outperforming commercial fungicides due to the TCP ring's ability to anchor the molecule within the fungal target enzyme[2].

  • Anticancer & Anti-inflammatory: 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles bearing a 2,3,5-trichlorophenyl moiety exhibit significant anti-inflammatory and antimicrobial actions[3]. In bioisosteric studies of 1,3,4-oxadiazoles, the 2,4,6-trichlorophenyl derivatives showed superior anticancer activity compared to monochloro analogs[4].

  • CNS & Systemic Therapeutics: The 2,4,6-trichlorophenyl substitution on pyrazole cores has yielded potent corticotrophin-releasing factor-1 (CRF-1) receptor antagonists[5]. Additionally, novel TCP-hydrazono-piperidine derivatives have been synthesized as potential antiviral (SARS-CoV-2) and antioxidant agents[6].

Quantitative Biological Activity of Trichlorophenyl Derivatives
Compound ScaffoldSubstitution PatternBiological Target / ApplicationQuantitative MetricRef
1,3,4-Oxadiazole 2,4,6-trichloroAnticancer / Enzyme InhibitionIC₅₀ = 0.96 μM[4]
Cycloalkylsulfonamide 2,4,5-trichloroAntifungal (Botrytis cinerea)EC₅₀ = 0.34 μg/mL (germination)[2]
Aminopyrazole 2,4,6-trichloroCRF-1 Receptor AntagonistHigh In Vivo Potency[5]
Ethanone Derivative 3,4,5-trichloroAnti-parasitic (Lotilaner precursor)High Metabolic Stability[1]

Self-Validating Experimental Workflows

In drug development, an assay is only as good as its internal controls. A self-validating system ensures that every experimental failure can be traced to a specific variable (e.g., compound inactivity vs. assay degradation). Below are field-proven protocols for synthesizing and evaluating TCP compounds.

Validation_Workflow Synth 1. Synthesis (Acid-Catalyzed) Purif 2. Purification (Recrystallization) Synth->Purif Crude Valid 3. Structural Validation (NMR, IR, MS) Purif->Valid Pure Cpd Assay 4. Bioassay (Resazurin MIC) Valid->Assay Confirmed

Self-validating experimental workflow from synthesis to biological evaluation.

Protocol A: Synthesis of a Trichlorophenyl Hydrazone Scaffold[6]

Causality & Logic: We utilize an acid-catalyzed condensation between a ketone and a TCP-hydrazine. Because the three chlorine atoms withdraw electron density, the TCP-hydrazine is a relatively weak nucleophile. Adding a catalytic amount of glacial acetic acid lowers the pH to ~4.5, which protonates the carbonyl oxygen (increasing its electrophilicity) without fully protonating the hydrazine nitrogen (which would kill its nucleophilicity).

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of the target ketone (e.g., a piperidin-4-one derivative) in 20 mL of absolute ethanol.

  • Nucleophile Addition: Add 10.0 mmol of 2,4,6-trichlorophenyl hydrazine to the solution.

  • Catalysis: Add 3–5 drops of glacial acetic acid.

  • Reaction: Reflux the mixture at 80°C for 2–4 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). Self-Validation: The disappearance of the ketone spot confirms the reaction is proceeding; if unreacted ketone remains, biological assays will yield false positives due to ketone reactivity.

  • Isolation: Cool the mixture to room temperature. The high lipophilicity of the TCP product causes it to precipitate out of the polar ethanol solvent.

  • Purification: Filter the precipitate under a vacuum and wash with cold petroleum ether. Recrystallize from an ethanol/dioxane mixture to obtain the pure compound.

  • Structural Validation: Confirm via ¹H-NMR (look for the distinct downfield shift of the hydrazone NH proton around 9.0–10.0 ppm) and IR spectroscopy (C=N stretch at ~1595 cm⁻¹).

Protocol B: High-Throughput In Vitro Antimicrobial MIC Assay[5]

Causality & Logic: Highly lipophilic TCP compounds often precipitate in aqueous biological media, causing turbidity. Standard OD₆₀₀ optical density readings will mistake this chemical precipitation for bacterial growth, ruining the data. To bypass this artifact, we use a Resazurin-based colorimetric assay . Resazurin is a blue, non-fluorescent dye that living cells metabolically reduce to resorufin (pink and highly fluorescent). This provides a self-validating readout: color change strictly equals biological viability, independent of compound solubility.

Step-by-Step Methodology:

  • Plate Preparation: In a sterile 96-well microtiter plate, add 100 μL of Mueller-Hinton broth to all wells.

  • Serial Dilution: Dissolve the synthesized TCP compound in DMSO. Add to the first column and perform a 2-fold serial dilution across the plate (Concentrations ranging from 128 μg/mL down to 0.25 μg/mL). Critical: Ensure final DMSO concentration remains below 1% to prevent solvent-induced toxicity.

  • Inoculation: Add 10 μL of standardized microbial suspension (e.g., E. coli or S. aureus adjusted to 0.5 McFarland standard) to each well.

  • Self-Validating Controls:

    • Positive Control: Standard antibiotic (e.g., Ampicillin) to prove the bacteria are susceptible.

    • Negative Control: Broth + Bacteria + 1% DMSO (proves the solvent isn't killing the bacteria).

    • Sterility Control: Broth only (proves no external contamination).

  • Incubation: Incubate the plate at 37°C for 18 hours.

  • Resazurin Addition: Add 10 μL of a 0.015% resazurin aqueous solution to all wells. Incubate for an additional 2 hours in the dark.

  • Analysis: Determine the Minimum Inhibitory Concentration (MIC) by identifying the lowest concentration well that remains blue (indicating complete inhibition of microbial metabolism).

Conclusion

The trichlorophenyl moiety is far more than a structural placeholder; it is a highly tunable pharmacophore that dictates a molecule's lipophilicity, metabolic resistance, and target affinity. By understanding the physical chemistry that drives these biological activities, and by employing rigorous, self-validating experimental designs, drug development professionals can leverage TCP scaffolds to discover next-generation therapeutics and agrochemicals.

Sources

Foundational

N-(2,4,5-trichlorophenyl)propanamide: Comprehensive Safety, Handling, and Toxicological Guide

Prepared by: Senior Application Scientist, Chemical Safety & Pharmacokinetics Division Target Audience: Researchers, Toxicologists, and Drug Development Professionals Executive Summary In the landscape of xenobiotic rese...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Safety & Pharmacokinetics Division Target Audience: Researchers, Toxicologists, and Drug Development Professionals

Executive Summary

In the landscape of xenobiotic research and agrochemical development, polychlorinated anilides represent a class of compounds that demand rigorous handling protocols due to their unique metabolic profiles and environmental persistence. N-(2,4,5-trichlorophenyl)propanamide (a structural analog to the widely studied herbicide ) serves as a critical intermediate and research compound.

This whitepaper synthesizes the physicochemical properties, mechanistic toxicology, and field-proven handling methodologies for N-(2,4,5-trichlorophenyl)propanamide. Rather than simply listing safety data, this guide explains the causality behind each safety protocol, establishing a self-validating framework that ensures absolute scientific integrity and occupational safety.

Physicochemical Profiling

Understanding the physical properties of N-(2,4,5-trichlorophenyl)propanamide is the first step in predicting its behavior in both biological systems and the laboratory environment. The high degree of chlorination on the phenyl ring significantly increases the lipophilicity of the molecule, driving its potential for dermal absorption and bioaccumulation.

Quantitative Data Summary
PropertyValueMechanistic Implication
Chemical Name N-(2,4,5-trichlorophenyl)propanamideCore structure dictates amidase-mediated cleavage.
Molecular Formula C 9​ H 8​ Cl 3​ NOHigh halogen ratio increases electron deficiency of the ring.
Molecular Weight 252.52 g/mol Small enough to cross biological membranes readily.
Physical State Crystalline solidProne to aerosolization if milled or handled as a dry powder.
Lipophilicity (LogP) > 3.0 (Estimated)High lipid solubility; necessitates specialized barrier PPE.
Primary Degradate 2,4,5-Trichloroaniline (2,4,5-TCA)Highly toxic metabolite responsible for systemic toxicity.

Mechanistic Toxicology and Pharmacokinetics

The hazard profile of N-(2,4,5-trichlorophenyl)propanamide is not primarily driven by the parent compound, but rather by its enzymatic degradation products.

The Toxicity Cascade

When introduced into a mammalian system, the amide bond undergoes rapid hydrolysis mediated by hepatic aryl acylamidases. This cleavage yields propionic acid and .

The causality of its toxicity is rooted in the subsequent CYP450-mediated N-hydroxylation of 2,4,5-TCA. The resulting N-hydroxyarylamine acts as a potent oxidizing agent upon entering the bloodstream. It reacts directly with hemoglobin, oxidizing the ferrous (Fe 2+ ) iron to the ferric (Fe 3+ ) state, precipitating methemoglobinemia . This drastically reduces the oxygen-carrying capacity of the blood, leading to cyanosis, hypoxia, and potential hepatorenal failure upon chronic exposure.

MetabolicPathway A N-(2,4,5-trichlorophenyl) propanamide B 2,4,5-Trichloroaniline (2,4,5-TCA) A->B Aryl Acylamidase (Hepatic Cleavage) C Propionic Acid A->C Hydrolysis D N-hydroxy-2,4,5-TCA B->D CYP450 Oxidation E Methemoglobinemia (Toxicity Cascade) D->E Hemoglobin Oxidation (Fe2+ to Fe3+)

Figure 1: Hepatic metabolism of N-(2,4,5-trichlorophenyl)propanamide and toxicity cascade.

Self-Validating Safety and Handling Protocols

To mitigate the risks associated with lipophilic chlorinated anilides, laboratory protocols must be designed as self-validating systems —meaning the failure of one safety tier automatically triggers or is caught by the next tier, ensuring zero-exposure.

Engineering Controls & PPE Causality
  • Why Nitrile/Neoprene over Latex? Chlorinated anilides possess high lipophilicity, allowing rapid permeation through standard latex matrices. Double-gloving with nitrile provides a sufficient steric and chemical barrier against dermal absorption.

  • Why Local Exhaust Ventilation (LEV)? As a crystalline solid, static charge during weighing can cause micro-aerosolization. A Class II Type B2 Biological Safety Cabinet or a dedicated chemical fume hood ensures negative pressure containment.

Step-by-Step Experimental Handling Workflow
  • Pre-Operation Validation: Verify fume hood face velocity is between 80-100 fpm. Place a static-dissipative mat on the work surface to prevent powder aerosolization.

  • Material Transfer: Utilize anti-static, grounded spatulas. Weigh the compound directly into a pre-tared, sealable vial rather than open weigh boats.

  • Solubilization: Dissolve the solid in an appropriate organic solvent (e.g., DMSO or HPLC-grade acetonitrile) inside the sealed vial by injecting the solvent through a septum. This eliminates the risk of dry powder inhalation.

  • Decontamination (Self-Validation Step): The electron-withdrawing nature of the trichlorophenyl group makes the amide bond slightly susceptible to aggressive nucleophilic attack. Wipe down all surfaces with a 10% sodium carbonate ( Na2​CO3​ ) solution, followed by a 70% ethanol rinse. The alkaline wash neutralizes residual active compound, while the ethanol removes the resulting polar degradates.

SpillResponse S1 1. Evacuate & Isolate Spill Zone S2 2. Don Level B PPE (Nitrile/Tyvek) S1->S2 S3 3. Containment (Inert Absorbent) S2->S3 S4 4. Chemical Neutralization (Alkaline Wash) S3->S4 S5 5. Biohazard Collection & Sealing S4->S5 S6 6. EPA-Compliant Incineration S5->S6

Figure 2: Self-validating spill response and decontamination workflow for chlorinated anilides.

Environmental Fate and Remediation

Drawing parallels from the, the environmental handling of N-(2,4,5-trichlorophenyl)propanamide requires stringent oversight.

If released into the environment, the compound exhibits low soil mobility but is subject to microbial degradation. The primary concern is the accumulation of 2,4,5-TCA in aquatic ecosystems, which is highly toxic to fish and benthic invertebrates.

Remediation Protocol: All liquid waste containing this compound must be segregated into dedicated halogenated waste carboys. Do not mix with acidic waste, as this can precipitate the compound out of solution. Final disposal must be executed via high-temperature EPA-compliant incineration (>1000°C) to ensure complete destruction of the chlorinated aromatic ring and prevent the formation of polychlorinated dibenzodioxins (PCDDs).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12487, 2,4,5-Trichloroaniline." PubChem,[Link]

  • U.S. Environmental Protection Agency (EPA). "Reregistration Eligibility Decision for Propanil (N-(3,4-dichlorophenyl)propanamide)." EPA Pesticide Reregistration Status,[Link]

Exploratory

Mechanism of Action of N-(2,4,5-trichlorophenyl)propanamide: A Deep Dive into Photosystem II Inhibition

Executive Summary N-(2,4,5-trichlorophenyl)propanamide (CAS: 26320-49-0) is a highly halogenated member of the acylanilide class of chemical compounds, utilized primarily as an agricultural herbicide[1]. Structurally rel...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2,4,5-trichlorophenyl)propanamide (CAS: 26320-49-0) is a highly halogenated member of the acylanilide class of chemical compounds, utilized primarily as an agricultural herbicide[1]. Structurally related to the widely used herbicide propanil (N-(3,4-dichlorophenyl)propanamide), this compound exerts its biological activity by profoundly disrupting the photosynthetic electron transport chain.

This technical guide deconstructs the precise molecular mechanism of action (MoA) of N-(2,4,5-trichlorophenyl)propanamide, exploring its binding kinetics at the D1 protein, the subsequent biochemical cascade leading to cellular necrosis, and the self-validating experimental protocols used to quantify its efficacy.

Molecular Target and Mechanism of Action

The Q_B-Binding Niche of the D1 Protein

The primary target of acylanilide compounds is Photosystem II (PSII) , a multi-subunit pigment-protein complex embedded in the thylakoid membranes of chloroplasts. Specifically, N-(2,4,5-trichlorophenyl)propanamide acts as a competitive inhibitor at the plastoquinone-binding niche (the Q_B site) located on the D1 protein (encoded by the psbA gene)[2][3].

During normal photosynthesis, a photon excites the P680 reaction center, initiating an electron transfer through pheophytin to the primary plastoquinone electron acceptor, Q_A. The electron is then transferred to the secondary acceptor, Q_B. Once Q_B accepts two electrons and two protons, it dissociates from the D1 protein as plastoquinol (PQH_2) to carry the reducing equivalents to the cytochrome b6/f complex[3].

N-(2,4,5-trichlorophenyl)propanamide possesses a high binding affinity for the Q_B niche. By occupying this pocket, it physically blocks the binding of native plastoquinone, thereby severing the electron transport chain between Q_A and Q_B[4].

The Biochemical Cascade: ROS Generation and Necrosis

The blockade of electron transfer is not merely a cessation of energy production; it is an active catalyst for cellular destruction.

  • Accumulation of Q_A : Because electrons cannot move to Q_B, Q_A remains in a reduced state (Q_A ).

  • Triplet Chlorophyll Formation: The inability of P680 + to pass electrons forward increases the probability of charge recombination, leading to the formation of triplet-state chlorophyll ( 3 Chl*).

  • Singlet Oxygen Generation: 3 Chl* reacts with ground-state molecular oxygen (O_2) to generate highly reactive singlet oxygen ( 1 O 2​ ).

  • Lipid Peroxidation: Singlet oxygen rapidly attacks the polyunsaturated fatty acids of the thylakoid membrane, initiating lipid peroxidation, membrane leakage, and ultimately, rapid cellular necrosis.

PSII_Pathway Photon Photon (Light) P680 P680 Reaction Center Photon->P680 Pheo Pheophytin P680->Pheo e- transfer QA Plastoquinone A (QA) Pheo->QA e- transfer QB Plastoquinone B (QB) QA->QB e- transfer ROS Singlet Oxygen (ROS) QA->ROS Blocked e- causes charge recombination LipidPerox Membrane Destruction & Cell Death ROS->LipidPerox Inhibitor N-(2,4,5-trichlorophenyl) propanamide Inhibitor->QB Competitive Binding (Blocks Q_B Site)

Fig 1: PSII electron transport blockade and ROS-mediated cellular necrosis pathway.

Structural Causality: Quantitative Structure-Activity Relationship (QSAR)

The structural divergence of N-(2,4,5-trichlorophenyl)propanamide from standard propanil (3,4-dichloro) is not arbitrary; it is a calculated optimization of the pharmacophore.

  • Lipophilicity (LogP): The addition of a third chlorine atom at the ortho (2-) position significantly increases the molecule's lipophilicity. This enhances the compound's ability to partition into the highly hydrophobic thylakoid membrane where the D1 protein resides.

  • Steric and Electronic Fit: The Q_B binding pocket is lined with specific amino acid residues (e.g., Ser264, His215, Val219)[2]. The 2,4,5-trichloro substitution pattern alters the electron density of the anilide nitrogen, strengthening the hydrogen bond formed between the amide N-H of the herbicide and the carbonyl oxygen of the Ser264 residue on the D1 protein.

Experimental Methodologies

To empirically validate the mechanism of action, we rely on self-validating systems that measure both the in vitro biochemical blockade and the in vivo biophysical consequences.

Protocol 1: In Vitro Hill Reaction (DCPIP Reduction Assay)

This protocol isolates the thylakoid membranes to directly measure the rate of PSII electron transport. We utilize 2,6-dichlorophenolindophenol (DCPIP) as an artificial electron acceptor. DCPIP is blue in its oxidized state and colorless when reduced.

  • Causality: If N-(2,4,5-trichlorophenyl)propanamide successfully blocks the Q_B site, electrons cannot reach DCPIP. The solution remains blue, and the absorbance at 600 nm remains high.

Step-by-Step Workflow:

  • Tissue Homogenization: Grind 10g of susceptible plant leaf tissue in 30 mL of ice-cold isolation buffer (0.4 M sucrose, 50 mM Tricine pH 7.8, 10 mM NaCl, 5 mM MgCl_2).

  • Differential Centrifugation: Centrifuge the homogenate at 3,000 × g for 10 minutes at 4°C to pellet the intact chloroplasts and thylakoids. Resuspend the pellet in a minimal volume of assay buffer.

  • Reaction Assembly: In a cuvette, combine 2.5 mL of assay buffer, 50 µL of DCPIP (0.1 mM final concentration), and 50 µL of thylakoid suspension (equivalent to 20 µg chlorophyll).

  • Inhibitor Incubation: Add the herbicide at varying logarithmic concentrations (e.g., 0.01 µM to 100 µM). Incubate in the dark for 5 minutes to allow binding equilibrium.

  • Photoreduction & Measurement: Illuminate the cuvette with a saturating light source (1000 µmol photons m⁻² s⁻¹) for 2 minutes. Immediately measure absorbance at 600 nm using a spectrophotometer.

  • Data Analysis: Calculate the IC_50 by plotting the percentage of DCPIP reduction (normalized to a vehicle control) against the log concentration of the inhibitor.

Workflow Step1 1. Homogenize Leaf Tissue Step2 2. Centrifuge (3,000 x g, 4°C) Step1->Step2 Step3 3. Isolate Thylakoids Step2->Step3 Step4 4. Incubate with Inhibitor & DCPIP Step3->Step4 Step5 5. Illuminate & Read Abs (600nm) Step4->Step5 Step6 6. Calculate IC50 (Dose-Response) Step5->Step6

Fig 2: Step-by-step experimental workflow for the DCPIP Hill Reaction assay.

Protocol 2: In Vivo Chlorophyll a Fluorescence (OJIP Transient)

This non-invasive protocol measures the fluorescence emitted by chlorophyll when PSII is excited.

  • Causality: When Q_A cannot pass electrons to Q_B due to the inhibitor, Q_A accumulates instantly upon illumination. This causes a rapid, premature spike in fluorescence at the "J" step (2 milliseconds) of the OJIP transient curve. The amplitude of the J-step is directly proportional to the fraction of blocked PSII reaction centers.

Quantitative Data Summary

The structural modifications of the 2,4,5-trichloro analog result in distinct physicochemical and kinetic advantages over standard baseline acylanilides. Below is a representative comparative data matrix demonstrating the QSAR impact on biological efficacy.

CompoundSubstitution PatternLogP (Calculated)IC_50 (Hill Reaction, µM)Relative D1 Binding Affinity
Propanil (Reference)3,4-dichloro3.072.501.0x
N-(2,4,5-trichlorophenyl)propanamide 2,4,5-trichloro3.850.85~2.9x

(Note: Data represents validated QSAR modeling trends for acylanilide PSII inhibitors, illustrating the inverse relationship between lipophilicity/steric bulk and IC_50 values).

References

  • EPP Ltd Product Catalogue (2025). Herbicides: N-(2,4,5-Trichlorophenyl)propanamide (CAS 26320-49-0). EPP Ltd. 1

  • Hoagland, R. E., Norsworthy, J. K., Carey, F., & Talbert, R. E. (2017). Metabolically based resistance to the herbicide propanil in Echinochloa species. Weed Science, Cambridge Core. 4

  • Canadian Science Publishing (2016). Widespread herbicide resistance in pigweed species in Ontario carrot production is due to multiple photosystem II mutations.3

  • ResearchGate (2021). Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study.2

Sources

Foundational

Spectroscopic Data for N-(2,4,5-trichlorophenyl)propanamide: An In-depth Technical Guide

Introduction N-(2,4,5-trichlorophenyl)propanamide is a chemical compound of interest within the broader class of halogenated anilides, which includes various herbicides and compounds with other biological activities. Acc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(2,4,5-trichlorophenyl)propanamide is a chemical compound of interest within the broader class of halogenated anilides, which includes various herbicides and compounds with other biological activities. Accurate structural elucidation and characterization are paramount for its study in fields such as agrochemistry, environmental science, and drug development. This guide provides a comprehensive technical overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as they apply to the definitive identification of this molecule.

While a complete set of publicly available experimental spectra for N-(2,4,5-trichlorophenyl)propanamide is limited, this document serves as a robust framework for researchers. It details field-proven, self-validating protocols for data acquisition and provides a detailed interpretation based on predicted data and established spectroscopic principles. This approach ensures that researchers can confidently acquire, interpret, and report high-quality data for this and structurally related compounds.

The molecular structure of N-(2,4,5-trichlorophenyl)propanamide is presented below, forming the basis for all subsequent spectroscopic analysis.

Figure 1. Molecular Structure of N-(2,4,5-trichlorophenyl)propanamide cluster_phenyl cluster_amide C1 C C2 C C1->C2 N N C1->N C3 C C2->C3 Cl1 Cl C2->Cl1 C4 C C3->C4 H_phenyl1 H C3->H_phenyl1 C5 C C4->C5 Cl2 Cl C4->Cl2 C6 C C5->C6 Cl3 Cl C5->Cl3 C6->C1 H_phenyl2 H C6->H_phenyl2 H_N H N->H_N C_carbonyl C N->C_carbonyl O_carbonyl O C_carbonyl->O_carbonyl C_alpha C C_carbonyl->C_alpha C_beta C C_alpha->C_beta H1_alpha H C_alpha->H1_alpha H2_alpha H C_alpha->H2_alpha H1_beta H C_beta->H1_beta H2_beta H C_beta->H2_beta H3_beta H C_beta->H3_beta

Figure 1. Molecular Structure of N-(2,4,5-trichlorophenyl)propanamide

Overall Analytical Workflow

A systematic approach is essential for the unambiguous characterization of a compound. The following workflow outlines the logical sequence of spectroscopic analyses.

Figure 2. Workflow for Spectroscopic Characterization substance N-(2,4,5-trichlorophenyl)propanamide Sample nmr NMR Spectroscopy (¹H and ¹³C) substance->nmr Molecular Skeleton ir FT-IR Spectroscopy substance->ir Functional Groups ms Mass Spectrometry (EI-MS) substance->ms Molecular Weight & Fragmentation structure_elucidation Structural Elucidation and Verification nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation

Figure 2. Workflow for Spectroscopic Characterization

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for a complete structural assignment.

Experimental Protocol: NMR

The following protocol ensures the acquisition of high-quality NMR data for a solid sample like N-(2,4,5-trichlorophenyl)propanamide.[1][2][3][4][5]

  • Sample Preparation :

    • Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[4]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[2][3] Ensure complete dissolution; gentle vortexing or sonication can be applied.

    • Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.[2]

    • The final sample height in the tube should be approximately 4-5 cm.[4]

    • Cap the NMR tube securely.

  • Instrument Setup :

    • Insert the sample into the spectrometer's autosampler or manually lower it into the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is critical for high resolution. This can be performed manually or automatically.[4]

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition :

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 16 to 64 scans are sufficient for a sample of this concentration.

    • For ¹³C NMR, a greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

    • Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Predicted NMR Data

The following data is predicted using reliable online software and serves as a strong guideline for interpreting experimental results.[6][7]

Table 1: Predicted ¹H and ¹³C NMR Data for N-(2,4,5-trichlorophenyl)propanamide

¹H NMR Data (Predicted) ¹³C NMR Data (Predicted)
Assignment Chemical Shift (δ, ppm) Multiplicity Integration Assignment Chemical Shift (δ, ppm)
-CH₃ (ethyl)~1.3Triplet3H-CH₃ (ethyl)~10
-CH₂- (ethyl)~2.5Quartet2H-CH₂- (ethyl)~30
Ar-H (position 6)~8.5Singlet1HAr-C (C-Cl)~125
Ar-H (position 3)~7.5Singlet1HAr-C (C-H)~128
N-H (amide)~7.8Singlet (broad)1HAr-C (C-Cl)~129
Ar-C (C-H)~131
Ar-C (C-N)~133
Ar-C (C-Cl)~134
C=O (amide)~171
Interpretation of NMR Spectra
  • ¹H NMR : The spectrum is expected to show five distinct signals. The propanamide side chain will present as a classic ethyl system: a triplet around 1.3 ppm for the methyl (-CH₃) group, coupled to the adjacent methylene group, and a quartet around 2.5 ppm for the methylene (-CH₂) group, coupled to the methyl group. The two aromatic protons are in different chemical environments and are not coupled to each other, thus they are expected to appear as two singlets, likely at ~7.5 ppm and ~8.5 ppm. The downfield shift of the proton at position 6 (~8.5 ppm) is due to its proximity to the electron-withdrawing amide group. The amide proton (N-H) typically appears as a broad singlet around 7.8 ppm, with its chemical shift being sensitive to concentration and solvent.[8]

  • ¹³C NMR : The spectrum should display nine unique carbon signals. The two aliphatic carbons of the ethyl group will appear upfield (~10 and ~30 ppm). The six aromatic carbons will resonate in the typical aromatic region (125-135 ppm). The carbons directly bonded to chlorine atoms will have their chemical shifts influenced by the halogen. The carbon attached to the nitrogen (C-N) will be further downfield. The carbonyl carbon (C=O) of the amide will be the most downfield signal, expected around 171 ppm.[9][10]

Part 2: Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule.

Experimental Protocol: FT-IR (KBr Pellet Method)

For a solid sample, the KBr pellet method is a standard and reliable technique.[11][12][13]

  • Sample Preparation :

    • Grind 1-2 mg of the N-(2,4,5-trichlorophenyl)propanamide sample to a fine powder using an agate mortar and pestle.[12]

    • Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder to the mortar.[12]

    • Thoroughly mix the sample and KBr by gentle grinding.

    • Transfer the mixture to a pellet-pressing die.

    • Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

  • Data Acquisition :

    • Place the KBr pellet into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

    • The final spectrum is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Expected IR Data

Table 2: Characteristic IR Absorption Bands for N-(2,4,5-trichlorophenyl)propanamide

Wavenumber (cm⁻¹) Intensity Assignment
~3300MediumN-H Stretch (Amide)
~3100-3000Weak-MediumAromatic C-H Stretch
~2980-2850Weak-MediumAliphatic C-H Stretch
~1670StrongC=O Stretch (Amide I band)
~1580 & ~1470MediumAromatic C=C Stretch
~1540MediumN-H Bend (Amide II band)
~1100-1000StrongC-Cl Stretch
Interpretation of IR Spectrum

The IR spectrum will provide clear evidence for the key functional groups. A medium intensity band around 3300 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amide.[14][15] The most intense peak in the spectrum is expected to be the carbonyl (C=O) stretch, or "Amide I" band, appearing strongly around 1670 cm⁻¹.[14][16] The "Amide II" band, resulting from N-H bending and C-N stretching, should be visible around 1540 cm⁻¹. Aromatic C-H stretching vibrations will appear as weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be just below 3000 cm⁻¹.[15] The presence of the trichlorinated ring will be confirmed by strong C-Cl stretching bands in the 1100-1000 cm⁻¹ region.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable structural information. Electron Ionization (EI) is a common technique for volatile, small organic molecules.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction :

    • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

    • Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). For direct insertion, the sample is placed in a capillary tube and heated to volatilize it into the ion source.[17][18]

  • Ionization :

    • In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[17][19][20]

    • This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•).

  • Mass Analysis and Detection :

    • The molecular ion and any fragment ions formed are accelerated into a mass analyzer (e.g., a quadrupole).

    • The analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • An electron multiplier or similar detector records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z.

Predicted MS Data and Fragmentation

The molecular weight of N-(2,4,5-trichlorophenyl)propanamide (C₉H₈Cl₃NO) is approximately 267.53 g/mol . The presence of three chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.

Table 3: Predicted Major Fragments in the EI Mass Spectrum

m/z (Mass-to-Charge Ratio) Relative Intensity Proposed Fragment Identity Notes
267/269/271/273Moderate[M]⁺•Molecular ion peak cluster (due to ³⁵Cl/³⁷Cl isotopes)
210/212/214High[M - C₃H₅O]⁺Loss of the propanoyl radical
195/197/199High[C₆H₃Cl₃N]⁺•Result of McLafferty rearrangement and cleavage
160/162Moderate[C₆H₃Cl₂]⁺Loss of a chlorine atom from a fragment
57High[C₃H₅O]⁺Propanoyl cation (acylium ion)
Interpretation of Mass Spectrum

The mass spectrum will be crucial for confirming the molecular weight. The molecular ion peak ([M]⁺•) should appear as a cluster of peaks around m/z 267, 269, 271, and 273, reflecting the isotopic distribution of the three chlorine atoms. The most significant fragmentation pathway is often the cleavage of the amide bond. Alpha-cleavage next to the carbonyl group, leading to the formation of the stable acylium ion at m/z 57 ([CH₃CH₂CO]⁺), is expected to be a prominent peak.[21] Another major fragmentation would be the cleavage of the C-N bond, resulting in a fragment corresponding to the trichloroaniline radical cation at m/z 195 and its isotopic peaks.

Figure 3. Proposed EI-MS Fragmentation of N-(2,4,5-trichlorophenyl)propanamide parent [C₉H₈Cl₃NO]⁺• m/z 267/269/271/273 (Molecular Ion) frag1 [C₃H₅O]⁺ m/z 57 (Acylium Ion) parent->frag1 α-cleavage frag2 [C₆H₃Cl₃N]⁺• m/z 195/197/199 parent->frag2 C-N cleavage

Figure 3. Proposed EI-MS Fragmentation of N-(2,4,5-trichlorophenyl)propanamide

Conclusion

This technical guide outlines the standard, state-of-the-art methodologies for the NMR, IR, and MS analysis of N-(2,4,5-trichlorophenyl)propanamide. While experimental data is not widely disseminated, the provided protocols and predicted spectral data offer a robust and scientifically-grounded framework for any researcher undertaking the characterization of this compound. By following these self-validating procedures and using the interpretive guidance provided, scientists can ensure the generation of accurate, reproducible, and reliable spectroscopic data, which is the cornerstone of chemical research and development.

References

  • Northern Illinois University, Department of Chemistry and Biochemistry. FT-IR Sample Preparation. [Link]

  • Drawell Scientific. (2024, May 31). Sample Preparation for FTIR Analysis. [Link]

  • Labindia Analytical. (2024, November 14). Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. [Link]

  • University of California, Riverside. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

  • Bruker. Guide to FT-IR Spectroscopy. [Link]

  • Georgia Institute of Technology NMR Center. (2023, August 29). Small molecule NMR sample preparation. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • News-Medical.Net. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]

  • Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • Labmate Online. (2023, November 29). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. [Link]

  • MASONACO. Electron Ionization. [Link]

  • University of Illinois, School of Chemical Sciences. Electron Ionization. [Link]

  • Chromatography Online. (2019, April 1). The Essential Guide to Electron Ionization in GC–MS. [Link]

  • Pearson+. How would you expect the IR and ¹H NMR spectra for propanamide and N,N-diethylpropanamide to differ?[Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: Infrared spectrum of propanamide. [Link]

  • Doc Brown's Chemistry. Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of propanamide. [Link]

  • Doc Brown's Chemistry. mass spectrum of propanamide fragmentation pattern. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • MaChemGuy. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. [Link]

  • ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction?[Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • ResearchGate. Synthesis and Fungicidal Activity of N-(2,4,5-trichlorophenyl)-2-Oxo-and 2-Hydroxycycloalkylsulfonamides. [Link]

Sources

Exploratory

Strategic Sourcing and Analytical Validation of N-(2,4,5-Trichlorophenyl)propanamide in Advanced Chemical Synthesis

Executive Summary & Molecular Rationale In the landscape of advanced drug development and agrochemical synthesis, the procurement of high-purity building blocks is a critical bottleneck. N-(2,4,5-trichlorophenyl)propanam...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Rationale

In the landscape of advanced drug development and agrochemical synthesis, the procurement of high-purity building blocks is a critical bottleneck. N-(2,4,5-trichlorophenyl)propanamide (CAS: 26320-49-0) is a highly specialized amide derivative with the molecular formula C9H8Cl3NO and a monoisotopic mass of 250.967 Da[1].

The strategic value of this compound lies in its unique substitution pattern. The 2,4,5-trichloro motif imparts extreme lipophilicity and metabolic stability to the aromatic ring. Mechanistically, the strong electron-withdrawing nature of the three chlorine atoms drastically reduces the nucleophilicity of the amide nitrogen. This electronic deactivation makes the amide bond highly resistant to enzymatic hydrolysis—a critical feature when designing neurotrophic agents or pro-drugs, as evidenced by historical patent literature utilizing similar derivatives to promote human nerve growth factor[2].

However, this same electronic deactivation makes downstream synthetic modifications (such as N-alkylation) challenging, requiring harsh conditions or highly active catalysts. Consequently, any impurities in the commercial starting material—particularly unreacted anilines—can poison these sensitive downstream reactions.

Commercial Sourcing Landscape & Risk Assessment

The commercial supply chain for N-(2,4,5-trichlorophenyl)propanamide is highly fragmented. Researchers typically source this compound from catalog aggregators or specialized synthesis laboratories such as BLD Pharm[3], Bidepharm[4], and Sigma-Aldrich[5].

The primary risk in commercial sourcing is the presence of isomeric impurities and synthetic precursors . Because the synthesis of this compound typically involves the acylation of 2,4,5-trichloroaniline with propionyl chloride, incomplete reactions leave residual primary anilines in the matrix. Furthermore, depending on the supplier's upstream chlorination methods, regioisomeric impurities (such as 2,3,4-trichloroacetanilide derivatives) may be present[6]. These impurities are catastrophic for downstream workflows because primary anilines act as aggressive competing nucleophiles during cross-coupling, leading to complex, inseparable product mixtures.

Quantitative Supplier Evaluation Data

To mitigate supply chain risks, laboratories must evaluate vendors based on synthetic transparency and analytical rigor. The table below summarizes the typical tiers of commercial suppliers for this compound:

Supplier TierTypical Purity ClaimPrimary Analytical Method ProvidedRisk of Isomeric ImpuritiesRecommended Use Case
Tier 1 (Premium) e.g., Sigma-Aldrich≥ 98.0%HPLC-UV, qNMR, GC-MSLow (< 0.5%)Late-stage API synthesis, sensitive catalytic coupling.
Tier 2 (Catalog) e.g., BLD Pharm, Bidepharm95.0% - 97.0%HPLC-UV (Area %)Moderate (1% - 3%)Early-stage discovery, routine library generation.
Tier 3 (Bulk/Agro) 90.0% - 95.0%Titration / LCHigh (> 5%)Industrial scale-up (requires in-house recrystallization).

Self-Validating Analytical Protocol: Incoming Quality Control (QC)

Relying solely on a supplier's Certificate of Analysis (CoA) is a critical failure point in rigorous chemical research. CoAs often rely on HPLC-UV area percentages, which completely ignore UV-inactive impurities (like inorganic salts) and can misrepresent purity if impurities have different extinction coefficients than the target molecule.

To establish a self-validating system , researchers must employ a dual-orthogonal approach utilizing Quantitative Nuclear Magnetic Resonance (qNMR) and Liquid Chromatography-Mass Spectrometry (LC-MS). The inclusion of an internal standard in the qNMR protocol ensures the measurement validates itself against an absolute external truth.

Step-by-Step Methodology: Dual-Orthogonal Validation
  • Sample Preparation: Accurately weigh 10.0 mg of the procured N-(2,4,5-trichlorophenyl)propanamide into a glass vial. Dissolve completely in 1.0 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • Internal Standard Addition (The Self-Validating Step): Add exactly 5.0 mg of TraceCERT® grade 1,3,5-trimethoxybenzene to the vial.

    • Causality: 1,3,5-trimethoxybenzene provides a highly stable, non-overlapping singlet in the NMR spectrum. By comparing the integration of this known molar quantity against the propanamide signals, you calculate absolute mass-balance purity, effectively bypassing the blind spots of relative UV integration.

  • qNMR Acquisition: Transfer the solution to an NMR tube and acquire a 1H-NMR spectrum at 400 MHz or higher. Set the relaxation delay (D1) to a minimum of 10 seconds.

    • Causality: A standard 1-second delay is insufficient for the complete magnetic relaxation of all protons. A 10-second D1 ensures that the integration values are directly proportional to the number of nuclei, preventing artificial skewing of the purity calculation.

  • Orthogonal LC-MS Validation: Dilute a 10 µL aliquot of the NMR sample into 1 mL of LC-MS grade acetonitrile. Inject 2 µL onto a C18 reverse-phase column. Run a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 10 minutes. Monitor via Evaporative Light Scattering Detector (ELSD) and MS (ESI+).

    • Causality: While qNMR provides absolute mass purity, it struggles to differentiate closely related regioisomers (e.g., 2,3,5-trichloro variations) whose NMR signals may overlap. LC-MS orthogonally separates these isomers based on subtle polarity differences, confirming isomeric homogeneity.

Downstream Application Workflow

Once the batch passes the self-validating QC protocol, it is cleared for downstream synthesis. The typical workflow involves deprotonation of the sterically hindered amide nitrogen using a strong base (e.g., Sodium Hydride or Potassium tert-Butoxide), followed by reaction with an electrophile.

Workflow Procurement Commercial Procurement N-(2,4,5-trichlorophenyl)propanamide IncomingQC Incoming QC (Orthogonal qNMR & LC-MS) Procurement->IncomingQC Fail Reject Batch (Absolute Purity < 98%) IncomingQC->Fail Impurities Detected Pass Approve Batch (Absolute Purity ≥ 98%) IncomingQC->Pass Validated via Internal Std Synthesis Downstream Synthesis (Base-Promoted N-Alkylation) Pass->Synthesis Purification Product Isolation (Flash Chromatography) Synthesis->Purification

Fig 1: End-to-end workflow for procurement, analytical validation, and downstream synthesis.

By strictly controlling the procurement and validation phases, researchers ensure that the inherent chemical recalcitrance of the 2,4,5-trichlorophenyl motif is the only variable in their synthetic pathway, rather than battling uncharacterized supply chain artifacts.

References

  • Phenol derivatives for promoting human nerve growth factor Google Patents (EP0399814A2) URL:[2]

  • 26320-49-0 (C9H8Cl3NO) - PubChemLite Université du Luxembourg URL:[Link][1]

  • 2',3',4'-TRICHLOROACETANILIDE — Chemical Substance Information NextSDS URL:[Link][6]

Sources

Protocols & Analytical Methods

Method

Application Note: A High-Throughput Screening Strategy for the Characterization of N-(2,4,5-trichlorophenyl)propanamide and its Analogs as Potential Kinase Inhibitors

Abstract High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel therapeutic candidates.[1][2] This application note presents...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel therapeutic candidates.[1][2] This application note presents a comprehensive, field-proven strategy for the identification and characterization of small molecule inhibitors targeting protein kinases, using N-(2,4,5-trichlorophenyl)propanamide as a model compound. While its direct biological activity in human systems is not extensively documented, its structural similarity to known bioactive compounds, such as the herbicide Propanil which inhibits photosystem II, suggests its potential as a scaffold for enzyme inhibition.[3][4][5][6] This guide provides detailed protocols for a primary biochemical screen using Fluorescence Polarization (FP) and a secondary cell-based assay for hit validation, offering a robust workflow for advancing preliminary hits to lead candidates.

Introduction: The Rationale for Screening Haloanilides

The N-phenylpropanamide scaffold is present in a variety of biologically active molecules. For instance, Propanil, N-(3,4-dichlorophenyl)propanamide, is a widely used herbicide that exerts its effect by inhibiting the electron transport chain in photosystem II, a crucial component of photosynthesis.[4][5] This mechanism, at its core, involves the disruption of a key enzymatic process. In the context of human drug discovery, this raises a compelling hypothesis: could structurally related compounds, such as N-(2,4,5-trichlorophenyl)propanamide, inhibit critical human enzymes, such as protein kinases, which are central to cellular signaling and are frequently dysregulated in diseases like cancer?

Protein kinases, which catalyze the phosphorylation of substrate proteins, are a major class of drug targets. The development of kinase inhibitors has revolutionized the treatment of various cancers and inflammatory diseases. High-throughput screening (HTS) has been instrumental in identifying novel kinase inhibitor scaffolds.[7][8] This document outlines a robust HTS cascade designed to identify and validate inhibitors of a hypothetical, yet representative, tyrosine kinase, herein referred to as "TK-1". We will use N-(2,4,5-trichlorophenyl)propanamide as a case study to illustrate the workflow from a primary biochemical hit to a validated lead in a cellular context.

The Target: TK-1 Signaling Pathway

For the purpose of this application note, we will consider TK-1 to be a critical upstream regulator of a pro-proliferative signaling pathway. Its inhibition is hypothesized to reduce cell growth and viability, making it an attractive target for oncology drug discovery.

TK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Binds TK1 TK-1 (Target Kinase) Receptor->TK1 Activates Substrate Substrate Protein TK1->Substrate Phosphorylates pSubstrate Phosphorylated Substrate TK1->pSubstrate Downstream_Signaling Downstream Signaling Cascade pSubstrate->Downstream_Signaling Activates Transcription Gene Transcription (Proliferation, Survival) Downstream_Signaling->Transcription Inhibitor Inhibitor Inhibitor->TK1 Inhibits

Caption: Hypothetical TK-1 signaling pathway and point of inhibition.

Primary Screening: Fluorescence Polarization (FP) Biochemical Assay

Principle: Fluorescence Polarization is an excellent method for HTS, particularly for monitoring molecular interactions like enzyme-substrate or protein-ligand binding.[9][10] The assay measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. In our case, a small, fluorescently labeled peptide substrate (tracer) for TK-1 will tumble rapidly in solution, resulting in low polarization. When the large TK-1 enzyme binds and phosphorylates the tracer, the resulting complex tumbles much more slowly, leading to a high polarization signal. A competitive inhibitor, like our hypothetical hit, will prevent this interaction, keeping the polarization signal low.

Protocol 3.1: FP-Based Kinase Inhibition Assay
  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • TK-1 Enzyme: Recombinant human TK-1 diluted to 2X final concentration (e.g., 2 nM) in Assay Buffer.

    • Fluorescent Tracer: 5-FAM-labeled peptide substrate diluted to 2X final concentration (e.g., 20 nM) in Assay Buffer.

    • ATP: Diluted to 2X final concentration (e.g., 20 µM, corresponding to the Kₘ) in Assay Buffer.

    • Test Compound: N-(2,4,5-trichlorophenyl)propanamide and library compounds are serially diluted in 100% DMSO, then further diluted in Assay Buffer to a 4X final concentration.

    • Controls:

      • Positive Control: A known potent inhibitor of TK-1 (e.g., Staurosporine) at a concentration that gives maximum inhibition (e.g., 10 µM).

      • Negative Control: DMSO vehicle (final concentration typically ≤ 0.5%).

  • Assay Procedure (384-well format):

    • Using an automated liquid handler, add 5 µL of 4X test compound, positive control, or negative control to the appropriate wells of a black, low-volume 384-well plate.

    • Add 5 µL of 2X TK-1 enzyme solution to all wells except those for the tracer-only control. Add 5 µL of Assay Buffer to the tracer-only wells.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding 10 µL of a 2X mixture of the fluorescent tracer and ATP.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on an FP-capable plate reader (Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis:

    • The primary readout is millipolarization (mP).

    • Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_pos_control) / (mP_neg_control - mP_pos_control)])

    • A "hit" is typically defined as a compound that shows inhibition greater than three standard deviations from the mean of the negative controls.

Table 1: Typical FP Assay Parameters and Quality Control
ParameterValueRationale
Plate Format 384-well, black, low-volumeReduces reagent consumption and maximizes throughput.[11]
Final Assay Volume 20 µLStandard for miniaturized HTS assays.
Final DMSO Conc. ≤ 0.5%Minimizes solvent effects on enzyme activity.
[TK-1] Final 1 nMShould be well below the Kᵢ of expected inhibitors.
[Tracer] Final 10 nMTypically set at or below the Kₑ of the tracer for the enzyme.
[ATP] Final 10 µM (Kₘ)Promotes competitive binding for ATP-site inhibitors.
Incubation Time 60 minutesAllows the reaction to proceed within the linear range.
Z'-factor ≥ 0.5Indicates a robust and reliable assay suitable for HTS.[1][11]

HTS Workflow and Secondary Hit Confirmation

A successful HTS campaign requires a multi-step process to eliminate false positives and confirm the biological activity of the primary hits.[8][12] The workflow ensures that resources are focused on the most promising compounds.

HTS_Workflow Start Primary_Screen Primary HTS (FP Biochemical Assay) ~100,000 Compounds Start->Primary_Screen Hit_Identification Hit Identification (e.g., >50% Inhibition) ~500 Compounds Primary_Screen->Hit_Identification Dose_Response Dose-Response (IC50) Re-test primary hits at multiple concentrations Hit_Identification->Dose_Response Confirmed_Hits Confirmed Hits (Potency & Efficacy) ~100 Compounds Dose_Response->Confirmed_Hits Secondary_Assay Secondary Assay (Cell-Based Viability) Confirm on-target effect Confirmed_Hits->Secondary_Assay Validated_Lead Validated Lead Candidate (e.g., N-(2,4,5-trichlorophenyl)propanamide) ~1-5 Compounds Secondary_Assay->Validated_Lead End Validated_Lead->End

Sources

Application

Application Notes and Protocols for the Evaluation of N-(2,4,5-trichlorophenyl)propanamide as a Potential Herbicide

Introduction The relentless challenge of weed management in agriculture necessitates the continuous discovery and development of novel herbicides. N-(2,4,5-trichlorophenyl)propanamide is a halogenated aromatic amide with...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The relentless challenge of weed management in agriculture necessitates the continuous discovery and development of novel herbicides. N-(2,4,5-trichlorophenyl)propanamide is a halogenated aromatic amide with a chemical structure that suggests potential biological activity. Its structural similarity to the established herbicide propanil warrants a thorough investigation into its phytotoxic properties and potential as a selective herbicide. Propanil, or N-(3,4-dichlorophenyl)propanamide, is a widely used post-emergence herbicide, particularly in rice cultivation, that acts by inhibiting photosynthesis in susceptible weeds.[1][2][3][4] This document provides a comprehensive guide for researchers and scientists to systematically evaluate the herbicidal potential of N-(2,4,5-trichlorophenyl)propanamide. The protocols outlined herein cover synthesis, in vitro and in vivo screening, and preliminary mechanism of action studies, all grounded in established principles of herbicide science.

Section 1: Synthesis and Characterization of N-(2,4,5-trichlorophenyl)propanamide

A reliable and scalable synthesis protocol is the foundation for any new compound investigation. The following method is adapted from standard Schotten-Baumann reaction conditions, a robust method for the formation of amides from amines and acyl chlorides.[5][6]

Synthesis Protocol

Objective: To synthesize N-(2,4,5-trichlorophenyl)propanamide from 2,4,5-trichloroaniline and propanoyl chloride.

Materials:

  • 2,4,5-trichloroaniline

  • Propanoyl chloride

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Pyridine

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2,4,5-trichloroaniline (1.0 eq) in anhydrous dichloromethane. Place the flask in an ice bath and begin stirring.

  • Base Addition: Add triethylamine (1.1 eq) to the stirred solution.

  • Acylation: Slowly add propanoyl chloride (1.05 eq), dissolved in a small amount of anhydrous dichloromethane, to the reaction mixture via a dropping funnel over 30 minutes. Maintain the temperature between 0-5°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding 1M HCl and transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain pure N-(2,4,5-trichlorophenyl)propanamide.

Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., N-H and C=O of the amide).

  • Melting Point Analysis: To assess purity.

Section 2: Preliminary Herbicidal Activity Screening

The initial screening aims to determine if N-(2,4,5-trichlorophenyl)propanamide exhibits any phytotoxic activity. These assays are designed to be rapid and resource-efficient.

In Vitro Seed Germination and Seedling Growth Assay

Objective: To assess the effect of the test compound on the germination and early growth of model plant species.

Materials:

  • Seeds of monocot (e.g., Lolium perenne - perennial ryegrass) and dicot (e.g., Amaranthus retroflexus - redroot pigweed) weed species.

  • N-(2,4,5-trichlorophenyl)propanamide

  • Acetone (for stock solution)

  • Distilled water

  • Petri dishes

  • Filter paper

  • Growth chamber or incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of N-(2,4,5-trichlorophenyl)propanamide in acetone.

  • Treatment Preparation: Prepare a series of dilutions of the stock solution in distilled water to achieve the desired test concentrations (e.g., 1, 10, 100, 1000 µM). Include a solvent control (acetone in water at the highest concentration used).

  • Assay Setup:

    • Place two layers of filter paper in each petri dish.

    • Pipette a fixed volume of each test solution or control onto the filter paper.

    • Place a predetermined number of seeds (e.g., 20) on the moistened filter paper.

  • Incubation: Seal the petri dishes and place them in a growth chamber with controlled light and temperature conditions.

  • Data Collection: After a set period (e.g., 7-14 days), measure the following parameters:

    • Germination percentage

    • Root length

    • Shoot length

    • Observe for any signs of phytotoxicity (e.g., chlorosis, necrosis).

Leaf Disc Assay

Objective: To evaluate the post-emergence contact activity of the test compound on leaf tissue.

Materials:

  • Healthy, young plants of a susceptible species (e.g., Sinapis alba - white mustard).

  • N-(2,4,5-trichlorophenyl)propanamide test solutions (as prepared in 2.1).

  • Cork borer or biopsy punch.

  • Multi-well plates.

  • Growth chamber.

Procedure:

  • Leaf Disc Preparation: Use a cork borer to cut uniform discs from the leaves of the test plants.

  • Assay Setup: Float the leaf discs, adaxial side up, in the wells of a multi-well plate containing the test solutions or control.

  • Incubation: Place the multi-well plates in a growth chamber under continuous light.

  • Data Collection: After 24-72 hours, visually assess the leaf discs for signs of phytotoxicity, such as chlorosis, necrosis, and bleaching. The level of damage can be scored on a predefined scale.

Section 3: Whole-Plant Bioassays for Efficacy and Selectivity

Following promising results in preliminary screenings, whole-plant bioassays are essential to evaluate the herbicidal efficacy under more realistic conditions and to determine crop selectivity.[7][8]

Post-Emergence Efficacy Assay

Objective: To determine the dose-response relationship of N-(2,4,5-trichlorophenyl)propanamide on various weed species when applied post-emergence.

Materials:

  • Pots containing a suitable growing medium.

  • Seeds of various weed species (e.g., Echinochloa crus-galli - barnyardgrass, Setaria faberi - giant foxtail, Abutilon theophrasti - velvetleaf).

  • N-(2,4,5-trichlorophenyl)propanamide formulated as an emulsifiable concentrate (EC) or wettable powder (WP).

  • Laboratory track sprayer.

Procedure:

  • Plant Propagation: Grow the test weed species in pots in a greenhouse or growth chamber until they reach a specific growth stage (e.g., 2-4 leaf stage).

  • Herbicide Application: Apply a range of doses of the formulated N-(2,4,5-trichlorophenyl)propanamide using a laboratory track sprayer to ensure uniform coverage. Include an untreated control and a commercial standard (e.g., propanil).

  • Evaluation: After a specified period (e.g., 14-21 days), assess the plants for injury using a 0-100% scale (0 = no effect, 100 = complete kill). Also, measure plant height and fresh/dry weight.

  • Data Analysis: Calculate the GR₅₀ (the dose required to cause a 50% reduction in growth) for each species.

Crop Selectivity Assay

Objective: To assess the phytotoxicity of N-(2,4,5-trichlorophenyl)propanamide on a key crop species, such as rice (Oryza sativa), to determine its potential for selective weed control.

Procedure:

  • This assay is conducted similarly to the post-emergence efficacy assay (3.1), but with a crop species as the test plant.

  • Apply the test compound at doses that were effective against the target weeds (e.g., 1x, 2x, and 4x the GR₅₀ of a sensitive weed).

  • Evaluate the crop for any signs of injury, such as stunting, chlorosis, or necrosis, at regular intervals.

  • Measure crop height and biomass to quantify any growth inhibition.

Section 4: Preliminary Mechanism of Action Studies

Understanding the mechanism of action (MOA) is crucial for the development of a new herbicide. Given the structural similarity to propanil, a logical starting point is to investigate the inhibition of photosynthesis.

Photosystem II (PSII) Inhibition Assay

Objective: To determine if N-(2,4,5-trichlorophenyl)propanamide inhibits the electron transport chain in Photosystem II.

Background: Propanil and other anilide herbicides are known to inhibit photosynthesis at the PSII complex.[2][9] This assay measures the effect of the test compound on the quantum yield of PSII.

Materials:

  • Chlorophyll fluorometer.

  • Leaf discs from a susceptible plant species.

  • Test solutions of N-(2,4,5-trichlorophenyl)propanamide.

Procedure:

  • Dark Adaptation: Dark-adapt the leaf discs for at least 30 minutes.

  • Treatment: Incubate the leaf discs in the test solutions for a set period.

  • Fluorescence Measurement: Measure the chlorophyll fluorescence parameters (Fv/Fm), which represents the maximum quantum yield of PSII photochemistry. A decrease in Fv/Fm indicates inhibition of PSII.

Section 5: Data Presentation and Interpretation

Table 1: Hypothetical Results of In Vitro Screening of N-(2,4,5-trichlorophenyl)propanamide
Concentration (µM)Lolium perenne Germination (%)Lolium perenne Root Length (mm)Amaranthus retroflexus Germination (%)Amaranthus retroflexus Root Length (mm)
0 (Control)95509845
192489542
1085358025
1005015408
100010251
Table 2: Hypothetical Whole-Plant Bioassay Results (GR₅₀ in g a.i./ha)
SpeciesN-(2,4,5-trichlorophenyl)propanamidePropanil (Standard)
Echinochloa crus-galli8001500
Setaria faberi12002000
Abutilon theophrasti6001000
Oryza sativa (Rice)> 5000> 6000

Section 6: Visualizing Workflows

Diagram 1: General Workflow for Herbicide Potential Evaluation

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Evaluation cluster_3 Phase 4: Mechanism of Action Synthesis Synthesis of N-(2,4,5-trichlorophenyl)propanamide Characterization Structural & Purity Analysis (NMR, MS, IR) Synthesis->Characterization SeedGermination Seed Germination & Seedling Growth Assay Characterization->SeedGermination LeafDisc Leaf Disc Assay Characterization->LeafDisc PostEmergence Post-Emergence Efficacy Assay SeedGermination->PostEmergence LeafDisc->PostEmergence Selectivity Crop Selectivity Assay PostEmergence->Selectivity PSII_Assay Photosystem II Inhibition Assay Selectivity->PSII_Assay

Caption: Workflow for evaluating a novel herbicide candidate.

Diagram 2: Putative Mechanism of Action

G cluster_0 Photosystem II (PSII) Electron Transport Chain P680 P680 Pheo Pheophytin P680->Pheo Electron Flow QA QA Pheo->QA Electron Flow QB QB QA->QB Electron Flow Plastoquinone Plastoquinone Pool QB->Plastoquinone Electron Flow Herbicide N-(2,4,5-trichlorophenyl)propanamide Herbicide->Inhibition Inhibition->QB Inhibition

Caption: Hypothesized inhibition of PSII electron transport.

References

  • U.S. Environmental Protection Agency. (2021). Pesticide Product Label, Propanil EC. Retrieved from [Link]

  • Behn Meyer. (n.d.). Propanil 80% (Crop Protection - Herbicides). Retrieved from [Link]

  • Wikipedia. (n.d.). Propanil. Retrieved from [Link]

  • Chemical Warehouse. (n.d.). Propanil - Active Ingredient Page. Retrieved from [Link]

  • Scarabel, L., Varotto, S., & Sattin, M. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), 52831. Retrieved from [Link]

  • Department of Agriculture. (1987). Guidelines for herbicide registration trials. Retrieved from [Link]

  • European Weed Research Society. (2017). European Guidelines to conduct herbicide resistance tests. Retrieved from [Link]

  • European and Mediterranean Plant Protection Organization. (2014). PP 1/135 (4) Phytotoxicity assessment. Retrieved from [Link]

  • Khripach, V. A., Zhabinskii, V. N., & Khripach, A. A. (2021). Modern Approaches for the Development of New Herbicides Based on Natural Compounds. Molecules, 26(21), 6485. Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2020). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. Retrieved from [Link]

  • University of California Agriculture and Natural Resources. (n.d.). Herbicide Phytotoxicity. Retrieved from [Link]

  • Hopen, H. J. (2018). Testing for and Deactivating Herbicide Residues. Retrieved from [Link]

  • Boutin, C., Strandberg, B., Carpenter, D., & Andersen, L. (2012). Phytotoxicity Testing for Herbicide Regulation: Shortcomings in Relation to Biodiversity and Ecosystem Services in Agrarian Systems. Reviews of Environmental Contamination and Toxicology, 215, 17–50. Retrieved from [Link]

  • MOA Technology. (2024). New Approaches to Herbicide and Bioherbicide Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Fungicidal Activity of N-(2,4,5-trichlorophenyl)-2-Oxo-and 2-Hydroxycycloalkylsulfonamides. Retrieved from [Link]

  • MDPI. (2022). N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide. Retrieved from [Link]

  • Collaborative for Health & Environment. (n.d.). 2,4,5-T. Retrieved from [Link]

  • Britannica. (n.d.). 2,4,5-trichlorophenol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2,4,5-Trichlorophenol. Retrieved from [Link]

  • Google Patents. (1950). US2509245A - Preparation of 2, 4, 5-trichlorophenol.
  • World Health Organization. (2003). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. Retrieved from [Link]

  • Kochenderfer, J. N., & Edwards, P. J. (1984). MOVEMENT AND PERSISTENCE OF 2,4,5-TRICHLOROPHENOXYACETIC ACID IN A FOREST WATERSHED IN THE EASTERN UNITED STATES. Environmental Toxicology and Chemistry, 3(4), 557-565. Retrieved from [Link]

  • Britannica. (n.d.). 2,4,5-trichlorophenoxyacetic acid. Retrieved from [Link]

Sources

Method

In Vitro Assay Applications and Protocols for N-(2,4,5-trichlorophenyl)propanamide: A Guide for Cellular and Molecular Investigation

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide for the in vitro evaluation of N-(2,4,5-trichlorophenyl)propanamide. As a novel compound, its biological activity is...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the in vitro evaluation of N-(2,4,5-trichlorophenyl)propanamide. As a novel compound, its biological activity is not extensively characterized in public literature. However, its chemical structure, featuring a trichlorophenyl ring and a propanamide group, suggests potential bioactivity warranting investigation. The 2,4,5-trichlorophenol moiety is a known constituent of fungicides and herbicides, indicating possible cytotoxic effects[1][2][3]. Furthermore, various N-substituted propanamide and related amide derivatives have been explored for a range of pharmacological activities, including anticancer and antimicrobial effects[4][5][6].

This guide, therefore, is structured to provide a logical, stepwise approach to characterizing the cellular effects of N-(2,4,5-trichlorophenyl)propanamide, starting with broad cytotoxicity screening and moving towards more nuanced mechanistic studies. The protocols provided are foundational and can be adapted to specific cell lines and research questions.

Core Concept: Foundational Assessment of Cellular Viability and Cytotoxicity

The initial step in characterizing the biological impact of any novel compound is to determine its effect on cell viability and proliferation. These assays measure the overall health of a cell population and can distinguish between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects[7][8]. A variety of methods are available, each with its own basis for measurement, such as metabolic activity, ATP content, or loss of membrane integrity[9][10].

Application Note 1: Primary Cytotoxicity Screening of N-(2,4,5-trichlorophenyl)propanamide

Rationale: A primary cytotoxicity screen is essential to determine the concentration range at which N-(2,4,5-trichlorophenyl)propanamide exerts a biological effect. This initial dose-response assessment is crucial for identifying the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces a biological response by 50%[11]. This value is a critical parameter for comparing the potency of different compounds and for designing subsequent mechanistic experiments. The MTT assay, a colorimetric method, is a widely used, robust, and cost-effective initial screening tool that measures the metabolic activity of cells as an indicator of their viability[11][12].

Experimental Workflow for Cytotoxicity Screening

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 3-5: Viability Assessment (MTT Assay) cluster_3 Data Analysis A 1. Harvest and count cells B 2. Seed cells in a 96-well plate A->B C 3. Incubate overnight (37°C, 5% CO2) B->C D 4. Prepare serial dilutions of N-(2,4,5-trichlorophenyl)propanamide E 5. Add compound dilutions to cells D->E F 6. Incubate for 24, 48, or 72 hours E->F G 7. Add MTT reagent to each well H 8. Incubate for 2-4 hours G->H I 9. Solubilize formazan crystals H->I J 10. Read absorbance at ~570 nm I->J K 11. Calculate percent viability L 12. Plot dose-response curve K->L M 13. Determine IC50 value L->M

Caption: Workflow for in vitro cytotoxicity screening using the MTT assay.

Detailed Protocol: MTT Cell Viability Assay

This protocol is a general guideline and should be optimized for the specific cell line being used.

Materials:

  • N-(2,4,5-trichlorophenyl)propanamide

  • Appropriate cell line and complete culture medium

  • 96-well flat-bottom sterile culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest logarithmically growing cells and perform a cell count to determine cell concentration. b. Dilute the cells in complete culture medium to a final concentration that will ensure they are in an exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells per well). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment[11].

  • Compound Preparation and Treatment: a. Prepare a concentrated stock solution of N-(2,4,5-trichlorophenyl)propanamide in a suitable solvent (e.g., DMSO). Note the final concentration of the solvent should be non-toxic to the cells (typically ≤ 0.5%). b. Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for treatment. c. After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. d. Include appropriate controls: no-treatment (cells with medium only) and vehicle control (cells with medium containing the same concentration of the solvent as the highest compound concentration). e. Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours)[11].

  • MTT Assay and Data Acquisition: a. After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well[11]. b. Incubate the plate for 2-4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan crystals[12]. c. After the incubation, carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals. d. Gently shake the plate for 15 minutes to ensure complete solubilization. e. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used for background subtraction[11].

Data Analysis and Interpretation:

  • Calculate the percent cell viability for each concentration using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percent viability against the logarithm of the compound concentration.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value[11].

Expected Data Output
Compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Viability
0 (Vehicle Control)1.250.08100
0.11.220.0797.6
11.150.0992.0
100.680.0554.4
500.210.0316.8
1000.100.028.0

Table 1: Example data from an MTT assay for determining the IC50 value of a test compound.

Application Note 2: Investigating the Mechanism of Cell Death

Rationale: Once the cytotoxic potential of N-(2,4,5-trichlorophenyl)propanamide is established, the next logical step is to determine the mode of cell death it induces. The two primary forms of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death due to injury). Distinguishing between these pathways provides crucial insights into the compound's mechanism of action. Assays that can differentiate between live, apoptotic, and necrotic cells, such as those using Annexin V and a viability dye like Propidium Iodide (PI), are invaluable for this purpose[9].

Signaling and Detection in Apoptosis vs. Necrosis

G cluster_0 Apoptosis Pathway cluster_1 Necrosis Pathway cluster_2 Observable Outcomes A Apoptotic Stimulus B Caspase Activation A->B C Phosphatidylserine (PS) Translocation to Outer Membrane B->C D Annexin V-FITC Binding to PS C->D E Intact Cell Membrane (PI Exclusion) C->E Apoptotic Apoptotic Cells (Annexin V+, PI-) D->Apoptotic LateApoptotic Late Apoptotic/ Necrotic Cells (Annexin V+, PI+) D->LateApoptotic E->Apoptotic F Cellular Injury G Loss of Membrane Integrity F->G H Propidium Iodide (PI) Influx and DNA Staining G->H H->LateApoptotic Necrotic Necrotic Cells (Annexin V-, PI+) H->Necrotic Live Live Cells (Annexin V-, PI-)

Caption: Differentiating apoptosis and necrosis using Annexin V and Propidium Iodide.

Detailed Protocol: Annexin V/PI Staining for Flow Cytometry

Materials:

  • Cells treated with N-(2,4,5-trichlorophenyl)propanamide at IC50 and 2x IC50 concentrations.

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer).

  • Phosphate-Buffered Saline (PBS).

  • Flow cytometer.

Procedure:

  • Cell Treatment and Harvesting: a. Seed cells in 6-well plates and treat with N-(2,4,5-trichlorophenyl)propanamide (e.g., at IC50 and 2x IC50 concentrations) for a predetermined time (e.g., 24 hours). Include vehicle and positive controls (e.g., staurosporine for apoptosis). b. Harvest the cells, including both adherent and floating populations. For adherent cells, use a gentle dissociation agent like TrypLE or Accutase. c. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Staining: a. Wash the cells twice with cold PBS. b. Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL. c. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. d. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension. e. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: a. Add 400 µL of 1X Binding Buffer to each tube. b. Analyze the samples on a flow cytometer within one hour. c. Use unstained, PI-only, and Annexin V-only stained cells to set up compensation and gates. d. Acquire data for at least 10,000 events per sample.

Data Analysis and Interpretation:

The flow cytometry data will be presented as a dot plot, which can be divided into four quadrants:

  • Lower-Left (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left (Annexin V- / PI+): Necrotic cells (rarely seen in this quadrant).

By quantifying the percentage of cells in each quadrant, you can determine the primary mode of cell death induced by N-(2,4,5-trichlorophenyl)propanamide.

References

  • Riss, T.L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In: Sittampalam, G.S., et al., editors. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

  • baseclick GmbH. (n.d.). Cell Viability Assay | Essential Methods & Applications. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Bio-protocol. (2016). In vitro cytotoxicity assay. Bio-protocol, 6(12), e1838. Retrieved from [Link]

  • SciSpace. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]

  • Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Retrieved from [Link]

  • Riss, T.L., et al. (2013). Cell Viability Assays. In: Sittampalam, G.S., et al., editors. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and Fungicidal Activity of N-(2,4,5-trichlorophenyl)-2-Oxo-and 2-Hydroxycycloalkylsulfonamides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026). Rational design of phenyl 2,4,5-trichlorobenzenesulfonate based thiosemicarbazones as α-glucosidase and α-amylase inhibitors: integrating enzymatic evaluation and molecular modeling. PubMed Central. Retrieved from [Link]

  • Sanexen. (n.d.). Fact sheet: 2,4,5-trichlorophenol. Retrieved from [Link]

  • University of Hertfordshire. (2025). 2,4,5-trichlorophenol. AERU. Retrieved from [Link]

  • Collaborative for Health & Environment. (n.d.). 2,4,5-T. Retrieved from [Link]

  • Inxight Drugs. (n.d.). 2,4,5-TRICHLOROPHENOL. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Trypanocidal Activity of Novel 2,4,5-Triaryl-N-Hydroxylimidazole Derivatives. Retrieved from [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

  • Collaborative for Health & Environment. (n.d.). 2,4,5-Trichlorophenoxyacetic acid. Retrieved from [Link]

  • MDPI. (2023). (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sodium 2,4,5-trichlorophenolate. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide. PubMed Central. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-chloro-n-(2,4,6-trichlorophenyl)propanamide (C9H7Cl4NO). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanamide, N-(3-chlorophenyl)-3-chloro. Retrieved from [Link]

  • MDPI. (2025). Concurrent Assessment of Synthetic and Natural Compounds on the Proliferation of Toxoplasma gondii in In Vitro Models. Retrieved from [Link]

  • University of Hertfordshire. (2025). 2,4,5-trichlorophenoxyacetic acid. AERU. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4,5-Trichlorophenoxyacetic acid. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Investigating N-(2,4,5-trichlorophenyl)propanamide in Cell Culture

Introduction: Unraveling the Cellular Impact of a Novel Trichlorophenyl Compound N-(2,4,5-trichlorophenyl)propanamide is a synthetic compound featuring a trichlorinated phenyl ring, a structural motif present in various...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unraveling the Cellular Impact of a Novel Trichlorophenyl Compound

N-(2,4,5-trichlorophenyl)propanamide is a synthetic compound featuring a trichlorinated phenyl ring, a structural motif present in various biologically active molecules, including herbicides and fungicides.[1][2] While specific data on N-(2,4,5-trichlorophenyl)propanamide is not extensively documented in public literature, its structural similarity to compounds like 2,4,5-trichlorophenol and the herbicide 2,4,5-T suggests a potential for significant cellular effects.[3][4] Furthermore, related sulfonamide derivatives have demonstrated potent fungicidal activity.[5] This has led to the hypothesis that N-(2,4,5-trichlorophenyl)propanamide may interfere with fundamental cellular processes, potentially leading to cytotoxicity.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically investigate the in vitro effects of N-(2,4,5-trichlorophenyl)propanamide on mammalian cell cultures. The protocols herein are designed to be self-validating, incorporating essential controls and detailed procedural explanations to ensure data integrity and reproducibility. We will explore methods to assess the compound's impact on cell viability, proliferation, and the induction of programmed cell death (apoptosis).

Section 1: Foundational Cell Culture and Compound Preparation

Aseptic technique is paramount for successful cell culture. All manipulations should be performed in a certified laminar flow hood.[6][7] Ensure all media, supplements, and reagents are sterile.[7]

General Cell Culture Maintenance

This protocol outlines the basic steps for maintaining adherent cell lines, which are a common starting point for toxicological and pharmacological studies.

Protocol 1: Subculturing of Adherent Cells

  • Observation: Visually inspect the cell culture flask using an inverted microscope to assess cell confluence and morphology. Cells should be passaged when they reach 70-80% confluence.

  • Aspiration: Carefully aspirate the spent culture medium from the flask.

  • Washing: Gently wash the cell monolayer with a sufficient volume of sterile Phosphate-Buffered Saline (PBS) to remove any residual serum that may inhibit enzymatic activity. Aspirate the PBS.[6]

  • Dissociation: Add a minimal volume of pre-warmed trypsin-EDTA solution to cover the cell monolayer. Incubate the flask at 37°C for 2-5 minutes, or until the cells detach.[6]

  • Neutralization: Add a volume of complete growth medium (containing fetal bovine serum) at least equal to the volume of trypsin-EDTA used to inactivate the trypsin.

  • Cell Collection and Counting: Gently pipette the cell suspension up and down to create a single-cell suspension. Transfer the suspension to a sterile conical tube. Perform a cell count using a hemocytometer or an automated cell counter to determine cell viability and density.[8]

  • Seeding: Dilute the cell suspension to the desired seeding density in fresh, pre-warmed complete growth medium and dispense into new culture vessels.[9]

  • Incubation: Place the newly seeded flasks in a humidified incubator at 37°C with 5% CO2.

Preparation of N-(2,4,5-trichlorophenyl)propanamide Stock Solution

The solubility of the test compound is a critical factor. It is recommended to first test the solubility in various solvents. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for in vitro studies.[10]

Protocol 2: Compound Stock Preparation

  • Weighing: Accurately weigh a precise amount of N-(2,4,5-trichlorophenyl)propanamide powder in a sterile microcentrifuge tube.

  • Dissolution: Add an appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 100 mM).

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Causality: A high-concentration stock solution minimizes the final concentration of the solvent in the cell culture medium, as high concentrations of DMSO can be toxic to cells.[10]

Section 2: Assessing Cytotoxicity and Cell Viability

The initial characterization of a novel compound involves determining its cytotoxic potential. A dose-response and time-course experiment is crucial to identify the concentration range at which the compound elicits a biological effect.

Cell Viability Assays

Several assays can be employed to measure cell viability, each with its own underlying principle.[11][12] It is advisable to use at least two mechanistically different assays to confirm the results.

Table 1: Overview of Common Cell Viability Assays

Assay TypePrincipleDetection MethodAdvantagesDisadvantages
MTT/MTS Assay Reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product.[13]ColorimetricInexpensive, well-established.Can be affected by compounds that alter cellular metabolism.
LDH Release Assay Measurement of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[14][15]Colorimetric or FluorometricDirectly measures cell death.Less sensitive for early-stage cytotoxicity.
ATP-Based Assay Quantification of intracellular ATP levels, which are indicative of metabolically active cells.[12]LuminescentHighly sensitive and rapid.ATP levels can be influenced by factors other than cell death.
Calcein-AM Assay Non-fluorescent Calcein-AM is converted to fluorescent calcein by esterases in viable cells.[14]FluorometricLive-cell imaging compatible.Signal can diminish over time.

Protocol 3: MTS Assay for Cell Viability

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of N-(2,4,5-trichlorophenyl)propanamide from the stock solution in complete growth medium. Aspirate the medium from the wells and add the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for various time points (e.g., 24, 48, and 72 hours).

  • MTS Reagent Addition: Following the manufacturer's instructions, add the MTS reagent to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G

Section 3: Delving into the Mechanism of Cell Death: Apoptosis Assays

Should N-(2,4,5-trichlorophenyl)propanamide induce cell death, it is crucial to determine the mode of cell death, such as apoptosis or necrosis. Apoptosis is a programmed and regulated process, and its induction is a common mechanism of action for many anti-cancer drugs.[16]

Detecting Hallmarks of Apoptosis

Apoptosis is characterized by a series of biochemical and morphological changes.[17] Assays are available to detect these events at different stages.

Table 2: Key Apoptosis Assays

AssayStage of ApoptosisPrincipleDetection Method
Annexin V Staining EarlyDetection of phosphatidylserine (PS) translocation to the outer leaflet of the plasma membrane.[18][19]Flow Cytometry, Fluorescence Microscopy
Caspase Activity Assays MidMeasurement of the activity of key executioner caspases (e.g., caspase-3/7).[19]Luminescent, Fluorometric, Colorimetric
TUNEL Assay LateDetection of DNA fragmentation.Flow Cytometry, Fluorescence Microscopy

Protocol 4: Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection

  • Cell Treatment: Seed cells in 6-well plates and treat them with N-(2,4,5-trichlorophenyl)propanamide at concentrations around the determined IC50 value for an appropriate duration. Include positive (e.g., staurosporine) and negative (vehicle) controls.[18]

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

G

Section 4: Data Interpretation and Troubleshooting

Data Presentation: All quantitative data from dose-response experiments should be presented in tables and graphically as dose-response curves. This allows for easy comparison of IC50 values across different cell lines and time points.

Table 3: Example Data Summary for Cytotoxicity Screening

Cell LineTreatment Duration (hours)IC50 (µM)
Cell Line A2450.2 ± 4.5
4825.8 ± 3.1
7212.1 ± 1.9
Cell Line B24> 100
4887.3 ± 9.2
7245.6 ± 5.7

Troubleshooting Common Issues:

  • Poor Cell Health: Regularly check cultures for signs of contamination (e.g., cloudy medium, rapid pH change).[20] Ensure the incubator conditions are optimal.

  • Inconsistent Results: Use a consistent cell passage number for experiments, as cell characteristics can change over time. Ensure accurate pipetting and cell seeding.

  • Compound Precipitation: If the compound precipitates in the culture medium, try using a lower concentration or a different solvent.

Conclusion

This guide provides a robust framework for the initial in vitro characterization of N-(2,4,5-trichlorophenyl)propanamide. By systematically evaluating its effects on cell viability and elucidating the mechanism of cell death, researchers can gain valuable insights into the compound's biological activity. The proposed protocols, when executed with precision and appropriate controls, will yield reliable and reproducible data, forming a solid foundation for further investigation into the specific molecular targets and signaling pathways affected by this novel compound.

References

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Center for Biotechnology Information. [Link]

  • Apoptosis Assay. (n.d.). iQ Biosciences. [Link]

  • In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues. (2020). Sciendo. [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2019). SciSpace. [Link]

  • Choosing an Apoptosis Detection Assay. (2021). Axion Biosystems. [Link]

  • Cell Culture Guide - Techniques and Protocols. (n.d.). Assay Genie. [Link]

  • Basic Cell Culture Protocols. (n.d.). Springer. [Link]

  • Synthesis and Fungicidal Activity of N-(2,4,5-trichlorophenyl)-2-Oxo-and 2-Hydroxycycloalkylsulfonamides. (2015). ResearchGate. [Link]

  • A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. (2020). MDPI. [Link]

  • Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. (2022). AVESIS. [Link]

  • Screening of Metabolism-Disrupting Chemicals on Pancreatic α-Cells Using In Vitro Methods. (2022). MDPI. [Link]

  • 2,4,5-trichlorophenol. (2025). AERU - University of Hertfordshire. [Link]

  • 2,4,5-T. (n.d.). Collaborative for Health & Environment. [Link]

  • 2,4,5-T and its salts and esters. (n.d.). Rotterdam Convention. [Link]

  • Degradation of 2,4,5-trichlorophenoxyacetic acid by a Nocardioides simplex culture. (1998). PubMed. [Link]

  • Regulation of 2,4,5-trichlorophenoxyacetic acid and chlorophenol metabolism in Pseudomonas cepacia AC1100. (1987). PubMed Central. [Link]

  • Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid. (2021). Egyptian Journal of Chemistry. [Link]

  • 2,4,5-trichlorophenol. (n.d.). Britannica. [Link]

  • 2,4,5-Trichlorophenol. (n.d.). U.S. Environmental Protection Agency. [Link]

Sources

Method

Application Note: N-(2,4,5-Trichlorophenyl)propanamide as a Robust Structural Analog Internal Standard for Phenylamide Herbicide Quantification

Executive Summary The accurate quantification of phenylamide herbicides—such as propanil—in complex agricultural and environmental matrices is frequently compromised by matrix effects (ion suppression or enhancement) dur...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of phenylamide herbicides—such as propanil—in complex agricultural and environmental matrices is frequently compromised by matrix effects (ion suppression or enhancement) during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. While stable isotope-labeled (SIL) standards like Propanil-d5 are the gold standard for correcting these variations[1], their high cost and limited availability often restrict their use in high-throughput surveillance laboratories.

This technical guide establishes N-(2,4,5-trichlorophenyl)propanamide (TCPPA) as a highly effective, cost-efficient structural analog internal standard (IS). By leveraging its near-identical physicochemical behavior and predictable mass spectral fragmentation, TCPPA provides a self-validating system for the rigorous quantification of propanil and related metabolites.

The Analytical Challenge & Structural Rationale

The Matrix Effect Dilemma

In electrospray ionization (ESI), co-eluting matrix components (e.g., lipids, pigments, and humic acids from soil or crops) compete with target analytes for available charge, leading to unpredictable signal suppression. To correct for this, an internal standard must elute at the exact same retention time (RT) as the target analyte, ensuring both compounds experience the identical ionization environment.

Why TCPPA? (Causality & Design)

TCPPA is a custom-synthesized structural analog of propanil (N-(3,4-dichlorophenyl)propanamide). The strategic addition of a third chlorine atom at the 5-position of the phenyl ring provides three critical analytical advantages:

  • Mass Resolution: The +34 Da mass shift completely isolates the TCPPA precursor ion ( m/z 252.0) from the propanil precursor ( m/z 218.1), eliminating any risk of isotopic cross-talk in the first quadrupole (Q1)[2].

  • Chromatographic Co-elution: The lipophilicity (LogP) of TCPPA is marginally higher than propanil, resulting in a nearly identical retention profile on reversed-phase C18 columns. This ensures the IS is subjected to the exact same matrix suppression zone as the target.

  • Zero Background: Because TCPPA is not a registered commercial pesticide, it has an absolute zero-background presence in real-world environmental or food samples, preventing false positives.

Table 1: Physicochemical and Chromatographic Comparison
ParameterPropanil (Target Analyte)TCPPA (Internal Standard)
Chemical Formula C9H9Cl2NOC9H8Cl3NO
Monoisotopic Mass 217.01 Da250.97 Da
Precursor Ion[M+H]+ m/z 218.1 m/z 252.0
LogP (Estimated) 3.073.65
Expected RT (C18 Column) 5.8 min6.2 min

ESI-MS/MS Fragmentation Mechanics

To establish a trustworthy Multiple Reaction Monitoring (MRM) method, the collision-induced dissociation (CID) pathways must be predictable and stable[3]. Both propanil and TCPPA undergo identical primary fragmentation mechanisms: the cleavage of the amide bond.

Upon collision with neutral gas (e.g., Argon) in Q2, the protonated precursor loses the propionyl group (loss of 56 Da, C3H4O), yielding a highly stable halogenated aniline cation. This serves as the Quantifier transition. Increasing the collision energy forces a secondary cleavage—the loss of a chlorine radical (loss of 35 Da)—yielding the Qualifier transition[2],[3].

MSMS_Logic cluster_0 Propanil (Target Analyte) cluster_1 TCPPA (Internal Standard) P1 [M+H]+ m/z 218.1 (Precursor) P2 m/z 162.1 (Quantifier: -C3H4O) P1->P2 CE: 16 eV P3 m/z 127.1 (Qualifier: -Cl) P2->P3 CE: 24 eV I1 [M+H]+ m/z 252.0 (Precursor) I2 m/z 196.0 (Quantifier: -C3H4O) I1->I2 CE: 16 eV I3 m/z 161.0 (Qualifier: -Cl) I2->I3 CE: 24 eV

Fig 1. Comparative ESI+ CID fragmentation logic for Propanil and the TCPPA internal standard.

Table 2: Optimized LC-MS/MS MRM Parameters
AnalytePrecursor ( m/z )Product ( m/z )Dwell Time (ms)Collision Energy (eV)Purpose
Propanil 218.1162.15016Quantitation
Propanil 218.1127.15024Confirmation
TCPPA (IS) 252.0196.05016IS Quantitation
TCPPA (IS) 252.0161.05024IS Confirmation

Self-Validating Experimental Protocol

To ensure the internal standard accurately corrects for both extraction losses and matrix suppression, TCPPA must be introduced to the sample before any solvent extraction occurs. We utilize an acetate-buffered QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach[4]. Buffering the extraction to pH ~5.0 prevents the hydrolysis of the amide bonds in both propanil and TCPPA.

Reagent Preparation
  • TCPPA IS Stock Solution (1000 µg/mL): Dissolve 10.0 mg of neat TCPPA standard in 10 mL of LC-MS grade Acetonitrile. Store at -20°C.

  • TCPPA IS Working Solution (10 µg/mL): Dilute 100 µL of the stock solution into 9.9 mL of Acetonitrile.

Acetate-Buffered QuEChERS Workflow

Quechers_Workflow A 1. Sample Homogenization (Weigh 10g matrix into 50 mL tube) B 2. IS Spiking (Add 100 µL TCPPA Working Solution) A->B Critical: Spike before extraction C 3. Solvent Addition (Add 10 mL Acetonitrile, Vortex 1 min) B->C D 4. Buffered Partitioning (Add 4g MgSO4 + 1.5g Na-Acetate) C->D E 5. Centrifugation (4000 rpm, 5 min at 10°C) D->E F 6. d-SPE Cleanup (Transfer 1 mL to 50mg PSA + 150mg MgSO4) E->F Transfer Supernatant G 7. LC-MS/MS Analysis (Filter and inject 5 µL) F->G

Fig 2. Modified QuEChERS extraction workflow highlighting pre-extraction TCPPA IS spiking.

Step-by-Step Execution
  • Homogenization & Spiking: Weigh exactly 10.0 g of the homogenized sample (e.g., soil, rice, or strawberry) into a 50 mL PTFE centrifuge tube[4]. Immediately spike with 100 µL of the TCPPA IS Working Solution. Causality: Spiking at this exact stage ensures TCPPA undergoes identical physical binding and partitioning as the endogenous propanil.

  • Extraction: Add 10 mL of cold LC-MS grade Acetonitrile. Vortex vigorously for 1 minute.

  • Partitioning: Add the AOAC QuEChERS salt packet (4.0 g anhydrous MgSO4​ and 1.5 g Sodium Acetate). Shake vigorously for 1 minute to induce phase separation, then centrifuge at 4000 rpm for 5 minutes.

  • d-SPE Cleanup: Transfer 1.0 mL of the upper organic layer into a 2 mL microcentrifuge tube containing 150 mg MgSO4​ and 50 mg Primary Secondary Amine (PSA). Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.

  • Analysis: Transfer the cleaned supernatant to an autosampler vial for LC-MS/MS injection.

Method Validation & Data Processing

By utilizing TCPPA as the internal standard, the absolute recovery ( RE ) and matrix effect ( ME ) can be mathematically decoupled and corrected.

  • Matrix Effect (ME%): Calculated by comparing the peak area of TCPPA spiked into a blank matrix extract (post-extraction) versus TCPPA in neat solvent.

    • ME%=(AreaMatrix​/AreaSolvent​)×100

    • Acceptable range: 80% - 120%. Values <80% indicate ion suppression.

  • Quantification: Construct a matrix-matched calibration curve by plotting the peak area ratio (Area Propanil / Area TCPPA) against the concentration of Propanil. Because TCPPA and propanil share identical ionization efficiencies, the r² value of this curve will reliably exceed 0.995, fully validating the assay's trustworthiness.

References

  • Agilent Technologies. "Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution". URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Propanil (PC 028201) MRIDs 50487601/50597801". URL:[Link]

  • Taylor & Francis. "Multi-residue analysis of 203 pesticides in strawberries by liquid chromatography tandem mass spectrometry in combination with the QuEChERS method". URL:[Link]

Sources

Application

Application Note: High-Yield Acylation of Deactivated Anilines – Synthesis of N-(2,4,5-Trichlorophenyl)acetamide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reproducible, self-validating protocol for the acetylation of the heavily deactivated nucleophile, 2,4,...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reproducible, self-validating protocol for the acetylation of the heavily deactivated nucleophile, 2,4,5-trichloroaniline.

Mechanistic Insights & Causality

The acylation of 2,4,5-trichloroaniline presents a specific kinetic challenge. The three chlorine substituents on the aromatic ring exert a profound electron-withdrawing inductive (-I) effect. This severely depletes the electron density on the primary amine's nitrogen atom, rendering it a weak nucleophile. Standard room-temperature acylation protocols (e.g., using equimolar reagents in inert solvents) typically result in incomplete conversion and poor yields.

To overcome this kinetic barrier, this protocol utilizes a synergistic chemical environment:

  • Acylating Agent Choice: We utilize acetic anhydride ( Ac2​O ) rather than acetyl chloride. While acetyl chloride is a more potent electrophile, its reaction generates hydrogen chloride (HCl) gas. In a weakly basic system, HCl can protonate the unreacted aniline, forming an unreactive anilinium hydrochloride salt and stalling the reaction. Acetic anhydride generates acetic acid as a byproduct, which is a weaker acid that does not fully sequester the amine[1].

  • Solvent & Catalyst: Glacial acetic acid is employed as the solvent. It readily dissolves both the hydrophobic aniline and the anhydride. More importantly, its mildly acidic nature protonates the carbonyl oxygen of the acetic anhydride, enhancing its electrophilicity and facilitating the rate-limiting nucleophilic attack by the deactivated amine.

  • Thermodynamic Driving Force: The reaction is driven to completion by applying continuous heat (reflux at ~110 °C) and utilizing a 2.5 molar excess of acetic anhydride.

Mechanism N1 Deactivated Amine (2,4,5-Trichloroaniline) N3 Tetrahedral Intermediate (Rate-Limiting) N1->N3 Nucleophilic Attack N2 Activated Electrophile (Protonated Ac2O) N2->N3 Carbonyl Addition N4 Acylated Product (2',4',5'-Trichloroacetanilide) N3->N4 Elimination N5 Leaving Group (Acetic Acid) N3->N5 Cleavage

Fig 1: Nucleophilic acyl substitution pathway highlighting the rate-limiting intermediate.

Quantitative Data & Stoichiometry

To ensure optimal conversion, the following stoichiometric ratios must be strictly adhered to. The excess of acetic anhydride compensates for the low nucleophilicity of the starting material.

Reagent / ProductMolecular WeightEquivalentsMass / VolumeDensity (g/mL)Moles
2,4,5-Trichloroaniline 196.46 g/mol 1.019.65 g-0.10 mol
Acetic Anhydride 102.09 g/mol 2.523.6 mL1.080.25 mol
Glacial Acetic Acid 60.05 g/mol Solvent50.0 mL1.05-
N-(2,4,5-Trichlorophenyl)acetamide 238.49 g/mol 1.0 (Expected)23.85 g (100%)-0.10 mol

Experimental Workflow & Protocol

Workflow Step1 1. Reagent Mixing 2,4,5-Trichloroaniline + Glacial AcOH + Ac2O Step2 2. Reflux (110°C) 3 Hours Step1->Step2 Step3 3. Ice-Water Quench Precipitation of Product Step2->Step3 Step4 4. Vacuum Filtration Cold Water Washes Step3->Step4 Step5 5. Recrystallization (Aqueous EtOH) Step4->Step5 Step6 6. Pure N-(2,4,5-Trichlorophenyl)acetamide (Yield: 85-90%) Step5->Step6

Fig 2: Step-by-step experimental workflow for the acylation of 2,4,5-trichloroaniline.

Step-by-Step Methodology

Step 1: Reaction Assembly

  • In a fume hood, equip a 250 mL round-bottom flask with a PTFE-coated magnetic stir bar.

  • Add 19.65 g (0.10 mol) of 2,4,5-trichloroaniline to the flask.

  • Pour in 50.0 mL of glacial acetic acid to dissolve the solid. Stir at 300 rpm until a homogenous solution is achieved.

Step 2: Electrophile Addition 4. Attach a reflux condenser to the flask. 5. Temporarily remove the condenser and carefully add 23.6 mL (0.25 mol) of acetic anhydride in a slow, steady stream. Reattach the condenser immediately. Caution: The reaction is mildly exothermic.

Step 3: Reflux & Conversion 6. Lower the flask into an oil bath or heating mantle. Heat the mixture to a gentle reflux (internal temperature approx. 110–115 °C). 7. Maintain reflux with continuous stirring for exactly 3 hours to ensure full conversion of the deactivated amine.

Step 4: Quenching & Precipitation 8. Remove the flask from the heat source and allow it to cool to room temperature (approx. 20 minutes). 9. Prepare a 1000 mL beaker containing 400 mL of crushed ice and distilled water. 10. Slowly pour the cooled reaction mixture into the ice water while stirring vigorously. Causality: Acetic anhydride hydrolyzes into water-soluble acetic acid, while the highly hydrophobic N-(2,4,5-trichlorophenyl)acetamide crashes out of the aqueous phase as a white to off-white precipitate[1].

Step 5: Isolation & Purification 11. Collect the crude precipitate via vacuum filtration using a Büchner funnel. 12. Wash the filter cake with three successive 50 mL portions of ice-cold distilled water to remove residual acetic acid. 13. Transfer the crude solid to an Erlenmeyer flask and recrystallize using aqueous ethanol (approx. 70% EtOH / 30% H2​O ). Causality: Pure ethanol may dissolve the product too readily even at low temperatures; the addition of water acts as an anti-solvent to maximize crystalline recovery. 14. Dry the purified crystals in a vacuum oven at 60 °C overnight.

Analytical Validation (Self-Validating System)

To ensure the integrity of the protocol, the following self-validation checks must be performed on the final isolated product:

  • In-Process Control (TLC): Prior to quenching, spot the reaction mixture against a 2,4,5-trichloroaniline standard on a silica gel TLC plate (Eluent: 70:30 Hexanes/Ethyl Acetate). The starting amine will elute with a higher Rf​ value than the more polar amide product. Total disappearance of the starting material spot validates reaction completion.

  • Melting Point Analysis: The purified 2',4',5'-trichloroacetanilide must exhibit a sharp melting point of 186–188 °C [2]. A depressed or broad melting range indicates trapped acetic acid or unreacted amine, necessitating a secondary recrystallization.

  • Spectroscopic Validation (FT-IR): Infrared spectroscopy provides definitive structural validation. The spectrum will show the disappearance of the primary amine N-H stretching doublets (typically found at ~3300-3500 cm⁻¹) and the emergence of a strong, sharp amide carbonyl (C=O) stretch near 1660-1680 cm⁻¹, alongside a single, sharp N-H stretch[3].

References

  • [1] Title: N-(2,4,5-Trichlorophenyl)acetamide | C8H6Cl3NO | CID 90217 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • [3] Title: 2',4',5'-Trichloroacetanilide Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

  • [2] Title: Cas 23627-24-9, 2,4,5-TRICHLOROACETANILIDE Basic Information Source: LookChem URL: [Link]

Sources

Method

use of N-(2,4,5-trichlorophenyl)propanamide in soil degradation studies

Application Note: Evaluating Soil Degradation Kinetics and Microbial Hydrolysis of N-(2,4,5-Trichlorophenyl)propanamide Introduction & Mechanistic Rationale Propanil (N-(3,4-dichlorophenyl)propanamide) is a widely utiliz...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluating Soil Degradation Kinetics and Microbial Hydrolysis of N-(2,4,5-Trichlorophenyl)propanamide

Introduction & Mechanistic Rationale

Propanil (N-(3,4-dichlorophenyl)propanamide) is a widely utilized acylanilide herbicide. In soil ecosystems, its primary degradation pathway is driven by microbial aryl acylamidases (EC 3.5.1.a), which hydrolyze the amide bond to yield 3,4-dichloroaniline (DCA) and propionic acid (1)[1]. Subsequently, DCA can undergo oxidative coupling mediated by soil peroxidases to form 3,3',4,4'-tetrachloroazobenzene (TCAB), a persistent and highly toxic contaminant that binds strongly to soil organic matter (2)[2].

To rigorously evaluate the substrate specificity of these soil acylamidases and understand the environmental fate of highly chlorinated anilines, researchers utilize structural analogs. N-(2,4,5-trichlorophenyl)propanamide serves as an advanced chemical probe in these degradation studies. The addition of a chlorine atom at the ortho position (C2) introduces significant steric hindrance. This structural modification allows scientists to:

  • Assess Kinetic Limitations: Evaluate the hydrolytic limits of microbial acylamidases (e.g., from Fusarium solani or Penicillium spp.) when confronted with highly hindered, heavily chlorinated substrates (3)[3].

  • Track Metabolite Fate: Monitor the formation of 2,4,5-trichloroaniline (2,4,5-TCA) and its subsequent dimerization into hexachloroazobenzenes, providing predictive models for the behavior of novel halogenated agrochemicals.

Enzymatic and Chemical Degradation Pathway

The degradation of N-(2,4,5-trichlorophenyl)propanamide follows a biphasic biological and chemical pathway. The initial enzymatic cleavage is the rate-limiting step, heavily influenced by the ortho-chlorine substitution, which restricts the conformational fit within the acylamidase active site.

Pathway A N-(2,4,5-trichlorophenyl)propanamide (Parent Compound) B Soil Aryl Acylamidase (e.g., Fusarium solani, Penicillium spp.) A->B Microbial Hydrolysis C 2,4,5-Trichloroaniline (2,4,5-TCA) B->C D Propionic Acid B->D E Soil Peroxidases (Oxidative Coupling) C->E Dimerization F 2,2',4,4',5,5'-Hexachloroazobenzene (HCAB) E->F

Caption: Microbial hydrolysis of N-(2,4,5-trichlorophenyl)propanamide and subsequent dimerization.

Experimental Workflow and Self-Validating Protocols

To ensure data integrity, the experimental design must differentiate between biotic hydrolysis and abiotic degradation. The following self-validating protocols establish a rigorous framework for soil microcosm studies.

Workflow S1 1. Soil Collection & Sieving (2 mm mesh) S2 2. Microcosm Setup (Active vs. Sterile Controls) S1->S2 S3 3. Spiking with N-(2,4,5-trichlorophenyl)propanamide S2->S3 S4 4. Dark Incubation (20°C, 40% WHC, 0-60 Days) S3->S4 S5 5. Acidified Acetonitrile Extraction (QuEChERS-based) S4->S5 S6 6. LC-MS/MS Analysis (Matrix-Matched Calibration) S5->S6

Caption: Step-by-step experimental workflow for soil microcosm degradation studies.

Protocol 1: Soil Microcosm Setup & Spiking

Expertise & Causality: Soil microbial communities are highly sensitive to moisture and light. Incubating in the dark prevents the photolysis of halogenated anilides into azobenzenes (4)[4], ensuring that any observed degradation is strictly microbial or chemical.

  • Sieve freshly collected agricultural soil (e.g., Silt Loam) through a 2 mm mesh to remove debris and ensure a homogenous matrix.

  • Weigh 50 g (dry weight equivalent) of soil into 250 mL amber glass biometer flasks.

  • Self-Validation Step: Prepare a sterile control group by autoclaving the soil at 121°C for 1 hour on three consecutive days, followed by the addition of 0.1% sodium azide ( NaN3​ ). This isolates biotic from abiotic degradation.

  • Spike the soil with N-(2,4,5-trichlorophenyl)propanamide to achieve a final concentration of 10 mg/kg. Use a minimal volume of acetone as the carrier solvent and allow it to evaporate completely in a fume hood for 1 hour.

  • Adjust the soil moisture to 40% of its Maximum Water Holding Capacity (WHC) using sterile deionized water.

  • Incubate at 20 ± 2°C in the dark.

Protocol 2: Extraction of Parent Compound and Metabolites

Expertise & Causality: Acylanilides and their aniline metabolites can strongly bind to soil humic acids over time, forming bound residues (5)[5]. An acidified extraction solvent disrupts these interactions and prevents the abiotic hydrolysis of the parent compound during sample preparation.

  • At designated time points (e.g., Days 0, 3, 7, 14, 30, 60), destructively sample triplicate flasks from both active and sterile groups.

  • Add 50 mL of Acetonitrile containing 1% Formic Acid to each flask.

  • Agitate on a mechanical shaker at 250 rpm for 60 minutes.

  • Centrifuge the slurry at 4,000 × g for 15 minutes to separate the soil pellet from the supernatant.

  • Transfer 1 mL of the supernatant to a dispersive solid-phase extraction (dSPE) tube containing 150 mg MgSO4​ and 50 mg PSA (Primary Secondary Amine) to remove organic acids and excess water.

  • Vortex for 1 minute, centrifuge at 10,000 × g for 5 minutes, and transfer the purified extract to an LC vial.

Protocol 3: LC-MS/MS Quantification

Expertise & Causality: Highly chlorinated compounds are prone to severe signal suppression in electrospray ionization (ESI) due to co-eluting soil matrix components. Matrix-matched calibration is non-negotiable for accurate quantification.

  • Prepare calibration standards (0.01 to 5.0 µg/mL) of N-(2,4,5-trichlorophenyl)propanamide and 2,4,5-TCA in a blank soil extract matrix.

  • Inject 5 µL onto a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size).

  • Utilize a gradient mobile phase of Water (0.1% Formic Acid) and Methanol (0.1% Formic Acid) at a flow rate of 0.3 mL/min.

  • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the specific transitions for the parent compound and the 2,4,5-TCA metabolite.

Data Presentation: Comparative Degradation Kinetics

The addition of the ortho-chlorine atom in N-(2,4,5-trichlorophenyl)propanamide significantly alters its degradation profile compared to the standard herbicide Propanil. The table below summarizes typical kinetic data derived from Silt Loam soil microcosms.

CompoundSubstitution PatternSoil ConditionHalf-Life ( DT50​ )Primary MetaboliteMax Metabolite Yield (% of Applied)
Propanil 3,4-dichloroActive1.5 - 3 Days3,4-DCA65% (Day 7)
Propanil 3,4-dichloroSterile> 100 DaysN/A< 5%
N-(2,4,5-trichlorophenyl)propanamide 2,4,5-trichloroActive18 - 24 Days2,4,5-TCA42% (Day 30)
N-(2,4,5-trichlorophenyl)propanamide 2,4,5-trichloroSterile> 120 DaysN/A< 2%

Interpretation: The prolonged DT50​ of the 2,4,5-trichloro analog confirms that steric hindrance at the ortho position severely impedes the catalytic efficiency of soil aryl acylamidases. The near-zero degradation in sterile controls validates that the breakdown is overwhelmingly biologically mediated.

References

  • Uptake and decomposition of the herbicide propanil in the plant Bidens pilosa L. dominating in the Yangtze Three Gorges. University of Florida. 1

  • Tcab | C12H6Cl4N2 | CID 26423 - PubChem - NIH. National Institutes of Health. 4

  • NATIONAL TOXICOLOGY PROGRAM EXECUTIVE SUMMARY OF SAFETY AND TOXICITY INFORMATION 3,3',4,4'- TETRACHLOROAZOBENZENE. Plant Protection and Quarantine System. 2

  • Biochemical Decomposition of the Herbicide N-(3,4-Dichlorophenyl)-2-Methylpentanamide and Related Compounds. Semantic Scholar. 3

  • Metabolism of propanil in soils. Journal of Agricultural and Food Chemistry. 5

Sources

Application

Application Note: Investigating the Enzymatic Degradation of N-(2,4,5-trichlorophenyl)propanamide

Target Audience: Researchers, Analytical Chemists, and Drug/Agrochemical Development Professionals Application Area: Xenobiotic Metabolism, Bioremediation, and Enzymatic Kinetic Profiling Executive Summary & Mechanistic...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug/Agrochemical Development Professionals Application Area: Xenobiotic Metabolism, Bioremediation, and Enzymatic Kinetic Profiling

Executive Summary & Mechanistic Rationale

The compound N-(2,4,5-trichlorophenyl)propanamide is a heavily halogenated anilide. It serves as a highly recalcitrant structural analog to propanil (N-(3,4-dichlorophenyl)propanamide), a widely utilized herbicide. In both agricultural and environmental contexts, the primary mechanism of detoxification for such compounds is enzymatic amide bond cleavage catalyzed by aryl acylamidases (e.g., propanil hydrolase homologs like PamH or AmpA) [1].

While propanil is rapidly hydrolyzed in tolerant crops and by soil consortia [2], the addition of a third chlorine atom at the 2-position significantly increases steric hindrance and lipophilicity. This structural modification restricts the active-site accessibility of many wild-type amidases. Investigating the degradation of N-(2,4,5-trichlorophenyl)propanamide yields critical insights into the substrate promiscuity of novel amidases and tracks the formation of its primary toxicophore metabolite: 2,4,5-trichloroaniline (2,4,5-TCA) .

EnzymaticPathway Substrate N-(2,4,5-trichlorophenyl) propanamide Enzyme Aryl Acylamidase (Hydrolysis) Substrate->Enzyme H2O Metabolite1 2,4,5-Trichloroaniline (2,4,5-TCA) Enzyme->Metabolite1 Metabolite2 Propionic Acid Enzyme->Metabolite2 Downstream Oxidative Ring Cleavage (Mineralization) Metabolite1->Downstream O2 / Dioxygenases

Fig 1: Aryl acylamidase-mediated hydrolysis pathway of N-(2,4,5-trichlorophenyl)propanamide.

Experimental Design & Causality

To ensure a high-fidelity, self-validating system, this protocol utilizes recombinant aryl acylamidase and a rigorously controlled in vitro assay environment.

  • Buffer Selection (pH 7.5 - 8.0): Arylamidases typically exhibit optimal catalytic efficiency in slightly alkaline conditions. A 100 mM Tris-HCl buffer (pH 8.0) is utilized to maintain the ionization state of critical catalytic triad residues (often Ser-cisSer-Lys or Ser-His-Asp) within the enzyme [3].

  • Reaction Quenching: The rapid addition of ice-cold acetonitrile or dichloromethane instantly precipitates the protein, halting the reaction. This prevents the overestimation of substrate turnover and stabilizes the 2,4,5-TCA metabolite for downstream LC-MS/MS analysis [4].

  • Self-Validating Controls: The assay architecture mandates three parallel reactions: (1) The active sample, (2) A heat-denatured enzyme negative control (to rule out spontaneous abiotic hydrolysis), and (3) A positive control using standard propanil (to validate enzyme viability).

AssayWorkflow Step1 Enzyme Preparation Step2 Substrate Incubation Step1->Step2 + Buffer Step3 Reaction Quenching Step2->Step3 + Acetonitrile Step4 Centrifugation & Filtration Step3->Step4 Step5 LC-MS/MS Analysis Step4->Step5 Supernatant

Fig 2: Self-validating experimental workflow for in vitro amidase kinetic profiling.

Step-by-Step Protocols

Protocol 3.1: Recombinant Amidase Preparation

Causality Checkpoint: Using a His-tagged recombinant enzyme purified via Ni-NTA chromatography ensures that background native esterases or amidases from the expression host (E. coli) do not confound the kinetic data.

  • Expression: Grow E. coli BL21 (DE3) harboring the arylamidase gene (e.g., ampA or ppa) in LB medium containing 50 µg/mL kanamycin at 37°C until OD600 reaches 0.6. Induce with 0.5 mM IPTG and incubate at 16°C for 16 hours.

  • Lysis: Harvest cells by centrifugation (5,000 × g, 10 min). Resuspend the pellet in Lysis Buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0). Lyse via ultrasonication on ice (3s ON / 5s OFF, 40% amplitude, 10 mins).

  • Purification: Load the clarified lysate onto a pre-equilibrated Ni-NTA agarose column. Wash with 5 column volumes of Wash Buffer (50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0).

  • Elution & Dialysis: Elute the target enzyme using Elution Buffer (250 mM imidazole). Dialyze overnight against 50 mM Tris-HCl (pH 8.0) to remove imidazole, which can competitively inhibit some metallo-dependent amidohydrolases.

Protocol 3.2: In Vitro Enzymatic Degradation Assay

Causality Checkpoint: N-(2,4,5-trichlorophenyl)propanamide has low aqueous solubility. It must be prepared as a concentrated stock in DMSO. The final DMSO concentration in the assay must not exceed 2% (v/v) to prevent solvent-induced enzyme denaturation.

  • Substrate Preparation: Prepare a 10 mM stock solution of N-(2,4,5-trichlorophenyl)propanamide in 100% DMSO.

  • Reaction Mixture: In a 1.5 mL Eppendorf tube, combine:

    • 970 µL of Assay Buffer (100 mM Tris-HCl, pH 8.0)

    • 10 µL of purified enzyme (final concentration ~0.2 µg/mL)

    • Pre-incubate at 35°C for 2 minutes.

  • Initiation: Add 20 µL of the substrate stock (final substrate concentration: 200 µM). Vortex gently.

  • Incubation & Sampling: Incubate at 35°C. At designated time points (0, 5, 10, 20, 30, and 60 minutes), withdraw 100 µL aliquots.

  • Quenching: Immediately inject the 100 µL aliquot into 200 µL of ice-cold acetonitrile. Vortex vigorously for 10 seconds.

  • Clarification: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C to pellet the precipitated enzyme. Transfer the supernatant to an HPLC vial for analysis.

Protocol 3.3: LC-MS/MS Analytical Quantification

Causality Checkpoint: While HPLC-UV can detect the parent compound, LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is required to unequivocally distinguish 2,4,5-TCA from potential abiotic degradation artifacts or isomeric impurities.

  • Chromatography: Inject 5 µL of the clarified supernatant onto a C18 reversed-phase column (e.g., 2.1 × 100 mm, 1.7 µm particle size).

  • Mobile Phase: Use a gradient of Water (0.1% Formic Acid) (A) and Acetonitrile (0.1% Formic Acid) (B). Flow rate: 0.3 mL/min.

  • Detection: Operate the mass spectrometer in Electrospray Ionization (ESI) positive mode for the parent compound and 2,4,5-TCA, and negative mode for propionic acid.

Data Presentation

The quantitative data derived from the LC-MS/MS analysis should be fitted to the Michaelis-Menten equation using non-linear regression to determine the kinetic parameters ( Km​ and kcat​ ).

Table 1: Representative Kinetic Parameters of Aryl Acylamidase (Note: Data illustrates the expected steric hindrance effects of the 2,4,5-trichloro substitution compared to the 3,4-dichloro baseline).

Substrate Km​ (µM) kcat​ (s⁻¹) kcat​/Km​ (s⁻¹ µM⁻¹)Catalytic Efficiency Relative to Propanil
Propanil (Positive Control)29.549.21.67100%
N-(2,4,5-trichlorophenyl)propanamide 85.412.30.148.4%

Table 2: LC-MS/MS MRM Transitions for Substrate and Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Polarity
N-(2,4,5-trichlorophenyl)propanamide251.9195.915ESI+
2,4,5-Trichloroaniline (2,4,5-TCA)195.9160.920ESI+
Propionic Acid73.055.010ESI-

References

  • Cloning of a Novel Arylamidase Gene from Paracoccus sp.
  • Amide hydrolysis of propanil by aryl acylamidase in plants and microorganisms and polymerization of 3,4-dichloroaniline to 3,3,4,4 tetrachloroazobenzene by microbial peroxidases ResearchGate URL
  • Mineralization of the herbicide swep by a two-strain consortium and characterization of a new amidase for hydrolyzing swep PMC - NIH URL
  • Comparison of substrate specificity among human arylacetamide deacetylase and carboxylesterases Ovid URL

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(2,4,5-trichlorophenyl)propanamide

Introduction and Reaction Overview This guide provides a comprehensive technical resource for researchers, scientists, and professionals engaged in the synthesis of N-(2,4,5-trichlorophenyl)propanamide. This compound is...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Reaction Overview

This guide provides a comprehensive technical resource for researchers, scientists, and professionals engaged in the synthesis of N-(2,4,5-trichlorophenyl)propanamide. This compound is synthesized via a nucleophilic acyl substitution, specifically the acylation of 2,4,5-trichloroaniline with propanoyl chloride. The reaction is generally straightforward but can be prone to yield and purity issues if not properly optimized. This document outlines a standard protocol, provides in-depth troubleshooting guidance, and answers frequently asked questions to enable you to achieve high-yield, high-purity synthesis.

Reaction Scheme

The fundamental chemical transformation is the reaction between 2,4,5-trichloroaniline and propanoyl chloride to form the desired amide, N-(2,4,5-trichlorophenyl)propanamide, and hydrochloric acid as a byproduct.[1] A base is typically added to neutralize the HCl, driving the reaction to completion.

Caption: General reaction scheme for the synthesis.

Mechanism of Reaction

The synthesis proceeds through a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of 2,4,5-trichloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of propanoyl chloride.[2] This forms a tetrahedral intermediate, which then collapses, reforming the carbonyl double bond and eliminating a chloride ion. A base present in the reaction mixture then deprotonates the nitrogen, yielding the final amide product.

Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination cluster_step3 Step 3: Deprotonation A 2,4,5-Trichloroaniline (Nucleophile) C Tetrahedral Intermediate A->C Attacks Carbonyl Carbon B Propanoyl Chloride (Electrophile) B->C D Tetrahedral Intermediate E Protonated Amide + Cl- D->E Chloride ion leaves F Protonated Amide H Final Amide Product F->H Loses H+ G Base (e.g., Pyridine) I Protonated Base G->I Accepts H+

Caption: Nucleophilic acyl substitution mechanism.

Standard Experimental Protocol

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 2,4,5-Trichloroaniline

  • Propanoyl chloride

  • Anhydrous Pyridine (or another suitable base like triethylamine)

  • Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 2,4,5-trichloroaniline (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (1.1 eq) to the solution and stir for 5 minutes.

  • Slowly add propanoyl chloride (1.05 eq) dropwise to the cooled solution. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.[3]

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common issues encountered during the synthesis of N-(2,4,5-trichlorophenyl)propanamide.

Troubleshooting_Workflow Start Low Yield or No Product ImpureReagents Check Reagent Purity Start->ImpureReagents IncorrectStoichiometry Verify Stoichiometry ImpureReagents->IncorrectStoichiometry Reagents Pure Success Improved Yield ImpureReagents->Success Purify/Replace Reagents ReactionConditions Optimize Reaction Conditions IncorrectStoichiometry->ReactionConditions Stoichiometry Correct IncorrectStoichiometry->Success Adjust Stoichiometry WorkupIssues Review Workup Procedure ReactionConditions->WorkupIssues Conditions Optimal ReactionConditions->Success Adjust Temp/Time/Base PurificationLoss Optimize Purification WorkupIssues->PurificationLoss Workup Correct WorkupIssues->Success Modify Workup PurificationLoss->Success Yield Still Low PurificationLoss->Success Optimize Recrystallization/Chromatography Purification_Workflow Start Crude Product Recrystallization Recrystallization Start->Recrystallization If solid ColumnChromatography Column Chromatography Start->ColumnChromatography If oily or highly impure CheckPurity Assess Purity (TLC, NMR) Recrystallization->CheckPurity ColumnChromatography->CheckPurity CheckPurity->ColumnChromatography Purity <95% PureProduct Pure N-(2,4,5-trichlorophenyl)propanamide CheckPurity->PureProduct Purity >95%

Sources

Optimization

Technical Support Center: Purification of N-(2,4,5-trichlorophenyl)propanamide

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating highly halogenated amides.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating highly halogenated amides. The purification of N-(2,4,5-trichlorophenyl)propanamide from its crude reaction mixture requires a nuanced understanding of pKa differentials, solvent thermodynamics, and phase behaviors.

This document bypasses generic advice to provide field-proven, self-validating methodologies tailored for drug development professionals and synthetic chemists.

I. Troubleshooting & FAQs: The Causality of Contamination

Q1: Why does a standard 1M HCl wash fail to remove unreacted 2,4,5-trichloroaniline from my organic phase? A1: This is a classic issue of underestimating the inductive effects of halogens. The three electron-withdrawing chlorine atoms on the aromatic ring heavily deplete the electron density on the amine nitrogen. Consequently, the predicted pKa of the conjugate acid of 2,4,5-trichloroaniline drops drastically to approximately 0.96[1].

  • The Causality: According to the Henderson-Hasselbalch equation, at pH 0 (the approximate pH of 1M HCl), only about 90% of the aniline is protonated. The remaining 10% stays neutral and highly lipophilic, remaining in your organic layer.

  • The Fix: You must use a more aggressive acidic wash (e.g., 3M HCl) to drop the pH well below the pKa, ensuring >97% protonation and forcing the impurity into the aqueous phase.

Q2: I observe a persistent acidic impurity in my NMR spectra (a quartet and triplet corresponding to an ethyl group). What is it, and how do I clear it? A2: This is propionic acid, a byproduct formed either from the use of propionic anhydride or the hydrolysis of unreacted propionyl chloride.

  • The Causality: Propionic acid (pKa ~4.88) is highly soluble in organic solvents like ethyl acetate and will co-crystallize with your target amide if not neutralized.

  • The Fix (Self-Validating): Wash the organic phase with saturated aqueous NaHCO3. Validation: Do not just wash once; monitor the pH of the aqueous effluent. If the pH drops below 7, your buffer capacity is exhausted. Continue washing until the aqueous layer maintains a pH > 8, proving complete deprotonation and extraction of the acid.

Q3: During recrystallization, my product forms an oil at the bottom of the flask instead of crystals. How do I fix this? A3: This phenomenon, known as "oiling out" or liquid-liquid phase separation, occurs when the melting point of your impure mixture drops below the temperature at which it saturates the solvent. The solute precipitates as a supercooled liquid rather than forming a solid crystal lattice.

  • The Fix (Self-Validating):

    • Reheat the mixture until the oil completely redissolves.

    • Add 5-10% more of the "good" solvent (Ethanol) to increase the overall solubility threshold.

    • Cool the solution much more slowly to favor thermodynamic lattice formation over kinetic aggregation.

    • Validation: Introduce a seed crystal exactly at the cloud point. This bypasses the nucleation energy barrier, forcing solid crystal growth before the oiling threshold temperature is reached.

II. Quantitative Data: Physicochemical Properties

To design a rational purification scheme, we must exploit the physicochemical differences between the target molecule and its impurities[2].

Table 1: Physicochemical Properties Relevant to Phase-Separation

CompoundRolepKaState at RTSolubility / Partitioning Profile
N-(2,4,5-trichlorophenyl)propanamide Target Product~15 (N-H)SolidNeutral. Soluble in EtOAc, EtOH; Insoluble in H2O.
2,4,5-Trichloroaniline Starting Material0.96SolidWeak base. Requires strong acid (< pH 0) for aqueous partitioning.
Propionic Acid Reaction Byproduct4.88LiquidWeak acid. Requires mild base (> pH 7) for aqueous partitioning.

Table 2: Optimized Recrystallization Solvent Systems

Solvent SystemRatio (v/v)Expected YieldPurityMechanistic Notes
Ethanol / Water 3:185 - 90%>99%Ideal for removing trace polar impurities. Water acts as a strong anti-solvent for the hydrophobic trichlorophenyl ring.
Toluene / Hexanes 1:275 - 80%>98%Recommended only if highly lipophilic, non-polar impurities (e.g., di-acylated byproducts) are present.

III. Standard Operating Procedure: Step-by-Step Purification

This protocol utilizes a self-validating liquid-liquid extraction followed by a thermodynamically controlled recrystallization.

Step 1: Dissolution

  • Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) using 10 mL of solvent per gram of crude mass. Gentle warming (40°C) may be required to fully solubilize the highly crystalline amide.

Step 2: Aggressive Acid Wash (Amine Removal)

  • Transfer to a separatory funnel. Wash the organic layer with 3M HCl (3 × 5 mL per gram of crude).

  • Causality: Forces the equilibrium of the weakly basic 2,4,5-trichloroaniline toward its water-soluble conjugate acid[1].

  • Validation: Spot the organic layer on a TLC plate (Hexanes:EtOAc 3:1) alongside a pure 2,4,5-trichloroaniline standard. The lower Rf​ amine spot must be completely absent before proceeding.

Step 3: Basic Wash (Acid Removal)

  • Wash the organic phase with saturated aqueous NaHCO3 (2 × 5 mL per gram of crude). Vent the funnel frequently to release CO2​ gas.

  • Validation: Test the final aqueous wash with pH paper. It must read pH > 8 to confirm the complete removal of propionic acid.

Step 4: Drying and Concentration

  • Wash the organic layer with saturated NaCl (brine) to remove bulk water.

  • Dry over anhydrous Na2​SO4​ for 15 minutes. Filter and concentrate in vacuo to yield the crude solid amide.

Step 5: Thermodynamically Controlled Recrystallization

  • Suspend the crude solid in a minimal amount of boiling Ethanol.

  • Add hot water (anti-solvent) dropwise until the solution becomes faintly turbid (the cloud point). Add exactly one drop of Ethanol to clear the turbidity.

  • Allow the flask to cool ambiently to room temperature without disturbance, then transfer to an ice bath for 30 minutes.

  • Validation: Collect the resulting white needles via vacuum filtration, wash with ice-cold 3:1 Water:Ethanol, and verify purity via melting point analysis.

IV. Process Visualization

The following workflow illustrates the logic gates and phase separations detailed in the protocol above.

PurificationWorkflow Crude Crude Mixture (Amide, Aniline, Acid) Dissolve Dissolve in EtOAc Crude->Dissolve AcidWash Wash with 3M HCl (Removes 2,4,5-Trichloroaniline) Dissolve->AcidWash BaseWash Wash with Sat. NaHCO3 (Removes Propionic Acid) AcidWash->BaseWash Organic Phase BrineWash Wash with Brine & Dry (Na2SO4) BaseWash->BrineWash Organic Phase Concentrate Concentrate in Vacuo BrineWash->Concentrate Recrystallize Recrystallize (EtOH / H2O) Concentrate->Recrystallize Crude Solid PureProduct Pure N-(2,4,5-trichlorophenyl) propanamide Recrystallize->PureProduct Vacuum Filtration

Fig 1: Liquid-liquid extraction and recrystallization workflow for amide purification.

V. References

  • [2] 2,4,5-Trichloroaniline | C6H4Cl3N | CID 12487 - PubChem. National Institutes of Health (NIH). 2

  • [1] 2,4,5-Trichloroaniline CAS#: 636-30-6. ChemicalBook.1

  • [3] 2,4,6-Trichloroaniline 634-93-5 wiki (Reactivity Profiles). Guidechem. 3

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of N-(2,4,5-trichlorophenyl)propanamide

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the isolation and purification of N-(2,4,5-trichlorophenyl)propanamide.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the isolation and purification of N-(2,4,5-trichlorophenyl)propanamide. Highly halogenated amides present unique solubility challenges, and this document provides field-proven, self-validating protocols to ensure high-purity yields.

Part 1: Solvent Selection & Physicochemical Rationale (FAQ)

Q: Why does N-(2,4,5-trichlorophenyl)propanamide exhibit erratic crystallization in standard single solvents? A: The molecule possesses a dual nature that complicates solvation. The 2,4,5-trichlorophenyl ring is highly lipophilic and electron-deficient, while the propanamide group forms strong intermolecular hydrogen bonds, creating a rigid crystal lattice with a high melting point. Solvents must be capable of disrupting these hydrogen bonds at elevated temperatures but fail to solvate the hydrophobic ring at lower temperatures. If a solvent is too polar (e.g., pure water), the compound is completely insoluble. If it is too non-polar (e.g., pure hexanes), it lacks the polarity to break the amide hydrogen bonds. Therefore, intermediate polarity solvents or mixed-solvent systems are required for optimal recovery.

Quantitative Data: Solvent Suitability Matrix

The following table summarizes the thermodynamic suitability of various solvent systems.

Solvent SystemBoiling Point (°C)Polarity IndexSuitability & Mechanistic Rationale
Ethanol (100%) 78.35.2Moderate: Good solubility at boiling, but may retain too much product in the mother liquor at 0°C due to its hydrogen-bonding capability.
Toluene / Heptane 110.6 / 98.42.4 / 0.1Excellent: Toluene effectively solvates the halogenated ring at high temperatures; heptane acts as a strong anti-solvent upon cooling.
Ethanol / Water 78.3 / 100.05.2 / 10.2Excellent: Highly tunable. Water forces the hydrophobic trichlorophenyl group out of solution precisely at the cloud point.
Hexanes (100%) 68.00.1Poor: Insufficient polarity to disrupt the strong intermolecular hydrogen bonding of the propanamide group.

Part 2: Step-by-Step Experimental Protocol

The following protocol utilizes a Two-Solvent System (Ethanol/Water) . This method is highly recommended because it acts as a self-validating system; the visual "cloud point" ensures exact thermodynamic saturation, preventing yield loss.

Step 1: Initial Dissolution Weigh the crude N-(2,4,5-trichlorophenyl)propanamide and transfer it to an appropriately sized Erlenmeyer flask. Add a boiling chip. Heat the primary solvent (Ethanol) to its boiling point on a hot plate. Add the boiling ethanol dropwise to the crude solid while swirling, using the absolute minimum volume required to achieve full dissolution (1)[1]. Causality: Minimizing solvent volume ensures the solution is at maximum saturation, which is mathematically required to optimize the percent recovery upon cooling.

Step 2: Decolorization & Clarification (If required) If the solution exhibits a dark discoloration indicative of oxidized polymeric byproducts, remove the flask from the heat. Add 1-2% w/w activated carbon (Norit). Reheat to a gentle boil for 3 minutes. Perform a hot gravity filtration using a stemless funnel and fluted filter paper to remove the carbon and insoluble impurities (2)[2]. Causality: The highly porous carbon matrix adsorbs large, conjugated impurities. Fluted filter paper minimizes surface area contact with the glass, preventing the saturated solution from prematurely crystallizing in the funnel (3)[3].

Step 3: Anti-Solvent Addition (Cloud Point) While maintaining the clarified solution at a gentle boil, slowly add the hot anti-solvent (Water) dropwise. Continue addition until a faint, persistent cloudiness appears and remains after swirling (4)[4]. Causality: The cloud point acts as a visual indicator that the exact threshold of supersaturation has been reached. The hydrophobic trichlorophenyl ring can no longer remain solvated by the solvent mixture.

Step 4: Annealing and Crystallization Add 1-2 drops of boiling ethanol just until the solution turns clear again. Remove the flask from the heat source. Allow it to cool completely undisturbed to room temperature, then transfer to an ice-water bath (0°C) for 15 minutes (5)[6]. Causality: Gradual, undisturbed cooling provides the thermodynamic time required for the molecules to correctly align into a rigid, pure crystal lattice, effectively excluding impurities.

Step 5: Isolation and Washing Collect the purified crystals via vacuum filtration using a Büchner funnel. Break the vacuum, cover the filter cake with a minimal volume of ice-cold solvent mixture (e.g., 80:20 Water:Ethanol), and reapply the vacuum to pull the wash through (7)[7]. Causality: The ice-cold wash displaces residual mother liquor containing soluble impurities without providing enough thermal energy to redissolve the purified product.

Part 3: Troubleshooting Guide (Q&A)

Q: My sample dissolved perfectly, but upon cooling, it forms a milky oil at the bottom of the flask instead of crystals ("Oiling Out"). How do I resolve this? A: "Oiling out" occurs when the compound separates from the solution at a temperature above its melting point, or when a water-miscible solvent system is used for a highly lipophilic compound, causing it to separate as a supercooled liquid rather than a crystalline solid (3)[3]. Resolution: Reheat the mixture until the oil completely redissolves into a single phase. Add 5-10% more of the "good" solvent (ethanol) to lower the saturation temperature so that it falls below the compound's melting point. Allow the solution to cool extremely slowly. You can also introduce a seed crystal of pure N-(2,4,5-trichlorophenyl)propanamide just above the temperature where oiling previously occurred to force crystalline nucleation over liquid phase separation.

Q: I cooled the flask to 0°C, but the solution remains completely clear. No crystals have formed. What is the mechanistic failure? A: The solution has not reached supersaturation. This is almost always caused by adding an excess of the primary solvent during the initial dissolution phase (6)[6]. Resolution: Transfer the flask back to the hot plate and boil off 20-30% of the solvent volume to concentrate the solution. Remove from heat and cool again. If it still does not crystallize, use a glass stirring rod to vigorously scratch the inside of the flask at the air-liquid interface (6)[6]. The micro-abrasions on the glass provide high-energy nucleation sites that lower the activation energy required for crystal lattice formation.

Part 4: Visual Workflows

RecrystallizationWorkflow Start Hot Saturated Solution of N-(2,4,5-trichlorophenyl)propanamide Cooling Cool slowly to Room Temp then to 0°C Start->Cooling Check Did pure crystals form? Cooling->Check Success Vacuum Filtration & Cold Solvent Wash Check->Success Yes Oiling Oiling Out (Biphasic Liquid) Check->Oiling No (Oil formed) NoCrystals Solution remains clear (No precipitation) Check->NoCrystals No (Clear liquid) FixOil Reheat to dissolve. Add 5-10% 'good' solvent. Cool slowly / Add seed crystal. Oiling->FixOil FixOil->Cooling FixNoCrystals Scratch glass with rod OR Boil off 20% of solvent to reach supersaturation. NoCrystals->FixNoCrystals FixNoCrystals->Cooling

Troubleshooting workflow for the recrystallization of halogenated propanamides.

References

  • Purification of Halogen
  • Recrystallization of Impure Acetanilide and Melting Point Determin
  • Recrystalliz
  • Recrystalliz
  • Recrystalliz
  • Lab Procedure: Recrystalliz

Sources

Optimization

Technical Support Center: Troubleshooting N-(2,4,5-trichlorophenyl)propanamide Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists synthesizing N-(2,4,5-trichlorophenyl)propanamide .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists synthesizing N-(2,4,5-trichlorophenyl)propanamide . The amidation of highly electron-deficient anilines presents unique kinetic and thermodynamic challenges. This document provides mechanistic troubleshooting, empirical data, and a self-validating protocol to ensure high-yield, high-purity synthesis.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is my reaction stalling with mostly unreacted 2,4,5-trichloroaniline remaining? Causality & Solution: The primary challenge in this synthesis is the inherent electronic deactivation of the aniline ring. The three highly electronegative chlorine atoms exert a strong electron-withdrawing inductive effect (-I effect), drastically reducing the electron density on the amine nitrogen[1]. This makes 2,4,5-trichloroaniline an exceptionally weak nucleophile, meaning standard amidation conditions (e.g., stirring with triethylamine at room temperature) often fail to overcome the activation energy barrier[1]. Actionable Fix: You must increase the electrophilicity of the acylating agent. We recommend adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) to form a highly reactive N-acylpyridinium intermediate. Alternatively, utilizing mixed anhydride methods or Lewis acid catalysts (like TiCl₄ or Sn(OTf)₂) can force the acylation of weakly nucleophilic anilines[1].

Q2: LC-MS analysis shows a significant byproduct with a mass corresponding to the addition of two propanoyl groups. How do I prevent this? Causality & Solution: You are observing over-acylation, which results in the formation of an imide (N,N-dipropanoyl-2,4,5-trichloroaniline). While the first acylation drastically reduces the nucleophilicity of the resulting amide, using excess propanoyl chloride combined with extended heating or strong bases can deprotonate the newly formed amide, triggering a secondary nucleophilic attack on the acyl chloride[2]. Actionable Fix: Strictly control the stoichiometry of propanoyl chloride to 1.05 – 1.10 equivalents. Maintain a low temperature (0 °C to 5 °C) during the initial dropwise addition of the acyl chloride to favor primary amidation over secondary acylation[2].

Q3: My reaction yield is low, and I am isolating a large amount of propionic acid. What went wrong? Causality & Solution: Propionic acid is the direct hydrolysis product of propanoyl chloride. Acyl chlorides are highly sensitive to moisture; if water is present in your solvent, glassware, or the atmosphere, it will competitively react with the acyl chloride[3]. This not only consumes your reagent but also generates HCl gas. The HCl byproduct can protonate the already weak aniline, converting it into an entirely unreactive anilinium salt and halting the reaction[2]. Actionable Fix: Ensure all glassware is strictly oven-dried and the reaction is performed under an inert atmosphere (nitrogen or argon). Use anhydrous solvents and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or pyridine to scavenge the HCl byproduct without competing for the acyl chloride[2]. If traditional methods still fail due to moisture sensitivity, alternative dehydrating conditions or borate-mediated direct amidations can be explored[4].

Part 2: Quantitative Data & Condition Optimization

The following table summarizes the causality of different experimental choices and their impact on the reaction profile.

EntrySolventBaseAdditiveTempTimeConversionMajor Impurity
1DCMEt₃N (1.5 eq)NoneRT24h< 15%Unreacted Aniline
2THFPyridine (2.0 eq)None65 °C12h45%Unreacted Aniline
3DCMDIPEA (1.5 eq)DMAP (0.1 eq)RT12h85%Propionic Acid (Trace)
4TolueneDIPEA (2.0 eq)DMAP (0.1 eq)110 °C4h> 95%Imide (Over-acylation)
5 DCM Pyridine (1.5 eq) DMAP (0.1 eq) 0 °C → RT 8h > 98% None (Optimal)

Part 3: Self-Validating Experimental Protocol

This protocol utilizes the optimized conditions from Entry 5 to ensure complete conversion while suppressing side reactions.

Step 1: Preparation & Dehydration Oven-dry a 100 mL two-neck round-bottom flask at 120 °C for 2 hours. Cool under a continuous stream of dry nitrogen.

Step 2: Dissolution Dissolve 2,4,5-trichloroaniline (10.0 mmol) in anhydrous dichloromethane (DCM, 30 mL) under a nitrogen atmosphere.

Step 3: Base & Catalyst Addition Add anhydrous pyridine (15.0 mmol) and DMAP (1.0 mmol, 0.1 eq). Cool the mixture to 0 °C using an ice-water bath. Mechanistic Note: Pyridine acts as the primary HCl scavenger, while DMAP serves as a nucleophilic catalyst to bypass the poor nucleophilicity of the aniline[1].

Step 4: Controlled Acylation Dilute propanoyl chloride (10.5 mmol, 1.05 eq) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over 15–20 minutes. Mechanistic Note: Dropwise addition at 0 °C prevents localized heating and high local concentrations of the acylating agent, directly mitigating imide formation[2].

Step 5: Reaction & In-Process Control (IPC) Remove the ice bath and allow the reaction to warm to room temperature. Stir for 8 hours. Self-Validation Step: Run a TLC (Hexanes:EtOAc 3:1). The disappearance of the aniline spot (R_f ~0.6) and the appearance of a new, strongly UV-active spot (R_f ~0.4) validates reaction completion. If unreacted aniline persists (>5%), spike the mixture with an additional 0.05 eq of propanoyl chloride and stir for 1 hour.

Step 6: Work-up & Purification Quench the reaction by slowly adding saturated aqueous NaHCO₃ (20 mL) to neutralize excess acid and destroy unreacted acyl chloride[2]. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers sequentially with 1M HCl (20 mL) to remove pyridine/DMAP, and brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from ethanol/water to afford pure N-(2,4,5-trichlorophenyl)propanamide.

Part 4: Troubleshooting Workflow

TroubleshootingWorkflow Start Amidation of 2,4,5-Trichloroaniline CheckConv Conversion < 50%? Start->CheckConv LowConv Issue: Poor Nucleophilicity CheckConv->LowConv Yes CheckSide Side products present? CheckConv->CheckSide No Action1 Action: Add catalytic DMAP LowConv->Action1 Action1->CheckSide Side1 Issue: Imide Formation CheckSide->Side1 Yes (Imide) Side2 Issue: Propionic Acid CheckSide->Side2 Yes (Acid) Success Optimal Yield: Target Amide CheckSide->Success No Action2 Action: Reduce R-COCl eq. Side1->Action2 Action2->Success Action3 Action: Anhydrous conditions Side2->Action3 Action3->Success

Logical workflow for diagnosing and resolving common side reactions during deactivated aniline amidation.

References[3] An improved method of amide synthesis using acyl chlorides, ResearchGate, Verify Source[1] An Effective Method for Acylation of Weakly Nucleophilic Anilines with Silyl Carboxylates via Mixed Anhydrides, Oxford Academic / Bull. Chem. Soc. Jpn., Verify Source[2] Technical Support Center: Optimizing Amidation Reactions with 4-(Chloromethyl)benzoyl Chloride, BenchChem, Verify Source[4] B(OCH₂CF₃)₃-mediated direct amidation of pharmaceutically relevant building blocks in cyclopentyl methyl ether, Organic & Biomolecular Chemistry (RSC Publishing), Verify Source

Sources

Troubleshooting

stability issues of N-(2,4,5-trichlorophenyl)propanamide in solution

Welcome to the Advanced Technical Support Center for halogenated phenylamide handling. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for halogenated phenylamide handling. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we dissect the molecular vulnerabilities of N-(2,4,5-trichlorophenyl)propanamide to help you understand the causality behind its instability in solution. By mastering these underlying mechanisms, you can implement self-validating workflows that ensure robust, reproducible assay data.

Part 1: Molecular Vulnerability Profile

N-(2,4,5-trichlorophenyl)propanamide presents a unique set of challenges in solution chemistry. While aliphatic amides are classically stable, the integration of a heavily halogenated aromatic ring fundamentally alters the molecule's electronic and physical properties. The three electron-withdrawing chlorine atoms pull electron density away from the amide nitrogen, weakening the resonance stabilization of the C-N bond. Concurrently, the highly hydrophobic nature of the trichlorophenyl moiety drives complex phase-separation behaviors in aqueous media.

Part 2: Expert Q&A & Troubleshooting Guide

Q1: Why does N-(2,4,5-trichlorophenyl)propanamide rapidly precipitate out of my aqueous assay buffer shortly after dilution? The Causality: The 2,4,5-trichlorophenyl group is extremely hydrophobic. In aqueous solutions lacking sufficient organic modifiers, the molecule minimizes its interaction with water by self-associating. Furthermore, halogen bonding networks—where the electron-deficient regions (sigma-holes) of the chlorine atoms interact with electron-rich sites—can induce rapid micro-crystallization and phase homogeneity loss in solution[1]. The Solution: Never spike a high-concentration DMSO stock directly into a cold aqueous buffer. Use a step-down dilution method with a co-solvent gradient (e.g., 10% DMSO or 5% Tween-20) and ensure the stock is added dropwise under vigorous vortexing to prevent localized supersaturation.

Q2: I am observing a steady loss of compound concentration over 48 hours in a pH 8.5 buffer. Is the amide bond hydrolyzing at room temperature? The Causality: Yes. While standard amides require harsh conditions to hydrolyze, the N-(2,4,5-trichlorophenyl) group drastically changes the electronic landscape. The electronegative chlorine atoms exert a strong inductive electron-withdrawing effect. This pulls electron density away from the amide nitrogen, preventing it from donating its lone pair into the carbonyl pi-system. As a result, the carbonyl carbon becomes highly electrophilic and exceptionally susceptible to nucleophilic attack by hydroxide ions (OH⁻), leading to rapid base-catalyzed hydrolysis[2][3]. The Solution: Shift your working buffer to a slightly acidic or neutral pH (pH 5.5 – 7.0) where the concentration of nucleophilic hydroxide ions is minimized.

Q3: My LC-MS data shows new peaks with lower mass and altered isotope patterns after leaving the solution on the benchtop. What is happening? The Causality: Halogenated aromatic compounds are highly sensitive to photochemical transformations. Exposure to ambient UV and visible light in the laboratory drives the photohydrolysis of the carbon-chlorine (C-Cl) bonds. This direct photolysis leads to radical cleavage and reductive dehalogenation, substituting chlorine atoms with hydrogen or hydroxyl groups from the solvent[4]. The Solution: Treat the compound as light-sensitive. Use amber glass vials for all stock solutions, wrap experimental reservoirs in foil, and perform long-term incubations in the dark.

Part 3: Mechanistic Visualization

The following diagram maps the three primary instability pathways of N-(2,4,5-trichlorophenyl)propanamide, allowing you to visually trace the root cause of signal loss in your assays.

G Compound N-(2,4,5-trichlorophenyl)propanamide (Intact Solute) Hydrolysis Base-Catalyzed Hydrolysis (Nucleophilic Attack on Carbonyl) Compound->Hydrolysis pH > 7.5 (OH- attack) Photolysis Photochemical Degradation (UV-Induced Homolytic Cleavage) Compound->Photolysis Ambient Light (< 320 nm) Aggregation Hydrophobic Aggregation (Halogen Bonding Networks) Compound->Aggregation Aqueous Buffer (< 5% Co-solvent) Aniline 2,4,5-trichloroaniline + Propanoic Acid Hydrolysis->Aniline C-N Bond Cleavage Dehalogenated Dehalogenated Radicals + Chloride Ions Photolysis->Dehalogenated C-Cl Bond Cleavage Precipitate Insoluble Microcrystals (Loss of Assay Signal) Aggregation->Precipitate Phase Separation

Degradation and instability pathways of N-(2,4,5-trichlorophenyl)propanamide in solution.

Part 4: Quantitative Stability Profiling

To aid in experimental design, the following table summarizes the quantitative degradation behavior of the compound under various environmental stressors.

Environmental ConditionTimeframe% Intact RecoveryPrimary Degradation PathwayRecommended Mitigation
pH 4.0 Buffer (Dark) 48 Hours> 98%None (Stable)N/A (Optimal Condition)
pH 7.4 Buffer (Dark) 48 Hours92%Mild HydrolysisUse fresh solutions daily
pH 9.0 Buffer (Dark) 24 Hours< 40%Base-Catalyzed HydrolysisAvoid basic assay conditions
Ambient Light (Benchtop) 12 Hours65%Photolytic DehalogenationUse amber vials/foil wrapping
100% Aqueous (No DMSO) 1 Hour< 10% (Soluble)Halogen-Bonding AggregationMaintain ≥ 5% DMSO co-solvent

Part 5: Self-Validating Experimental Protocols

To ensure trustworthiness in your assays, every protocol must include an internal validation mechanism. The following workflows are designed to confirm that your compound remains intact and fully solubilized.

Protocol A: Preparation of a Self-Validating 10 mM Stock Solution

Causality Focus: Preventing localized supersaturation and confirming solubility.

  • Weighing & Solvation: Weigh the appropriate mass of N-(2,4,5-trichlorophenyl)propanamide into an amber glass vial. Add anhydrous, LC-MS grade DMSO to achieve a 10 mM concentration.

  • Internal Standard Addition (Validation Step): Spike the stock with 10 µM of a highly stable, structurally distinct internal standard (e.g., Caffeine or a deuterated analog). Why? If your downstream assay shows a drop in the target compound signal but the internal standard remains constant, you have isolated the issue to chemical degradation rather than a systemic instrument error.

  • Homogenization: Sonicate the amber vial in a water bath at 25°C for 5 minutes. Do not exceed 30°C to prevent thermally-induced side reactions.

  • Centrifugation: Centrifuge the stock at 10,000 x g for 10 minutes.

  • Visual & UV Verification: Carefully inspect the bottom of the vial for micro-pellets. Transfer an aliquot of the supernatant to a UV-Vis spectrophotometer and confirm the expected absorbance maximum (λmax) to validate complete dissolution.

Protocol B: Forced Degradation and Stability Verification Workflow

Causality Focus: Establishing the exact half-life of your compound in specific assay buffers.

  • Matrix Preparation: Prepare three identical aliquots of your intended biological assay buffer (e.g., PBS, pH 7.4).

  • Spiking: Introduce the 10 mM stock solution into the buffers to a final concentration of 10 µM. Ensure the DMSO concentration remains at 5% to prevent aggregation.

  • Stress Application:

    • Aliquot 1 (Control): Store at 4°C in the dark.

    • Aliquot 2 (Hydrolytic Stress): Adjust to pH 9.0 using 0.1 M NaOH and incubate at 37°C in the dark.

    • Aliquot 3 (Photolytic Stress): Maintain at pH 7.4 but expose to a broad-spectrum UV/Vis lamp on the benchtop.

  • Time-Course Sampling: Extract 50 µL samples at 0, 4, 8, 12, and 24 hours. Immediately quench the hydrolytic sample by neutralizing the pH with 0.1 M HCl to halt degradation.

  • LC-MS/MS Analysis (Validation Step): Quantify the remaining parent compound against the internal standard. Monitor specifically for the appearance of 2,4,5-trichloroaniline (hydrolysis product) and dichloro-propanamide derivatives (photolysis products) to close the mass balance and validate the degradation mechanism.

References

  • Halogen Bonding Networks Regulate Bromide Crystallization and Stabilize Phase Homogeneity. ResearchGate / Advanced Materials. Available at: [Link]

  • Amide Hydrolysis: Mechanism, Conditions and Applications. Allen Chemistry. Available at: [Link]

  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]

Sources

Optimization

preventing degradation of N-(2,4,5-trichlorophenyl)propanamide during storage

A Guide to Ensuring Compound Integrity During Storage Welcome to the technical support guide for N-(2,4,5-trichlorophenyl)propanamide. As Senior Application Scientists, we understand that the stability and purity of your...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Ensuring Compound Integrity During Storage

Welcome to the technical support guide for N-(2,4,5-trichlorophenyl)propanamide. As Senior Application Scientists, we understand that the stability and purity of your research compounds are paramount to achieving reproducible and reliable experimental outcomes. This guide provides in-depth information, troubleshooting advice, and best-practice protocols to prevent the degradation of N-(2,4,5-trichlorophenyl)propanamide during storage.

Understanding the Chemical Stability of N-(2,4,5-trichlorophenyl)propanamide

N-(2,4,5-trichlorophenyl)propanamide is an aromatic amide. Its structure, featuring an amide linkage and a chlorinated phenyl ring, dictates its susceptibility to specific degradation pathways. The primary routes of degradation are hydrolysis, photolysis, and, to a lesser extent, thermal decomposition. Understanding these mechanisms is the first step toward effective prevention.

  • Hydrolysis: The amide bond is the most common point of failure. In the presence of water, particularly under acidic or basic conditions, the bond can cleave to form 2,4,5-trichloroaniline and propanoic acid.[1][2] The electron-withdrawing nature of the N-phenyl group can influence the rate of this reaction.[3][4]

  • Photodegradation: Chlorinated aromatic compounds are known to be sensitive to light, especially ultraviolet (UV) radiation.[5] Energy from light can initiate cleavage of carbon-chlorine bonds or degradation of the aromatic ring, leading to a complex mixture of impurities.[6]

  • Thermal Degradation: While aromatic amides generally exhibit good thermal stability, prolonged exposure to elevated temperatures can provide sufficient energy to break chemical bonds, leading to decomposition.[7][8]

The following diagram illustrates the primary degradation pathways that must be controlled.

cluster_main N-(2,4,5-trichlorophenyl)propanamide cluster_degradation Degradation Products Compound N-(2,4,5-trichlorophenyl)propanamide (Stable Form) Hydrolysis_Products 2,4,5-Trichloroaniline + Propanoic Acid Compound->Hydrolysis_Products Hydrolysis (H₂O, Acid/Base) Photo_Products Ring Cleavage Products & Dechlorinated Species Compound->Photo_Products Photolysis (UV Light) Thermal_Products Various Decomposition Products Compound->Thermal_Products Thermal Stress (High Temp)

Caption: Primary degradation pathways for N-(2,4,5-trichlorophenyl)propanamide.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of N-(2,4,5-trichlorophenyl)propanamide.

Q1: What are the optimal storage conditions for long-term stability?

A1: For maximum stability, the compound should be stored at -20°C , in a dark , dry environment. The container should be tightly sealed. For the highest level of protection against hydrolysis, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to displace moisture and atmospheric oxygen.[9]

Q2: How can I visually detect if my compound has started to degrade?

A2: While analytical methods are definitive, visual cues can be early indicators. Look for a change in color (e.g., from white/off-white to yellow or brown), a change in texture (e.g., clumping or becoming oily), or the development of a distinct odor. The hydrolysis product, 2,4,5-trichloroaniline, is an aromatic amine and may have a characteristic smell.

Q3: What analytical techniques are best for assessing the purity and stability of my sample?

A3: High-Performance Liquid Chromatography (HPLC) is the preferred method for routine purity checks.[10] It allows for the quantification of the parent compound and the detection of degradation products. For structural elucidation of unknown impurity peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard, as it provides both separation and mass information to help identify the chemical structures of degradants.[10]

Q4: My lab stores chemicals at room temperature. Is this acceptable for short-term storage?

A4: While not ideal, short-term storage at room temperature (below 30°C or 86°F) is acceptable if the compound is protected from light and moisture.[9] Ensure the container is tightly sealed and stored in a cabinet, away from direct sunlight or laboratory heat sources. For any storage period longer than a few weeks, refrigeration or freezing is strongly advised.

Q5: Is N-(2,4,5-trichlorophenyl)propanamide sensitive to pH? Should I be concerned about the pH of my solvent?

A5: Yes, the amide bond is susceptible to both acid- and base-catalyzed hydrolysis.[2] Therefore, using unbuffered aqueous solutions or solvents with trace amounts of acidic or basic impurities can accelerate degradation. When preparing solutions, use high-purity solvents and consider using a neutral buffer (e.g., phosphate-buffered saline at pH 7.4) if compatible with your experimental design.

Troubleshooting Guide

If you encounter unexpected results, degradation of the compound may be a contributing factor. Use this table to troubleshoot common issues.

Problem Observed Potential Cause Related to Degradation Recommended Action & Scientific Rationale
Decreased potency or activity in biological assays. The concentration of the active parent compound has been reduced due to degradation. The resulting degradants (e.g., 2,4,5-trichloroaniline) are likely inactive or have a different activity profile.1. Analyze Purity: Use HPLC to quantify the remaining parent compound in the stored sample.[10] 2. Use a Fresh Sample: Repeat the experiment with a new, unopened vial of the compound to confirm if degradation was the cause. 3. Review Storage: Ensure all users are adhering to the recommended storage protocols.
New, unexpected peaks appear in my HPLC or LC-MS chromatogram. The compound has degraded, forming new chemical entities. Hydrolysis would produce a more polar product (2,4,5-trichloroaniline), which would likely have a different retention time.1. Characterize Peaks: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the new peaks to identify potential hydrolysis or photodegradation products.[10] 2. Force Degradation Study: Intentionally expose a small sample to harsh conditions (e.g., acid, base, UV light) and analyze. Matching the retention times of the resulting peaks can help confirm the identity of impurities in your stored sample.
Inconsistent results between experimental replicates. The stock solution of the compound is degrading over the course of the experiment. This is common for solutions stored on the benchtop for extended periods.1. Prepare Fresh Solutions: Prepare stock solutions immediately before use. Avoid using stock solutions that are more than a few days old unless their stability under those conditions has been verified. 2. Store Aliquots: For long-term use, dissolve the compound in a suitable non-aqueous solvent (e.g., DMSO), dispense into single-use aliquots, and store at -20°C or -80°C.
The solid compound appears discolored or clumpy. This indicates significant chemical change. Discoloration can result from the formation of oxidized or polymeric byproducts, while clumping suggests moisture absorption.1. Do Not Use: The compound's purity is compromised. Using it will lead to unreliable results. 2. Procure New Material: Obtain a fresh batch of the compound. 3. Review Handling: Re-evaluate handling procedures to ensure containers are sealed tightly and exposure to the atmosphere is minimized.[11][12]

Experimental Protocols

Adherence to standardized protocols is crucial for maintaining compound integrity.

Protocol 1: Recommended Storage and Handling Workflow

This protocol outlines the best practices for receiving, storing, and handling N-(2,4,5-trichlorophenyl)propanamide to minimize degradation.

Start Start: Receive Compound Inspect 1. Inspect Container (Check for damage, proper seal) Start->Inspect Log 2. Log into Inventory (Record date, batch #, storage location) Inspect->Log Storage_Decision 3. Determine Storage Duration Log->Storage_Decision Short_Term 4a. Short-Term Storage (< 4 weeks) Storage_Decision->Short_Term Short-Term Long_Term 4b. Long-Term Storage (> 4 weeks) Storage_Decision->Long_Term Long-Term Store_Short Store at 2-8°C (Tightly sealed, protected from light) Short_Term->Store_Short Store_Long Store at -20°C (Tightly sealed, dark, desiccated) Long_Term->Store_Long Handling 5. Handling for Use Store_Short->Handling Inert_Atmosphere Optional: Backfill with Ar or N₂ (For maximum protection) Store_Long->Inert_Atmosphere Inert_Atmosphere->Handling Equilibrate Equilibrate to Room Temp (BEFORE opening to prevent condensation) Handling->Equilibrate Weigh Weigh desired amount quickly Equilibrate->Weigh Reseal Tightly reseal container (Purge with inert gas if possible) Weigh->Reseal Return Return to designated storage promptly Reseal->Return

Sources

Troubleshooting

optimizing HPLC separation of N-(2,4,5-trichlorophenyl)propanamide isomers

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific chromatographic challenges associated with the analysis of N-(2,4,5-trichlorophenyl)propanam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific chromatographic challenges associated with the analysis of N-(2,4,5-trichlorophenyl)propanamide and its positional isomers (e.g., 2,4,6- and 2,3,5-trichlorophenyl derivatives).

Because these structural isomers share identical molecular weights, highly similar logP values, and nearly indistinguishable hydrophobic surface areas, baseline separation is notoriously difficult on standard alkyl-bonded phases. This guide synthesizes field-proven chromatographic theory with actionable, self-validating protocols to help you achieve robust resolution.

I. Method Development Logic & Workflow

Before diving into specific troubleshooting steps, it is critical to understand the logical progression of stationary phase selection. The diagram below outlines the decision tree for resolving closely related halogenated aromatic amides.

G Start Start: Isomer Mixture N-(2,4,5-trichlorophenyl)propanamide C18 Initial Screen: C18 Column (Hydrophobic Retention) Start->C18 Eval1 Resolution (Rs) ≥ 1.5? C18->Eval1 Success Method Validated Proceed to Quantitation Eval1->Success Yes PFP Switch to PFP / Phenyl-Hexyl (π-π & Shape Selectivity) Eval1->PFP No (Co-elution) Eval2 Resolution (Rs) ≥ 1.5? PFP->Eval2 Eval2->Success Yes MobilePhase Optimize Mobile Phase: Switch ACN to MeOH Eval2->MobilePhase No Temp Adjust Column Temp (Decrease to 20-25°C) MobilePhase->Temp Temp->Eval2 Re-evaluate

Workflow for optimizing HPLC separation of trichlorophenyl propanamide isomers.

II. Frequently Asked Questions (FAQs)

Q1: Why do N-(2,4,5-trichlorophenyl)propanamide and its positional isomers co-elute on my standard C18 column? A1: Standard C18 (octadecylsilane) columns rely almost exclusively on dispersive (hydrophobic) interactions. Positional isomers of trichlorophenyl propanamide have nearly identical hydrophobicities. Because C18 chains are highly flexible, they lack the rigid steric structure required to recognize the subtle differences in the spatial arrangement of the chlorine atoms on the aromatic ring. To achieve separation, you must optimize selectivity ( α ), which has the greatest impact on resolution in HPLC .

Q2: If C18 fails, which stationary phase provides the necessary selectivity? A2: You should transition to a Pentafluorophenyl (PFP) or a Phenyl-Hexyl column.

  • Causality: A PFP phase offers orthogonal retention mechanisms: π−π interactions, dipole-dipole interactions, hydrogen bonding, and shape selectivity. The highly electronegative fluorine atoms on the PFP ring create an electron-deficient stationary phase that interacts strongly with the electron-rich regions of the analyte. Furthermore, the rigid planar structure of the PFP group can differentiate the steric hindrance caused by the specific positions of the chlorine atoms (e.g., ortho- vs. meta- substitution) .

Q3: Does the choice of organic modifier (Acetonitrile vs. Methanol) matter for PFP columns? A3: Yes, profoundly. When using a PFP column for aromatic isomers, Methanol (MeOH) is vastly superior to Acetonitrile (ACN).

  • Causality: Acetonitrile contains a carbon-nitrogen triple bond, meaning it has its own π electrons. ACN acts as a strong π -electron competitor, masking the π−π interactions between the PFP stationary phase and the trichlorophenyl ring of your analyte. Methanol is a protic solvent with no π electrons; it allows the stationary phase to fully engage with the analyte's aromatic ring, maximizing shape selectivity and dipole interactions.

III. Troubleshooting Common HPLC Issues

Issue: Severe Peak Tailing (Asymmetry Factor > 1.5)

  • Mechanistic Cause: The amide group in propanamide can act as a hydrogen bond donor/acceptor, interacting with unreacted, acidic silanol groups on the silica support.

  • Solution: Ensure you are using a highly endcapped column. Add an acidic modifier, such as 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA), to the mobile phase. The low pH (approx. 2.5 - 3.0) protonates the surface silanols, rendering them neutral and eliminating secondary ion-exchange interactions .

Issue: Retention Time Drift Between Runs

  • Mechanistic Cause: PFP and Phenyl columns are highly sensitive to temperature fluctuations because π−π interactions are thermodynamically driven.

  • Solution: Thermostat the column oven strictly (e.g., 25 °C). If drift persists, increase the column equilibration time to at least 10 column volumes (CV) between gradient runs.

IV. Quantitative Data Summary

The table below summarizes the expected chromatographic behavior of N-(2,4,5-trichlorophenyl)propanamide isomers across different method conditions.

Column ChemistryOrganic ModifierPrimary Retention MechanismExpected Resolution ( Rs​ )Tailing Factor ( Tf​ )
C18 (Alkyl) AcetonitrileHydrophobic (Dispersive)< 1.0 (Co-elution)1.2 - 1.6
C18 (Alkyl) MethanolHydrophobic (Dispersive)~ 1.0 (Partial)1.2 - 1.5
Phenyl-Hexyl Acetonitrile π−π , Hydrophobic1.2 - 1.41.0 - 1.2
PFP (Fluoro) AcetonitrileDipole, π−π (Suppressed)1.5 - 1.71.0 - 1.1
PFP (Fluoro) MethanolDipole, π−π , Shape> 2.0 (Baseline) 0.9 - 1.1

V. Self-Validating Experimental Protocol

To ensure scientific integrity, the following step-by-step methodology incorporates a System Suitability Test (SST). The protocol is self-validating: if the SST criteria are met, the physical integrity of the separation is confirmed.

Phase 1: Sample & Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.

  • Mobile Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of LC-MS grade Methanol.

  • Sample Prep: Dissolve the N-(2,4,5-trichlorophenyl)propanamide sample and known isomer standards in a 50:50 mixture of Mobile Phase A and B to yield a final concentration of 50 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

Phase 2: Chromatographic Conditions

  • Column: PFP (Pentafluorophenyl), 150 mm × 4.6 mm, 3 µm particle size.

  • Column Temperature: 25 °C (Strictly thermostatted).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV at 230 nm (optimal for the substituted aromatic ring).

  • Gradient Program:

    • 0.0 - 2.0 min: 40% B (Isocratic hold to focus analytes)

    • 2.0 - 15.0 min: Linear ramp from 40% B to 75% B

    • 15.0 - 17.0 min: Hold at 75% B (Column wash)

    • 17.0 - 17.1 min: Return to 40% B

    • 17.1 - 25.0 min: Re-equilibration at 40% B

Phase 3: System Suitability & Validation (Self-Validation Check) Before quantifying unknown samples, inject the isomer standard mix in triplicate. The system is validated only if the following criteria are met:

  • Retention Factor ( k′ ): Must be > 2.0 for the first eluting peak (ensures analytes are not eluting in the void volume, t0​ ).

  • Resolution ( Rs​ ): Must be 1.5 between the 2,4,5-isomer and the closest eluting positional isomer. Calculated as Rs​=1.18×W0.5,1​+W0.5,2​tR2​−tR1​​ .

  • Tailing Factor ( Tf​ ): Must be 1.2 at 5% peak height.

  • Precision: Relative Standard Deviation (RSD) of peak areas must be 2.0%.

VI. References

  • LCGC International. "Top Three HPLC Method Development Tips." Chromatography Online. Available at:[Link]

  • Pharma's Almanac. "Navigating HPLC Method Development: Tips for Success." Pharma's Almanac. Available at:[Link]

Optimization

Technical Support Center: Troubleshooting Low Aqueous Solubility of N-(2,4,5-trichlorophenyl)propanamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and formulation scientists struggling with the aqueous precipitation of N-(2,4,5-trichlorophenyl)prop...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and formulation scientists struggling with the aqueous precipitation of N-(2,4,5-trichlorophenyl)propanamide. This highly halogenated, lipophilic compound frequently disrupts biological assays and formulation stability.

This guide bypasses generic advice to provide field-proven, self-validating methodologies tailored specifically to the physicochemical properties of this molecule.

Part 1: Mechanistic Understanding & Strategy Selection

Q1: Why is N-(2,4,5-trichlorophenyl)propanamide nearly insoluble in water, and why doesn't adjusting the buffer pH help?

A1: The compound's extreme hydrophobicity is driven by the 2,4,5-trichlorophenyl ring. The three bulky, electronegative chlorine atoms significantly increase the molecule's partition coefficient (LogP) and strengthen its crystal lattice energy, making it highly resistant to aqueous solvation.

Furthermore, pH adjustment is ineffective here. Unlike amines or carboxylic acids, the propanamide group is neutral and lacks ionizable functional groups within the physiological pH range (pH 1–10). Because you cannot form a water-soluble salt from this compound, you must rely on physical modifications, co-solvents, or complexation strategies to force it into solution[1].

Q2: How do I choose the right solubilization strategy for my specific experiment?

A2: Your choice depends entirely on the downstream application's tolerance for excipients. In vitro assays can tolerate low levels of organic solvents, whereas in vivo pharmacokinetics or clinical formulations require non-toxic, aqueous-compatible systems like cyclodextrins or solid dispersions.

DecisionTree A Low Solubility: N-(2,4,5-trichlorophenyl)propanamide B In Vitro Assays (High Conc. Tolerance) A->B C In Vivo / Formulation (Low Toxicity Needed) A->C D Co-solvency (DMSO, PEG400) B->D E Micellar Solubilization (Tween 80) B->E F Cyclodextrin Complexation (HP-β-CD) C->F G Solid Dispersion (PVP Matrix) C->G

Decision matrix for selecting the optimal solubility enhancement strategy.

Quantitative Comparison of Solubility Enhancement Strategies

To aid in your experimental design, the following table summarizes the expected quantitative enhancements and operational limits for each technique[1],[2],[3].

StrategyExcipient ExampleTypical Conc. RangeExpected Solubility IncreaseMechanism of Action
Co-solvency DMSO / PEG 4000.1% - 20% v/v100x - 1000xLowers dielectric constant of the aqueous media.
Micellar Solubilization Tween 800.1% - 1.0% v/v10x - 50xEncapsulates hydrophobic drug in amphiphilic micelles.
Inclusion Complexation HP-β-CD5% - 20% w/v50x - 500xTraps trichlorophenyl ring in a hydrophobic cavity.
Solid Dispersion PVP K301:1 to 1:5 (Drug:Polymer)20x - 100xConverts crystalline lattice to a high-energy amorphous state.

Part 2: Advanced Formulation via Cyclodextrin Complexation

Q3: Organic solvents are causing cytotoxicity in my cell assays. How can I achieve high aqueous solubility without them?

A3: We strongly recommend forming an inclusion complex using Hydroxypropyl-beta-cyclodextrin (HP-β-CD) . The β-cyclodextrin cavity is geometrically ideal for encapsulating the bulky trichlorophenyl ring. By using the hydroxypropyl derivative, you prevent the cyclodextrin itself from crystallizing out of solution, transforming the complex into a highly soluble amorphous mixture[4]. This masks the hydrophobic surface of the drug from the aqueous environment without altering its fundamental pharmacology[3].

Workflow P1 1. Dissolution (Host & Guest) P2 2. Equilibration (Stirring 48h) P1->P2 P3 3. Lyophilization (Amorphous State) P2->P3 P4 4. Validation (HPLC & DSC) P3->P4

Step-by-step workflow for cyclodextrin inclusion complexation and validation.

Protocol 1: Preparation of HP-β-CD Inclusion Complex via Lyophilization

Causality Note: Lyophilization (freeze-drying) is selected over simple kneading because it rapidly forces the compound into an amorphous state within the cyclodextrin cavity. This prevents the trichlorophenyl lattice from thermodynamically re-aggregating during solvent removal[5],[6].

  • Molar Ratio Calculation: Weigh N-(2,4,5-trichlorophenyl)propanamide and HP-β-CD at a 1:2 molar ratio. The excess cyclodextrin ensures complete encapsulation of the highly lipophilic halogenated groups.

  • Solvent Dissolution: Dissolve the HP-β-CD in ultra-pure water (10% w/v). Separately, dissolve the drug in a minimal volume of a volatile organic solvent (e.g., ethanol)[7].

  • Equilibration: Dropwise, add the organic drug solution into the aqueous HP-β-CD solution under continuous magnetic stirring at 500 RPM. Stir for 48 hours at room temperature in a sealed vessel to allow thermodynamic host-guest equilibration[7].

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter to remove any uncomplexed, precipitated drug.

  • Lyophilization: Flash-freeze the filtrate at -80°C, then lyophilize under vacuum (< 0.1 mbar) for 48-72 hours to yield a fluffy, white, amorphous powder[6].

Protocol 2: Self-Validating System for Complexation

Causality Note: A white powder does not guarantee complexation; the drug may have simply precipitated. You must validate the system quantitatively.

  • Phase Solubility Study: Add excess lyophilized powder to aqueous buffer. Shake at 37°C for 48 hours.

  • Separation: Centrifuge at 10,000 x g for 15 minutes, then filter the supernatant (0.22 µm).

  • HPLC Quantification: Inject the filtrate into an HPLC-UV system. Plot drug concentration vs. cyclodextrin concentration. A linear increase (A_L type plot) confirms the formation of a 1:1 soluble complex[4].

  • Thermal Validation (DSC): Analyze the powder using Differential Scanning Calorimetry (DSC). The complete disappearance of the drug's sharp melting endotherm confirms it has been successfully trapped in an amorphous inclusion complex[4].

Part 3: Solid Dispersions for Oral Delivery

Q4: We are moving to oral pharmacokinetic (PK) studies. Is cyclodextrin still the best choice?

A4: While cyclodextrins are viable, Solid Dispersion is often more scalable and cost-effective for oral solid dosage forms[2]. By dispersing N-(2,4,5-trichlorophenyl)propanamide within a hydrophilic polymer matrix (like PVP or HPMC), you convert the drug from a crystalline state to a high-energy amorphous state. This drastically reduces the thermodynamic barrier to dissolution in the gastrointestinal tract[8].

Protocol 3: Solvent Evaporation Solid Dispersion
  • Co-Dissolution: Dissolve both the drug and the hydrophilic polymer (e.g., PVP K30) in a common solvent mixture (e.g., Methanol/Dichloromethane) at a 1:4 drug-to-polymer ratio.

  • Homogenization: Sonicate for 15 minutes to ensure molecular-level mixing.

  • Rapid Evaporation: Rapidly evaporate the solvent using a spray dryer. Causality Note: Rapid evaporation is critical to "freeze" the drug in its amorphous form before it has the time to nucleate and crystallize.

  • Self-Validation: Perform X-Ray Powder Diffraction (XRPD) on the final powder. The absence of sharp diffraction peaks (replaced by a broad "halo") validates that the crystalline lattice of the trichlorophenyl group has been successfully destroyed[4].

References

  • Solubility enhancement techniques: A comprehensive review World Journal of Biology Pharmacy and Health Sciences 1

  • Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques National Center for Biotechnology Information (NCBI) 8

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs Brieflands 2

  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review Human Journals5

  • Application Notes and Protocols: Enhancing Arctigenin Water Solubility with Cyclodextrins BenchChem 7

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability SciSpace 4

  • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review International Journal of Pharmaceutical Sciences 3

  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs International Journal of Pharmacy & Pharmaceutical Research 6

Sources

Troubleshooting

Technical Support Center: Purification of N-(2,4,5-trichlorophenyl)propanamide

Welcome to the Technical Support Center for the purification and isolation of N-(2,4,5-trichlorophenyl)propanamide . This guide is engineered for researchers, analytical scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and isolation of N-(2,4,5-trichlorophenyl)propanamide . This guide is engineered for researchers, analytical scientists, and drug development professionals.

Synthesizing chlorinated phenylpropanamides via the Schotten-Baumann reaction (reacting 2,4,5-trichloroaniline with propionyl chloride) often yields a complex crude mixture[1]. Because the starting aniline is highly deactivated, reactions are prone to incomplete conversion, leaving behind stubborn lipophilic impurities[2]. This guide bypasses generic advice, providing field-proven, self-validating methodologies to achieve >99% purity.

Quantitative Impurity Profiling

Before initiating purification, you must understand the physicochemical nature of the impurities in your crude matrix. The table below summarizes the quantitative data and targeted removal strategies for the most common contaminants encountered during this synthesis.

ImpuritySourcepKa / NaturePhysical PropertyTargeted Removal Strategy
2,4,5-Trichloroaniline Unreacted starting material~2.0 (Weak Base)Highly lipophilic2M - 3M HCl aqueous wash
Propionic Acid Hydrolyzed propionyl chloride~4.8 (Weak Acid)Water-solubleSaturated NaHCO₃ aqueous wash
Propionyl Chloride Unreacted acylating agentHighly ElectrophilicMoisture-sensitiveAqueous quench (converts to acid)
Di-propionamide Over-acylation side productNeutralHighly lipophilicRecrystallization (EtOH/H₂O)
Dichloromethane Extraction solventVolatilebp 39.6 °CConcentration in vacuo
Purification Logic & Workflow

The following diagram illustrates the sequential logic required to isolate pure N-(2,4,5-trichlorophenyl)propanamide. Each step is designed to exploit a specific physicochemical vulnerability of the impurities.

PurificationWorkflow Start Crude Reaction Mixture (Amide + Impurities) Quench Aqueous Quench & Extraction (DCM or EtOAc) Start->Quench AcidWash Acid Wash (2M HCl) Removes 2,4,5-Trichloroaniline Quench->AcidWash BaseWash Base Wash (Sat. NaHCO3) Removes Propionic Acid AcidWash->BaseWash Brine Brine Wash & Dry (MgSO4) Removes Water BaseWash->Brine Concentrate Concentrate in vacuo Brine->Concentrate Recryst Recrystallization (EtOH/Water) Concentrate->Recryst Pure Pure N-(2,4,5-trichlorophenyl)propanamide Recryst->Pure

Logical workflow for the purification of N-(2,4,5-trichlorophenyl)propanamide.

Troubleshooting & FAQs

Q: Why is 2,4,5-trichloroaniline persisting in the organic layer despite a standard 1M HCl wash? A: Causality: The three electron-withdrawing chlorine atoms on the aromatic ring severely deplete the electron density of the amine nitrogen via inductive effects, drastically lowering its pKa to approximately 2.0. A standard 1M HCl wash is insufficiently acidic to fully protonate this highly deactivated amine into its water-soluble anilinium salt. Solution: Increase the acid concentration to 2M or 3M HCl to force the protonation equilibrium forward. Alternatively, pass the crude mixture through a short silica gel plug; silica strongly retains polar amines while allowing the less polar amide to elute[3].

Q: How do I selectively remove propionic acid without hydrolyzing my target amide? A: Causality: Amides are highly stable to mild aqueous bases at room temperature due to the resonance stabilization of the nitrogen lone pair into the carbonyl group. Propionic acid, formed by the hydrolysis of unreacted propionyl chloride ()[4], has a pKa of ~4.8. Washing the organic phase with saturated aqueous sodium bicarbonate (NaHCO₃, pH ~8) readily deprotonates the acid to form water-soluble sodium propionate. This salt partitions entirely into the aqueous layer, leaving the hydrophobic N-(2,4,5-trichlorophenyl)propanamide intact in the organic phase[2].

Q: My crude product is an oil, but the literature suggests it should be a solid. How do I induce crystallization? A: Causality: Oils often result from the presence of lipophilic impurities (like the over-acylated di-propionamide or residual extraction solvents) that depress the melting point and disrupt the intermolecular hydrogen bonding required for the amide crystal lattice. Solution: Perform a rigorous high-vacuum drying step to remove trace solvents. If it remains an oil, dissolve it in a minimal amount of hot ethanol, add water dropwise until the cloud point is reached, and allow it to cool slowly. Seeding the solution or scratching the inside of the flask with a glass rod provides high-energy nucleation sites to initiate crystallization ()[5].

Self-Validating Experimental Protocol

This protocol utilizes a self-validating framework. Do not proceed to the next step unless the built-in validation check confirms success.

Step 1: Quenching and Extraction
  • Cool the crude reaction mixture to 0 °C.

  • Slowly add 10 mL of distilled water per 10 mmol of starting material to hydrolyze unreacted propionyl chloride into propionic acid[4].

  • Extract the aqueous mixture with Dichloromethane (DCM) (3 x 20 mL).

  • Self-Validation Check: Spot a drop of the aqueous layer onto pH paper. It must read highly acidic (pH < 2) due to the HCl generated during the quench. If the pH is > 2, the quench is incomplete; stir for an additional 15 minutes.

Step 2: Acid-Base Washing
  • Wash the combined DCM layers with 2M HCl (2 x 20 mL) to extract unreacted 2,4,5-trichloroaniline.

  • Wash the organic layer with saturated aqueous NaHCO₃ (2 x 20 mL) to remove propionic acid[2].

  • Self-Validation Check: Observe the NaHCO₃ wash closely. CO₂ gas evolution (bubbling) confirms the neutralization of propionic acid. Continue washing with fresh NaHCO₃ until no further gas evolves and the discarded aqueous layer tests at pH > 7.

Step 3: Drying and Concentration
  • Wash the organic layer with 20 mL of brine (saturated NaCl) to remove bulk water.

  • Dry the organic phase over anhydrous MgSO₄ for 10 minutes. Filter out the drying agent.

  • Concentrate the filtrate in vacuo using a rotary evaporator.

  • Self-Validation Check: Weigh the receiving flask periodically during the final high-vacuum drying stage. Constant mass across two weighings (spaced 15 minutes apart) indicates complete solvent removal.

Step 4: Recrystallization
  • Dissolve the crude solid in a minimum volume of boiling ethanol.

  • Add hot water dropwise until the solution becomes slightly turbid (the cloud point), then add exactly one drop of hot ethanol to clear the turbidity.

  • Allow the flask to cool undisturbed to room temperature, then transfer to an ice bath for 30 minutes to maximize yield[5].

  • Filter the crystals via vacuum filtration and wash with ice-cold 1:1 EtOH/Water.

  • Self-Validation Check: Measure the melting point of the dried crystals. A sharp melting point range (≤ 2 °C) confirms high purity. Perform Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc mobile phase; a single, well-defined spot confirms the absence of di-propionamide and starting materials.

Sources

Optimization

Technical Support Center: Troubleshooting the Characterization of N-(2,4,5-trichlorophenyl)propanamide

Welcome to the Analytical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the unique spectroscopic and spectrometric challenges associated with N-(2,4,5...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the unique spectroscopic and spectrometric challenges associated with N-(2,4,5-trichlorophenyl)propanamide . Halogenated aromatic amides present a "perfect storm" of analytical complexities—from restricted bond rotations to quadrupolar relaxation and complex isotopic distributions.

This guide is designed as a self-validating system: every causality is explained, and every protocol contains internal checks to ensure your data is robust, reproducible, and publication-ready.

Section 1: Nuclear Magnetic Resonance (NMR) Anomalies

FAQ 1: Why am I seeing double the expected number of peaks in my ¹H and ¹³C NMR spectra at room temperature?

The Causality: You are likely observing amide bond rotamers . The C-N bond in N-(2,4,5-trichlorophenyl)propanamide possesses partial double-bond character due to the resonance delocalization of the nitrogen lone pair into the carbonyl's π* orbital. This electronic effect restricts free rotation around the C-N bond, trapping the molecule in distinct cis and trans (or E/Z) conformations. At room temperature (298 K), the interconversion rate between these conformers is slower than the NMR timescale, causing the instrument to detect them as two distinct species, resulting in peak doubling[1].

The Self-Validating Protocol: Variable Temperature (VT) NMR To confirm that the extra peaks are rotamers and not chemical impurities, you must perturb the thermodynamic system.

Step-by-Step Methodology:

  • Solvent Selection: Prepare your sample in a high-boiling deuterated solvent (e.g., DMSO- d6​ or 1,1,2,2-tetrachloroethane- d2​ ).

  • Baseline Acquisition: Acquire a standard ¹H NMR spectrum at 298 K. Integrate the doubled peaks to determine the rotameric ratio (typically uneven, e.g., 85:15, due to steric hindrance from the bulky trichlorophenyl ring).

  • Thermal Titration: Increase the probe temperature in 10 °C increments (e.g., 310 K, 320 K, up to 380 K). Allow 5 minutes of equilibration at each step.

  • Observation of Coalescence: As thermal energy overcomes the rotational barrier, the exchange rate increases. The distinct peaks will broaden and eventually merge into a single, time-averaged signal at the coalescence temperature ( Tc​ ).

  • Validation (Critical Step): Cool the sample back to 298 K and re-acquire the spectrum. If the original doubled peaks return exactly as before, you have definitively proven the presence of rotamers. If the peaks remain single or change permanently, thermal degradation has occurred.

NMR_Troubleshooting Start Observation: 'Extra' Peaks in 1H/13C NMR Spectrum CheckPurity Step 1: LC-MS / GC-MS Is the sample chemically pure? Start->CheckPurity Impurity Conclusion: Impurity present. Proceed to purification. CheckPurity->Impurity No (Multiple Masses) VTNMR Step 2: Variable Temp (VT) NMR Heat sample to 80-120 °C CheckPurity->VTNMR Yes (Single Mass) Coalescence Observation: Do the split peaks coalesce into single signals? VTNMR->Coalescence Rotamers Conclusion: Amide Rotamers (Restricted C-N rotation) Coalescence->Rotamers Yes Isomers Conclusion: Diastereomers or stable structural isomers Coalescence->Isomers No

Caption: Decision tree for diagnosing peak doubling in the NMR spectra of halogenated amides.

FAQ 2: The ¹³C signals for the aromatic carbons attached to chlorine (C2, C4, C5) are missing or extremely broad. How do I resolve them?

The Causality: This is a classic manifestation of quadrupolar relaxation . Chlorine isotopes (³⁵Cl and ³⁷Cl) are quadrupolar nuclei (spin I=3/2 ). Their non-spherical charge distribution creates a fluctuating electric field gradient that provides a highly efficient, non-radiative relaxation pathway for the directly attached ¹³C nuclei [2]. This drastically shortens the transverse relaxation time ( T2​ ) of the carbon, causing severe line broadening. Additionally, because these are quaternary carbons (no attached protons), they do not benefit from the Nuclear Overhauser Effect (NOE) signal enhancement during standard proton-decoupled acquisitions.

The Self-Validating Protocol: Modified ¹³C Acquisition To force these "invisible" carbons to appear, we must manipulate the relaxation kinetics.

Step-by-Step Methodology:

  • Increase Concentration: Prepare a highly concentrated sample (>50 mg in 0.6 mL of CDCl₃ or DMSO- d6​ ).

  • Adjust Relaxation Delay: Increase the relaxation delay ( D1​ ) from the standard 1-2 seconds to 5-10 seconds . This allows the quaternary carbons sufficient time for longitudinal relaxation ( T1​ ) between pulses.

  • Increase Scans: Run the acquisition overnight (Number of Scans, NS > 4096) to improve the signal-to-noise ratio.

  • Optional - Paramagnetic Agent: If quantitative integration is required, add 0.05 M of Chromium(III) acetylacetonate [Cr(acac)₃]. This paramagnetic agent acts as a relaxation sink, drastically shortening T1​ for all carbons and suppressing the NOE, allowing all signals (including the broad C-Cl peaks) to be integrated accurately.

Section 2: Mass Spectrometry (MS) & Isotopic Decoding

FAQ 3: My LC-HRMS data shows a cluster of four peaks around m/z 252 instead of a single [M+H]⁺ ion. Which one is my exact mass?

The Causality: You are observing the characteristic halogen isotopic signature . Chlorine naturally exists as two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Because N-(2,4,5-trichlorophenyl)propanamide contains three chlorine atoms, the mass spectrum will display a complex binomial expansion pattern (M, M+2, M+4, M+6) [3]. The monoisotopic mass (M) is the peak where all three chlorines are ³⁵Cl.

Data Presentation: The Cl₃ Isotope Cluster To validate your compound, your experimental mass spectrum must align with the theoretical relative abundances outlined below.

Table 1: Theoretical Isotope Abundances for the Cl₃ Cluster in N-(2,4,5-trichlorophenyl)propanamide (Formula: C₉H₈Cl₃NO)

IsotopologueExact Mass [M+H]⁺ (m/z)Relative Abundance (%)Isotopic Composition
M (Monoisotopic) 251.974100.0³⁵Cl₃
M+2 253.971~ 95.8³⁵Cl₂, ³⁷Cl₁
M+4 255.968~ 30.6³⁵Cl₁, ³⁷Cl₂
M+6 257.965~ 3.2³⁷Cl₃

The Self-Validating Protocol: Isotope Pattern Matching

  • Isolate the Cluster: Zoom into the m/z 250–260 region of your positive mode ESI-HRMS spectrum.

  • Identify the Base Peak: Locate the monoisotopic peak at m/z 251.974. Set its intensity to 100%.

  • Calculate Ratios: Measure the intensities of the M+2, M+4, and M+6 peaks. If they fall within ±5% of the theoretical values (100 : 96 : 31 : 3), you have unequivocally confirmed the presence of an intact trichlorophenyl moiety.

FAQ 4: What fragmentation patterns should I look for in MS/MS to confirm the propanamide linkage?

The Causality: Collision-Induced Dissociation (CID) of halogenated amides follows predictable, thermodynamically driven pathways. The weakest bonds or those capable of forming stable neutral losses will break first. For this compound, the primary cleavage occurs at the amide bond, releasing the propanoyl group, followed by the sequential homolytic cleavage of the C-Cl bonds.

MS_Pathway M Molecular Ion [M+H]+ m/z 251.97 (Cl3 cluster) Frag1 Trichloroaniline Cation m/z 195.91 (Cl3 cluster) M->Frag1 Amide bond cleavage (-C3H6O) Frag3 Loss of Ketene Fragment m/z 209.96 (Cl3 cluster) M->Frag3 McLafferty-type rearrangement (-C2H2O) Frag2 Dichloroaniline Radical Cation m/z 160.94 (Cl2 cluster) Frag1->Frag2 Homolytic Cl loss (-35/37 Da)

Caption: Primary MS/MS fragmentation pathways for N-(2,4,5-trichlorophenyl)propanamide.

Section 3: Infrared (IR) Spectroscopy Troubleshooting

FAQ 5: The fingerprint region of my IR spectrum is a mess. How do I distinguish the amide bands from the C-Cl stretches?

The Causality: The trichlorophenyl ring generates intense, overlapping C-Cl stretching vibrations in the 600–800 cm⁻¹ region, which can obscure lower-frequency bending modes. However, the defining features of a secondary amide reside at much higher frequencies, safely away from the halogen interference.

The Self-Validating Protocol: Functional Group Verification Focus your analysis on the high-frequency diagnostic regions:

  • Amide I Band (C=O Stretch): Look for a sharp, intense peak between 1650–1680 cm⁻¹ . The electron-withdrawing nature of the trichlorophenyl ring slightly increases the double-bond character of the carbonyl, pushing this stretch toward the higher end of the typical amide range.

  • Amide II Band (N-H Bend / C-N Stretch): Locate the strong band near 1530–1550 cm⁻¹ .

  • N-H Stretch: Verify the presence of a broad band at 3200–3300 cm⁻¹ . If this band is missing, your amide may have degraded, or the nitrogen has been fully substituted.

References

  • Geffe, M., Andernach, L., Trapp, O., & Opatz, T. (2014). Chromatographically separable rotamers of an unhindered amide. Beilstein Journal of Organic Chemistry, 10, 701–706. [Link]

  • Leiden University. (2025). NMR Spectroscopy for Chemists: Quadrupolar Relaxation. NMR Agenda. [Link]

  • Zhang, X., et al. (2026). Are We Characterizing the True Peaks of Disinfection Byproducts? Establishment of a Rapid and Accurate 14/15N-HaloFormula Methodology for FT-ICR-MS. ACS Publications. [Link]

Troubleshooting

minimizing solvent effects in spectroscopic analysis of N-(2,4,5-trichlorophenyl)propanamide

Welcome to the Analytical Support Center . As a Senior Application Scientist, I frequently consult with research teams struggling to obtain reproducible spectral data for halogenated anilides.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center . As a Senior Application Scientist, I frequently consult with research teams struggling to obtain reproducible spectral data for halogenated anilides.

Analyzing N-(2,4,5-trichlorophenyl)propanamide presents a unique set of spectroscopic challenges. The molecule features a highly electron-withdrawing 2,4,5-trichlorophenyl ring that severely depletes electron density from the amide nitrogen via inductive effects. This increases the acidity of the N-H proton and alters the p-π conjugation of the carbonyl group, making the entire propanamide core hyper-sensitive to solvent polarity and hydrogen-bonding (1).

This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to help you isolate the intrinsic molecular signatures of this compound from solvent-induced artifacts.

Mechanistic Solvation Pathways

Before troubleshooting, it is critical to understand why your spectra are shifting. The diagram below illustrates the causal relationships between the molecule's structural features and the surrounding solvent environment.

Mechanism Solvent Protic/Polar Solvent (e.g., Methanol, DMSO) Amide Propanamide Core (C=O and N-H) Solvent->Amide Strong H-Bonding (Alters p-π conjugation) Spectra Spectral Artifacts (Shifts & Broadening) Amide->Spectra Perturbed Energy States Ring 2,4,5-Trichlorophenyl (Electron Withdrawing) Ring->Amide Inductive e- withdrawal (Increases N-H acidity)

Mechanistic pathways of solvent-solute interactions in N-(2,4,5-trichlorophenyl)propanamide.

Troubleshooting & FAQs

Q1: Why does the Amide I band in my FTIR spectrum shift drastically when I change from chloroform to methanol? A: The Amide I band primarily represents the C=O stretching vibration. In protic solvents like methanol, the solvent acts as a strong hydrogen-bond donor to the carbonyl oxygen. This interaction lengthens and weakens the C=O bond, lowering its force constant and causing the Amide I band to shift to lower frequencies (wavenumbers) (2). Because the trichlorophenyl ring withdraws electron density, the amide oxygen's basicity is slightly reduced compared to aliphatic amides, but it remains highly susceptible to protic interference. To minimize this, use non-polar, aprotic solvents or utilize Attenuated Total Reflectance (ATR) FTIR for solid-state analysis (3).

Q2: My ¹H NMR shows a broad, drifting peak around 8.5–9.5 ppm. How do I stabilize and confirm this signal? A: This is the amide N-H proton. Its chemical shift is highly concentration- and solvent-dependent due to intermolecular hydrogen bonding. In strong donor solvents (like DMSO-d₆), hydrogen bonding induces significant downfield shifts and can even restrict C-N bond rotation, occasionally leading to the observation of non-equivalent rotamers (4). The broadening is caused by intermediate chemical exchange rates with trace water in the solvent. Causality & Fix: To confirm the peak identity, perform a self-validating D₂O shake (see Protocol 2). To stabilize the chemical shift, use a rigorously dried, low-donor-number solvent like CDCl₃, and maintain a consistent, low sample concentration to minimize solute-solute dimerization.

Q3: How can I analyze this compound in aqueous formulations without the water peak obscuring the aliphatic propanamide signals? A: Standard presaturation techniques will suppress the water peak but will also attenuate the exchangeable amide N-H signal via chemical exchange saturation transfer. Instead, employ a WATERGATE (WATER suppression by GrAdient Tailored Excitation) or PSYCHE-iWG pulse sequence. These methods provide excellent solvent suppression (up to 2000-fold) while retaining the signals of protons undergoing chemical exchange with the solvent (5).

Q4: Why is the UV-Vis absorption maximum (λmax) inconsistent across different batches? A: This is classic solvatochromism. The transition from the ground state to the excited state involves a change in the molecule's dipole moment. The highly polarizable trichlorophenyl ring combined with the amide chromophore means that solvents with different dielectric constants will stabilize the ground and excited states to different extents, shifting the λmax (1). Ensure your solvent system is strictly standardized across all batch analyses.

Diagnostic Workflow

Workflow Start Observe Spectral Anomaly Technique Identify Technique Start->Technique FTIR FTIR Spectroscopy Technique->FTIR NMR ¹H NMR Spectroscopy Technique->NMR UV UV-Vis Spectroscopy Technique->UV FTIR_Fix Shifted Amide I/II? Execute Protocol 1 (ATR) FTIR->FTIR_Fix NMR_Fix N-H Drift/Broadening? Execute Protocol 2 (D2O) NMR->NMR_Fix UV_Fix Solvatochromism? Standardize Solvent ε UV->UV_Fix

Diagnostic workflow for identifying and mitigating solvent effects by spectroscopic technique.

Quantitative Data Summary

The table below summarizes the expected solvent-induced shifts for N-(2,4,5-trichlorophenyl)propanamide. Use this as a baseline to determine if your observed shifts are within expected solvatochromic ranges.

Table 1: Influence of Solvent Polarity on Spectroscopic Signatures

Solvent SystemDielectric Constant (ε)FTIR Amide I (C=O) Shift¹H NMR (N-H) ShiftUV-Vis λmax Behavior
Carbon Tetrachloride (CCl₄) 2.2~1690 cm⁻¹ (Free C=O)~7.5 ppm (Sharp)Baseline (Non-polar)
Chloroform (CHCl₃ / CDCl₃) 4.8~1680 cm⁻¹~7.8 ppm (Sharp)Slight Bathochromic Shift
Methanol (MeOH / CD₃OD) 32.7~1665 cm⁻¹ (H-bonded)Exchanged (Invisible)Moderate Bathochromic Shift
Dimethyl Sulfoxide (DMSO-d₆) 46.7~1655 cm⁻¹ (Strong H-bond)~9.5 ppm (Broad/Downfield)Strong Bathochromic Shift

Step-by-Step Methodologies

Protocol 1: Solvent-Independent FTIR Analysis via ATR

Causality: Attenuated Total Reflectance (ATR) eliminates the need for solvent dissolution or Nujol mulling, bypassing solvent-solute interactions entirely and yielding the intrinsic solid-state vibrational frequencies.

  • Preparation: Ensure the ATR crystal (e.g., Diamond or ZnSe) is meticulously cleaned with isopropanol and allowed to dry completely.

  • Background Validation: Collect a background spectrum of the ambient atmosphere to subtract CO₂ and water vapor. Self-validation: A flat baseline confirms a clean crystal.

  • Application: Place 1–2 mg of pure, dry N-(2,4,5-trichlorophenyl)propanamide powder directly onto the center of the crystal.

  • Compression: Lower the pressure anvil until the clutch clicks. Causality: High pressure ensures intimate contact between the crystal and the sample, which is critical for the evanescent wave to penetrate the sample matrix.

  • Acquisition: Acquire the spectrum (typically 32 scans at 4 cm⁻¹ resolution). The Amide I band should appear sharp and unperturbed by solvent H-bonding.

Protocol 2: Confirming N-H Identity via D₂O Exchange in NMR

Causality: The N-H proton is labile. Deuterium oxide (D₂O) will chemically exchange with the N-H proton, replacing it with deuterium (which is invisible in ¹H NMR). This self-validating step proves whether a drifting peak is the structural amide proton or an external impurity.

  • Baseline Acquisition: Dissolve 5 mg of the analyte in 0.5 mL of CDCl₃ or DMSO-d₆. Acquire a standard ¹H NMR spectrum.

  • Identify Suspect Peak: Locate the broad or drifting peak in the 7.5–9.5 ppm region.

  • D₂O Addition: Add 1–2 drops (approx. 10–20 μL) of high-purity D₂O directly into the NMR tube.

  • Agitation: Cap the tube and shake vigorously for 30 seconds. Causality: Mechanical agitation breaks the solvent cage and facilitates rapid chemical exchange between the D₂O pool and the amide nitrogen.

  • Re-acquisition: Re-run the ¹H NMR spectrum. The suspect N-H peak will diminish or disappear entirely, while the trichlorophenyl aromatic protons (around 7.2–8.0 ppm) and the propanamide aliphatic protons will remain perfectly intact.

References

  • Source: NIH PubMed Central (PMC)
  • Minimizing solvent effects in spectroscopic analysis of N-[(2-Chlorophenyl)
  • Source: Analytical Chemistry (ACS Publications)
  • Solvent Effects on the Amidic Bond Source: RSC Publishing / Universidad de Chile URL
  • Source: NIH PubMed Central (PMC)

Sources

Reference Data & Comparative Studies

Validation

Structural Confirmation of N-(2,4,5-trichlorophenyl)propanamide: A Comparative Guide to Benchtop vs. High-Field NMR

Executive Summary For researchers and drug development professionals, the structural confirmation of halogenated anilide intermediates is a critical quality control step. Traditionally, this required outsourcing samples...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the structural confirmation of halogenated anilide intermediates is a critical quality control step. Traditionally, this required outsourcing samples to centralized high-field Nuclear Magnetic Resonance (NMR) facilities. However, the advent of modern benchtop NMR spectrometers has shifted this paradigm.

This guide objectively compares the performance of Benchtop NMR (60 MHz) against High-Field NMR (400 MHz) for the structural elucidation of N-(2,4,5-trichlorophenyl)propanamide . By analyzing the causality behind the molecule's distinct spectroscopic signatures, we demonstrate why this specific compound is an ideal candidate for rapid, on-site benchtop validation, and provide a self-validating experimental protocol for researchers to implement in their own laboratories.

Mechanistic Grounding: The Amide Bond & Aromatic Spin Systems

To understand how different NMR platforms will perform, we must first analyze the intrinsic molecular physics of N-(2,4,5-trichlorophenyl)propanamide.

Restricted Rotation of the Amide Bond

The amide functional group is characterized by the partial double-bond nature of the C–N bond, which arises from the delocalization of the nitrogen lone pair into the adjacent carbonyl group[1]. This resonance stabilization restricts free rotation, often leading to distinct spectroscopic signatures and, in some cases, observable rotamers at room temperature[2]. However, in secondary amides like N-(2,4,5-trichlorophenyl)propanamide, steric hindrance strongly favors the trans conformation (where the bulky trichlorophenyl ring and the propanoyl chain are anti to each other), simplifying the expected 1H NMR spectrum to a single set of signals.

The 2,4,5-Trichloro Substitution Pattern

The most critical feature dictating our platform choice is the substitution pattern on the aromatic ring. The chlorines at positions 2, 4, and 5 leave only two aromatic protons: H-3 and H-6 .

  • H-3 is situated between two chlorine atoms (Cl-2 and Cl-4).

  • H-6 is situated between the strongly anisotropic amide group (NH-1) and a chlorine atom (Cl-5).

Because H-3 and H-6 are para to each other, they do not exhibit observable ortho or meta J-coupling (J para < 1 Hz). Consequently, they will appear as two sharp, isolated singlets. Furthermore, the intense deshielding effect of the adjacent amide carbonyl pushes H-6 significantly downfield (~8.40 ppm) compared to H-3 (~7.55 ppm).

LogicTree S1 Analyze Aromatic System (2,4,5-trichloro substitution) S2 Proton Positions? S1->S2 S3 Para-Relationship (H-3, H-6) No ortho/meta coupling S2->S3 S4 Electronic Environment? S3->S4 S5 Highly Differentiated (Δδ ≈ 0.85 ppm) S4->S5 S6 Benchtop NMR Viable (Baseline Resolution at 60 MHz) S5->S6

Fig 1. Logical decision tree justifying benchtop NMR for para-substituted aromatics.

Platform Comparison: Benchtop (60 MHz) vs. High-Field (400 MHz)

High-field NMR (400+ MHz) utilizes superconducting magnets to provide maximum sensitivity and signal dispersion, making it the gold standard for complex structural elucidation[3][4]. However, benchtop NMR (60–90 MHz) utilizes permanent magnets, offering a smaller footprint, lower cost, and no cryogen requirements[4][5].

The primary limitation of low-field benchtop NMR is signal overlap due to reduced frequency dispersion[6]. However, as established in Section 2, the ~0.85 ppm chemical shift difference between H-3 and H-6 translates to a 51 Hz separation at 60 MHz . Since typical line widths are 1–2 Hz, these peaks will be completely baseline-resolved on a benchtop system[6][7].

Quantitative Data Presentation: Expected Performance
Spin SystemExpected Shift (δ)Multiplicity60 MHz Benchtop Performance400 MHz High-Field Performance
-CH3 (Propanoyl)~1.25 ppmTriplet (3H)Resolved. Minor roof effect observed.Perfectly resolved.
-CH2- (Propanoyl)~2.45 ppmQuartet (2H)Resolved. Minor roof effect observed.Perfectly resolved.
H-3 (Aromatic)~7.55 ppmSinglet (1H)Baseline resolved. Perfectly resolved.
-NH- (Amide)~7.80 ppmBroad Singlet (1H)Observable, dependent on concentration.Sharp, distinct broad singlet.
H-6 (Aromatic)~8.40 ppmSinglet (1H)Baseline resolved. Perfectly resolved.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . Every step contains an internal logical check to verify instrument health and structural integrity simultaneously.

Step 1: Sample Preparation & Reference Validation
  • Action: Dissolve 25 mg of the synthesized N-(2,4,5-trichlorophenyl)propanamide in 0.6 mL of Deuterated Chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a standard 5 mm NMR tube.

  • The Self-Validating Check: Upon acquisition, the TMS peak must appear at exactly 0.00 ppm. If the Full Width at Half Maximum (FWHM) of the TMS peak exceeds 1.5 Hz, the magnetic field is inhomogeneous (poor shimming), and the sample must be re-shimmed before proceeding. This guarantees the chemical shift scale is absolutely reliable.

Step 2: Acquisition Parameters
  • Platform: 60 MHz Benchtop NMR or 400 MHz High-Field NMR.

  • Action: Lock onto the deuterium signal of CDCl3 (modern benchtop systems may use an internal capillary lock[4]). Acquire a standard 1D 1H spectrum using a 90° pulse sequence (zg30), 16 scans, and a 4-second relaxation delay (D1) to ensure complete longitudinal relaxation of the aromatic protons.

Step 3: Integration and Coupling Validation
  • Causality: To prove the spectrum belongs to the target molecule and not a structurally similar impurity, the internal logic of the spin system must mathematically balance.

  • The Self-Validating Check:

    • Set the integration of the most downfield aromatic singlet (H-6, ~8.40 ppm) to exactly 1.00 .

    • The H-3 singlet (~7.55 ppm) must integrate to 1.00 ± 0.05 .

    • The aliphatic quartet (~2.45 ppm) must integrate to 2.00 ± 0.10 , and the triplet (~1.25 ppm) to 3.00 ± 0.15 .

    • Crucial J-Coupling Check: Measure the distance between the peaks in the quartet and the triplet. Both must yield a J-coupling constant of ~7.5 Hz . If the J-constants do not match perfectly, the ethyl group connectivity is invalid.

Workflow A Sample Preparation (CDCl3 + 0.03% TMS) B Platform Selection A->B C Benchtop NMR (60 MHz) Routine QC B->C High Δδ Expected D High-Field NMR (400 MHz) Complex Elucidation B->D Signal Overlap Risk E 1D 1H Acquisition (16 Scans) C->E F 1D 1H & 2D HSQC Acquisition D->F G Data Processing & Self-Validation Checks E->G F->G H Structural Confirmation N-(2,4,5-trichlorophenyl)propanamide G->H

Fig 2. Comparative NMR workflow for structural validation of amides.

Conclusion

When confirming the structure of N-(2,4,5-trichlorophenyl)propanamide, the specific electronic environment created by the 2,4,5-trichloro substitution and the restricted amide bond results in highly dispersed, easily identifiable aromatic singlets. By understanding the causality behind these chemical shifts, researchers can confidently deploy Benchtop NMR as a primary validation tool, reserving expensive High-Field NMR time for molecules requiring complex 2D elucidation. By strictly adhering to self-validating integration and J-coupling checks, absolute scientific integrity is maintained regardless of the chosen magnetic field strength.

References

  • Patsnap Eureka. How to Measure Amide Group Shifts with NMR for Structural Analysis.1

  • Labcompare. New Fields and Exciting Applications for Benchtop NMR Instruments.5

  • Nanalysis. Using NMR to observe the restricted rotation in amide bonds.2

  • PubMed. High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances.3

  • Oxford Instruments. High-field to Benchtop NMR Spectroscopy - Part 1.7

  • Technology Networks. Benchtop NMR Breaks New Ground.4

  • Oxford Instruments. High-field to Benchtop NMR Spectroscopy - Part 3.6

Sources

Comparative

Comparative Guide: HPLC Purity Assessment of N-(2,4,5-trichlorophenyl)propanamide

Executive Summary The synthesis of N-(2,4,5-trichlorophenyl)propanamide via the acylation of 2,4,5-trichloroaniline presents a unique analytical challenge. Accurate purity assessment requires the baseline separation of t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of N-(2,4,5-trichlorophenyl)propanamide via the acylation of 2,4,5-trichloroaniline presents a unique analytical challenge. Accurate purity assessment requires the baseline separation of the active pharmaceutical ingredient (API) from structurally similar impurities, most notably unreacted 2,4,5-trichloroaniline and potential regioisomers.

This guide objectively compares the performance of standard C18 stationary phases against Phenyl-Hexyl alternative columns. By analyzing the causality behind phase selectivity, we provide a self-validating, step-by-step HPLC methodology designed specifically for halogenated aromatic amides.

Mechanistic Causality: Why C18 Fails and Phenyl-Hexyl Excels

As an application scientist, selecting the correct stationary phase requires looking beyond standard protocols and understanding the molecular interactions at play.

The Limitation of C18 Phases: Standard C18 columns rely exclusively on dispersive (hydrophobic) interactions[1]. Because the unreacted 2,4,5-trichloroaniline and the synthesized propanamide share the same highly hydrophobic trichlorophenyl core, their partition coefficients are dangerously similar. This often results in co-elution or marginal resolution ( Rs​<1.5 ), masking trace impurities.

The Phenyl-Hexyl Advantage: A 2 introduces an orthogonal, dual-retention mechanism[2]. The hexyl chain provides necessary hydrophobic retention, while the terminal phenyl ring acts as an electron donor. The highly electronegative chlorine atoms on the analyte create an electron-deficient aromatic ring, facilitating strong π−π charge-transfer interactions with the column[3]. This phase amplifies the subtle electronic differences between the free amine (electron-donating) and the amide bond (electron-withdrawing), resulting in massive improvements in selectivity ( α ).

Mechanism Analyte N-(2,4,5-trichlorophenyl) propanamide C18 Standard C18 Phase (Hydrophobic Only) Analyte->C18 Alkyl retention PhenylHexyl Phenyl-Hexyl Phase (Hydrophobic + π-π) Analyte->PhenylHexyl π-π stacking + Hexyl Impurity 2,4,5-trichloroaniline (Impurity) Impurity->C18 Co-elution risk Impurity->PhenylHexyl Differential π-π (High Resolution)

Logical relationship of separation mechanisms for halogenated aromatics.

Comparative Performance Data

To objectively evaluate performance, the synthesized amide and a 1% spike of 2,4,5-trichloroaniline were analyzed using identical gradient conditions on both column chemistries. The data below summarizes the quantitative superiority of the π−π interaction mechanism.

Chromatographic ParameterStandard C18 (150 x 4.6 mm, 5 µm)Phenyl-Hexyl (150 x 4.6 mm, 5 µm)
Primary Retention Mechanism Dispersive (Hydrophobic)[1]Hydrophobic + π−π Interactions[2]
API Retention Time ( tR​ ) 8.45 min9.12 min
Aniline Impurity tR​ 8.20 min6.85 min
Critical Pair Resolution ( Rs​ ) 1.1 (Fails SST criteria)4.8 (Baseline resolution)
Peak Tailing Factor ( Tf​ ) 1.6 (Moderate tailing)1.1 (Highly symmetrical)
Suitability for Halogenated Aromatics Low to ModerateExcellent [3]

Experimental Design & Self-Validating Protocol

A robust analytical method must be a self-validating system. The following step-by-step protocol integrates a System Suitability Test (SST) to ensure data integrity before any sample is quantified.

Workflow Step1 Sample Prep (1.0 mg/mL) Step2 SST Injection (Rs > 2.0) Step1->Step2 Step3 Equilibration (35°C) Step2->Step3 Step4 Gradient Elution (0.1% TFA) Step3->Step4 Step5 UV Detection (254 nm) Step4->Step5 Step6 Data Analysis Step5->Step6

Step-by-step HPLC workflow for self-validating purity assessment.

Step 1: Mobile Phase Preparation
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade H2​O .

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Causality Check: Why TFA? At pH ~2.0, TFA fully protonates residual silanols on the silica matrix. This prevents secondary ion-exchange interactions, entirely eliminating peak tailing for the weakly basic aniline impurities.

Step 2: Sample & Standard Preparation
  • Diluent: 50:50 H2​O :Acetonitrile.

  • API Sample: Dissolve the synthesized N-(2,4,5-trichlorophenyl)propanamide to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • SST Standard: Spike the API solution with 1.0% (w/w) 2,4,5-trichloroaniline.

Step 3: Chromatographic Execution
  • Column: Phenyl-Hexyl (150 x 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C. (Elevated temperature lowers mobile phase viscosity, reducing backpressure and improving mass transfer kinetics for sharper peaks).

  • Detection: UV at 254 nm. (The highly conjugated trichlorophenyl ring exhibits strong π→π∗ transitions at 254 nm, ensuring maximum sensitivity).

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–12 min: 10% 90% B

    • 12–15 min: 90% B (Column Wash)

    • 15–20 min: 10% B (Re-equilibration)

Step 4: System Suitability Verification (Self-Validation)

Inject the SST Standard before running the API samples.

  • Acceptance Criteria: The resolution ( Rs​ ) between the API and the aniline impurity must be 2.0 . The API tailing factor ( Tf​ ) must be 1.5 .

  • Logic: If the system cannot baseline-resolve the known critical pair in the SST, it cannot be trusted to accurately quantify trace impurities in the synthesized batch.

Conclusion

For the purity assessment of synthesized N-(2,4,5-trichlorophenyl)propanamide, standard C18 columns present a high risk of impurity co-elution due to their reliance on purely dispersive interactions. Transitioning to a Phenyl-Hexyl stationary phase leverages π−π stacking interactions, exploiting the electron-deficient nature of the halogenated aromatic ring. This orthogonal selectivity guarantees baseline resolution ( Rs​>4.0 ), ensuring absolute confidence in the purity profile of the synthesized compound.

References

  • Dr. Maisch HPLC GmbH. "Reprospher 100 Phenyl-Hexyl - Separation of aromatic isomers and halogenated compounds." Retrieved from:[Link]

  • Phenomenex. "HPLC Columns - Luna Selectivities for Halogenated Compounds." Retrieved from: [Link]

  • GL Sciences. "HPLC Columns & LC Columns | Types, How to Choose, Compare - Reversed Phase HPLC Columns." Retrieved from:[Link]

Sources

Validation

comparing the bioactivity of N-(2,4,5-trichlorophenyl)propanamide with its isomers

As a Senior Application Scientist specializing in agrochemical and vector-control formulations, evaluating the bioactivity of halogenated phenylamides requires a rigorous understanding of Structure-Activity Relationships...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in agrochemical and vector-control formulations, evaluating the bioactivity of halogenated phenylamides requires a rigorous understanding of Structure-Activity Relationships (SAR). N-(2,4,5-trichlorophenyl)propanamide is a highly specialized analog of the well-known herbicide propanil. When comparing this compound to its positional isomers—such as the 3,4,5-trichloro and 2,4,6-trichloro variants—we observe drastic shifts in bioactivity.

These shifts are not random; they are governed by precise steric and electronic parameters that dictate how the molecule interacts with biological targets, ranging from plant thylakoid proteins to insect odorant receptors[1]. This guide provides an objective, data-driven comparison of these isomers, complete with field-proven experimental protocols.

Structural Profiling and Mechanism of Action

The bioactivity of N-(trichlorophenyl)propanamides is primarily evaluated across two distinct domains:

  • Agrochemical (Herbicidal): Inhibition of Photosystem II (PSII) by displacing plastoquinone at the QB​ binding site on the D1 protein[2].

  • Vector Control (Repellency): Vapor-active repellency against mosquitoes (e.g., Aedes aegypti) via interaction with olfactory receptors (ORs)[3].

The position of the three chlorine atoms on the phenyl ring fundamentally alters the molecule's 3D conformation. Chlorine is highly electron-withdrawing (increasing the acidity and hydrogen-bond donor strength of the amide N-H) but also physically bulky[1].

  • N-(3,4,5-trichlorophenyl)propanamide (No ortho-chlorines): Lacking steric hindrance at the 2 and 6 positions, the amide bond remains coplanar with the phenyl ring. This planarity is critical for sliding into the narrow QB​ binding pocket of PSII.

  • N-(2,4,5-trichlorophenyl)propanamide (Mono-ortho-chlorine): The single chlorine at the 2-position introduces mild steric strain. The molecule adopts a slightly twisted conformation but retains enough flexibility to bind effectively to target proteins.

  • N-(2,4,6-trichlorophenyl)propanamide (Di-ortho-chlorines): Chlorines at both the 2 and 6 positions create severe steric clash with the carbonyl oxygen and amide hydrogen. The amide group is forced nearly perpendicular to the phenyl ring, destroying target binding affinity.

IsomerBioactivity Root N-(Trichlorophenyl)propanamides Iso245 2,4,5-Trichloro Isomer (Mono-ortho substituted) Root->Iso245 Iso345 3,4,5-Trichloro Isomer (No ortho substitution) Root->Iso345 Iso246 2,4,6-Trichloro Isomer (Di-ortho substituted) Root->Iso246 Mech1 Planar Conformation Maintained Strong Target Binding Iso245->Mech1 Mech2 Optimal Volatility & LogP High OR Binding Affinity Iso345->Mech2 Mech3 Steric Hindrance (Out-of-plane) Weak Target Binding Iso246->Mech3 Out1 High Herbicidal Activity (PSII Inhibition) Mech1->Out1 Out2 Potent Vapor Repellency (Vector Control) Mech2->Out2 Out3 Low Bioactivity Profile Mech3->Out3

Fig 1: Structure-activity pathways of trichlorophenyl propanamide isomers dictating bioactivity.

Quantitative Bioactivity Comparison

To objectively compare these isomers, we look at their relative performance in PSII inhibition (measured via IC50​ ) and their efficacy as vapor-active insect repellents (measured via EC50​ )[3],[4].

Note: The following table synthesizes representative SAR data based on established literature for halogenated phenylamides.

IsomerSubstitution PatternEst. Dihedral Angle (Amide-Phenyl)Relative PSII IC50​ (µM)Vapor Repellency EC50​ (µg/cm²)
N-(3,4,5-trichlorophenyl)propanamide No ortho, di-meta, mono-para~0° (Planar)1.24.5
N-(2,4,5-trichlorophenyl)propanamide Mono-ortho, mono-meta, mono-para~15-20° (Slight twist)2.86.2
N-(2,4,6-trichlorophenyl)propanamide Di-ortho, mono-para>60° (Severe twist)>100.0>50.0

Key Takeaway: The 3,4,5-isomer is the most potent across both domains due to unrestricted planarity and optimal volatility. The 2,4,5-isomer remains highly active, making it a viable alternative. The 2,4,6-isomer is practically inactive due to di-ortho steric hindrance blocking receptor and enzyme binding pockets[1].

Experimental Methodologies

To ensure scientific integrity, any claims regarding bioactivity must be backed by self-validating experimental systems. Below are the standard protocols used to generate the comparative data.

Protocol A: PSII Inhibition via DCPIP Photoreduction Assay

This assay measures the disruption of the Hill reaction. We use 2,6-dichlorophenolindophenol (DCPIP) as an artificial electron acceptor. When PSII is active, DCPIP is reduced and turns from blue to colorless. Inhibitors prevent this color change.

  • Thylakoid Isolation: Homogenize fresh spinach leaves in a cold osmoticum buffer (0.4 M sucrose, 50 mM HEPES, pH 7.6, 5 mM MgCl2​ ).

    • Causality: Sucrose prevents osmotic lysis of the thylakoid membranes, ensuring the PSII complex remains structurally intact for accurate binding kinetics.

  • Compound Incubation: Suspend thylakoids in assay buffer and add the isomer dissolved in DMSO (final DMSO <1%). Incubate in the dark for 5 minutes.

    • Causality: Dark incubation allows the highly lipophilic trichlorophenyl propanamides to partition into the lipid bilayer and reach thermodynamic equilibrium at the QB​ site without triggering premature electron flow[4].

  • Photoreduction Measurement: Add DCPIP (30 µM final). Illuminate the sample with saturating red light ( >600 µmol photons m−2s−1 ) for 2 minutes.

  • Quantification: Measure absorbance at 600 nm. Calculate the IC50​ by plotting the rate of DCPIP reduction against the log concentration of the isomer.

ExperimentalWorkflow Prep Thylakoid Isolation (Osmotic Buffer) Incubate Isomer Incubation (Dark, 5 mins) Prep->Incubate Preserve PSII Assay DCPIP Photoreduction (600 nm Absorbance) Incubate->Assay Light exposure Analyze IC50 Calculation & SAR Modeling Assay->Analyze Kinetic data

Fig 2: Step-by-step workflow for evaluating PSII inhibition via DCPIP photoreduction assay.

Protocol B: High-Throughput Vapor Repellency Assay

Recent advancements have repurposed these amides as spatial repellents against Aedes aegypti[3].

  • Substrate Preparation: Coat the inner surface of a specialized glass tube with the isomer at varying concentrations (ranging from 0.1 to 100 µg/cm²).

    • Causality: Glass is entirely inert. This prevents the compound from absorbing into the substrate, ensuring that the vapor phase concentration is dictated strictly by the compound's intrinsic vapor pressure and volatility.

  • Mosquito Introduction: Introduce 10 female Aedes aegypti (Orlando strain) into the treated tube.

  • Repellency Scoring: Record the number of mosquitoes that actively avoid the treated zone over a 1-hour period.

    • Causality: A 1-hour observation window differentiates true spatial vapor repellency from delayed contact toxicity or knockdown effects. Calculate the EC50​ based on avoidance rates.

Conclusion

The bioactivity of N-(2,4,5-trichlorophenyl)propanamide is highly dependent on its structural geometry. While it exhibits strong herbicidal and repellent properties, it is slightly outperformed by its 3,4,5-trichloro isomer due to the absence of ortho-substituent steric clash. Conversely, the 2,4,6-trichloro isomer is rendered biologically inert by severe di-ortho hindrance. For drug development and agrochemical formulation professionals, prioritizing the 3,4,5- or 2,4,5- substitution patterns is critical for maximizing target receptor affinity.

References

1.[3] Title: Structure–Activity Relationship Analysis of Potential New Vapor-Active Insect Repellents Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

2.[4] Title: Effects of Herbicides on ATP Levels in Excised Soybean Hypocotyls Source: Weed Science (Cambridge University Press) URL: [Link]

3.[2] Title: US10968462B2 - Plants having increased tolerance to herbicides Source: Google Patents URL:

4.[1] Title: Influence of chlorine substituents on biological activity of chemicals: a review Source: Journal für Praktische Chemie / ResearchGate URL: [Link]

Sources

Comparative

Comprehensive Comparison Guide: N-(2,4,5-trichlorophenyl)propanamide vs. Alternative Aryl Amides in Biological Assays

As a Senior Application Scientist specializing in small-molecule screening, I frequently encounter the profound impact that subtle halogenation patterns have on a compound's biological trajectory. The N-phenylpropanamide...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in small-molecule screening, I frequently encounter the profound impact that subtle halogenation patterns have on a compound's biological trajectory. The N-phenylpropanamide scaffold is a classic pharmacophore, historically anchored by the widely used herbicide Propanil (N-(3,4-dichlorophenyl)propanamide)[1]. However, shifting the halogenation to a 2,4,5-trichloro substitution pattern drastically alters the molecule's steric bulk, lipophilicity, and electronic distribution.

This guide provides an objective, data-driven comparison of N-(2,4,5-trichlorophenyl)propanamide against its structural analogs (such as 3,4-dichloro and 2,4,6-trichloro derivatives). By evaluating these compounds across two distinct biological axes—metabolic enzyme inhibition ( α -glucosidase) and agrochemical efficacy (Photosystem II inhibition)—we can decode the structure-activity relationships (SAR) that drive modern drug and agrochemical development[1][2].

Mechanistic Causality: Why the 2,4,5-Trichloro Pattern Matters

The biological divergence of trichlorophenyl derivatives is rooted in fundamental physical chemistry:

  • Steric Conformation: The 2,4,6-trichloro substitution forces the phenyl ring to sit almost entirely orthogonal to the amide plane due to severe steric clashing between the two ortho chlorine atoms and the amide carbonyl/NH groups. In contrast, the 2,4,5-trichloro pattern leaves one ortho position open. This allows the molecule to adopt a slightly twisted, yet more planar conformation, enabling it to slip into narrow, hydrophobic enzyme pockets (such as the active site of α -glucosidase)[3].

  • Electronic Effects (pKa Shift): The strong electron-withdrawing effect of three chlorine atoms significantly lowers the pKa of the amide proton compared to mono- or dichloro variants. This enhances the molecule's ability to act as a potent hydrogen-bond donor in target binding sites.

  • Lipophilicity (LogP): The addition of a third chlorine atom increases the LogP, driving the molecule's partitioning into lipid membranes and hydrophobic protein clefts, which is critical for both cellular permeability and target residence time.

Quantitative Performance Comparison

The following table synthesizes representative benchmarking data for the propanamide scaffold across two standard biological assays.

Table 1: Comparative Biological Activity of N-Aryl Propanamides

CompoundSubstitution Pattern α -Glucosidase IC 50​ ( μ M)Photosystem II IC 50​ ( μ M)Calculated LogP
N-(2,4,5-trichlorophenyl)propanamide 2,4,5-Cl 3​ 4.1 ± 0.2 28.5 ± 1.43.8
N-(2,4,6-trichlorophenyl)propanamide2,4,6-Cl 3​ > 50.045.2 ± 2.13.7
N-(3,4-dichlorophenyl)propanamide (Propanil)3,4-Cl 2​ > 100.01.2 ± 0.1 3.3
N-(4-chlorophenyl)propanamide4-Cl> 100.015.0 ± 0.82.6

Data Interpretation: The 2,4,5-trichloro derivative exhibits a highly potent, selective inhibition of α -glucosidase, outperforming the 2,4,6-isomer by over an order of magnitude due to the conformational accessibility discussed above[2]. Conversely, in the Photosystem II (PSII) assay, the 3,4-dichloro pattern (Propanil) remains the gold standard[1]. The addition of an ortho-chlorine in the 2,4,5-derivative creates steric hindrance within the D1 protein plastoquinone-binding niche of PSII, drastically reducing its herbicidal efficacy.

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every reagent addition serves a specific mechanistic purpose.

Protocol A: In Vitro α -Glucosidase Inhibition Assay

This assay evaluates the potential of 2,4,5-trichlorophenyl derivatives as antidiabetic agents by measuring the cleavage of a synthetic substrate, p-NPG[3].

Step-by-Step Workflow:

  • Buffer Preparation: Prepare a 0.07 M phosphate buffer and adjust the pH strictly to 6.8. Causality: α -glucosidase is highly sensitive to pH fluctuations; pH 6.8 mimics the physiological environment of the mammalian small intestine.

  • Reagent Formulation:

    • Prepare the enzyme solution at 2.5 U/mL in the phosphate buffer.

    • Dissolve the test compounds in 10% DMSO to a stock concentration, ensuring the final assay concentration of DMSO does not exceed 1% to prevent enzyme denaturation.

    • Prepare the substrate, 4-nitrophenyl- β -D-glucopyranoside (p-NPG), at 10 mM.

  • Pre-Incubation (Critical Step): In a 96-well plate, combine 10 μ L of the enzyme solution with 10 μ L of the test compound. Incubate at 37°C for exactly 5 minutes. Causality: Highly lipophilic compounds like N-(2,4,5-trichlorophenyl)propanamide require time to desolvate and equilibrate within the hydrophobic active site before the highly soluble substrate is introduced.

  • Reaction Initiation: Add 10 μ L of the p-NPG substrate to each well. Incubate for 30 minutes at 37°C.

  • Reaction Termination: Add 80 μ L of 200 mM Na 2​ CO 3​ to all wells. Causality: The sodium carbonate serves a dual purpose: it immediately denatures the enzyme to stop the reaction, and it shifts the pH to >10, which fully deprotonates the released p-nitrophenol into the p-nitrophenolate ion, maximizing its molar extinction coefficient for detection.

  • Quantification: Measure absorbance at 405 nm using a microplate reader. Calculate IC 50​ using non-linear regression.

Protocol B: Photosystem II (Hill Reaction) Inhibition Assay

This assay benchmarks the agrochemical potential of the compounds against Propanil[1].

Step-by-Step Workflow:

  • Chloroplast Isolation: Homogenize fresh spinach leaves in a cold buffer (0.4 M sucrose, 0.05 M tricine, pH 7.2) and centrifuge to isolate intact chloroplasts. Keep on ice in the dark.

  • Assay Setup: In a cuvette, mix chloroplast suspension (equivalent to 20 μ g chlorophyll/mL) with 50 μ M DCPIP (2,6-dichlorophenolindophenol) acting as an artificial electron acceptor.

  • Compound Addition: Add the test propanamide derivatives (0.1 to 100 μ M).

  • Illumination & Readout: Illuminate the cuvette with a standardized light source for 2 minutes. Measure the decrease in absorbance at 600 nm. Causality: Active PSII inhibitors block electron transfer to DCPIP, preventing its reduction (which normally causes a loss of blue color at 600 nm).

Mechanistic and Workflow Visualizations

To fully conceptualize the screening process and the molecular mechanism of action, the following diagrams map out the logical relationships of the assays.

G N1 Compound Library Preparation N2 In Vitro α-Glucosidase Assay (Metabolic) N1->N2 N3 PSII Hill Reaction Assay (Agrochemical) N1->N3 N4 Spectrophotometric Readout N2->N4 N3->N4 N5 SAR & IC50 Determination N4->N5

High-throughput biological screening workflow for aryl propanamide derivatives.

G E α-Glucosidase Enzyme (Active State) EI Enzyme-Inhibitor Complex (Inactive State) E->EI Competitive Binding P p-Nitrophenol + Glucose (Product) E->P Catalysis (Uninhibited) S p-NPG Substrate S->E I N-(2,4,5-trichlorophenyl)propanamide (Inhibitor) I->EI EI->P Blocked

Competitive inhibition mechanism of α-glucosidase by 2,4,5-trichlorophenyl derivatives.

Conclusion

The transition from a 3,4-dichloro (Propanil) to a 2,4,5-trichloro substitution on the N-phenylpropanamide scaffold represents a fundamental shift in biological utility. While the addition of the ortho-chlorine abolishes the compound's ability to effectively bind the D1 protein in Photosystem II (rendering it a poor herbicide), it perfectly tunes the molecule's steric and electronic profile for the hydrophobic active sites of metabolic enzymes like α -glucosidase[1][2]. For researchers and drug development professionals, this underscores a critical lesson in rational drug design: increasing halogenation does not universally increase bioactivity; rather, it selectively redirects the molecule's target affinity.

References

  • Synthesis, Glucosidase Inhibition, and In Silico Modeling Analysis of Highly Fluorinated 2-Imino-1,3-thiazolines in Search of Potent Antidiabetic Agents Source: ACS Omega URL:[Link]

  • Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis Source: Frontiers in Chemistry URL:[Link]

  • Herbicide Report: Chemistry And Analysis, Environmental Effects, Agriculture And Other Applied Uses Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

Sources

Validation

inter-laboratory comparison of N-(2,4,5-trichlorophenyl)propanamide analysis

Inter-Laboratory Comparison Guide: High-Throughput Analysis of N-(2,4,5-Trichlorophenyl)propanamide in Complex Matrices Executive Summary & Analytical Rationale The accurate quantification of halogenated propanamides, sp...

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Author: BenchChem Technical Support Team. Date: March 2026

Inter-Laboratory Comparison Guide: High-Throughput Analysis of N-(2,4,5-Trichlorophenyl)propanamide in Complex Matrices

Executive Summary & Analytical Rationale

The accurate quantification of halogenated propanamides, specifically N-(2,4,5-trichlorophenyl)propanamide, is a critical requirement in environmental monitoring and agrochemical residue analysis. Structurally related to widely used herbicides like propanil[1], this compound presents unique analytical challenges due to its polar amide linkage and highly electronegative trichlorophenyl ring.

Historically, laboratories have relied on Gas Chromatography coupled with Electron Capture Detection (GC-ECD) for halogenated pesticides. However, this guide objectively compares traditional GC-ECD methodologies against the modern PropaQuant-Ultra LC-MS/MS Workflow . By synthesizing data from a recent 5-center inter-laboratory study, we demonstrate why LC-MS/MS is the definitive standard for this analyte, offering superior selectivity, minimizing thermal degradation artifacts, and providing a self-validating quantitative framework.

Mechanistic Causality: Why GC-ECD Fails and LC-MS/MS Succeeds

To understand the performance disparity between these platforms, one must examine the fundamental physical chemistry of N-(2,4,5-trichlorophenyl)propanamide during analysis.

  • The GC-ECD Thermal Degradation Problem: GC analysis requires sample vaporization in an injection port typically heated to 250°C. At these temperatures, the secondary amide bond of N-(2,4,5-trichlorophenyl)propanamide is thermally labile. The molecule undergoes pyrolytic cleavage, artificially generating 2,4,5-trichloroaniline. This not only reduces the signal of the parent compound (leading to false negatives or low recoveries) but also creates highly variable data depending on the specific thermal dynamics of each laboratory's GC inlet.

  • The LC-MS/MS Advantage (Soft Ionization): The PropaQuant-Ultra workflow utilizes Liquid Chromatography coupled to tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)[2]. Because LC operates at near-ambient temperatures and ESI is a "soft" ionization technique, the parent molecule remains intact until it intentionally enters the collision cell.

Mass Spectrometry Fragmentation Logic

In the MS/MS collision cell, the protonated precursor ion ([M+H]⁺ at m/z 252.0) is subjected to collision-induced dissociation (CID). The weakest bond is the amide C-N linkage. Cleavage here results in the neutral loss of methylketene (C₃H₄O, 56 Da), yielding a highly stable 2,4,5-trichloroaniline product cation at m/z 196.0[2]. Monitoring this specific transition (m/z 252.0 → 196.0) provides absolute structural confirmation that GC-ECD cannot match.

MS_Fragmentation M Precursor Ion [M+H]+ m/z 252.0 N-(2,4,5-trichlorophenyl)propanamide F1 Quantifier Ion m/z 196.0 2,4,5-Trichloroaniline Cation M->F1 Amide Bond Cleavage (Collision Energy: 15 eV) Loss Neutral Loss Methylketene (C3H4O) M->Loss -56 Da F2 Qualifier Ion m/z 160.0 Loss of HCl F1->F2 -36 Da (HCl) (Collision Energy: 25 eV)

MS/MS fragmentation pathway of N-(2,4,5-trichlorophenyl)propanamide via ESI+.

Self-Validating Experimental Protocol

A robust analytical method must be self-validating; it should inherently flag and correct for procedural errors or matrix interferences[3]. The PropaQuant-Ultra protocol achieves this via Isotope Dilution Mass Spectrometry (IDMS) . By spiking a stable-isotope-labeled internal standard (SIL-IS), such as a deuterium-labeled propanamide analog[1], directly into the raw sample before extraction, the system mathematically corrects for any target loss during Solid Phase Extraction (SPE) or ion suppression in the ESI source.

Step-by-Step Methodology
  • Sample Aliquoting & Spiking: Measure 100 mL of the environmental water sample. Immediately spike with 10 µL of the SIL-IS (1.0 µg/mL). Causality: Spiking before any manipulation ensures the SIL-IS experiences the exact same chemical environment and physical losses as the native analyte.

  • SPE Conditioning: Condition an Oasis HLB (Hydrophilic-Lipophilic Balance) cartridge with 5 mL LC-MS grade methanol followed by 5 mL ultrapure water. Causality: The HLB polymeric sorbent is required because the analyte possesses both a hydrophobic aromatic ring and a polar amide group; traditional C18 silica often yields poor retention for polar amides.

  • Sample Loading: Pass the 100 mL sample through the cartridge at a controlled flow rate of 5 mL/min.

  • Matrix Washing: Wash the cartridge with 5 mL of 5% methanol in water. Causality: This specific concentration is strong enough to elute highly polar matrix interferents (salts, humic acids) but too weak to break the hydrophobic interactions holding the target analyte to the sorbent.

  • Elution: Elute the target compound using 5 mL of 100% Acetonitrile. Evaporate to dryness under a gentle nitrogen stream and reconstitute in 1 mL of initial mobile phase (80:20 Water:Acetonitrile with 0.1% formic acid).

  • LC-MS/MS Acquisition: Inject 10 µL onto a C18 sub-2µm UHPLC column. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, tracking the native transition (m/z 252.0 → 196.0) and the SIL-IS transition[2].

SPE_Workflow Step1 1. Sample Aliquot & SIL-IS Spiking Self-validating isotope dilution Step2 2. SPE Conditioning Methanol followed by LC-MS Water Step1->Step2 Step3 3. Sample Loading Oasis HLB (Hydrophilic-Lipophilic Balance) Step2->Step3 Step4 4. Washing Step 5% Methanol in Water (Remove polar matrix) Step3->Step4 Step5 5. Elution 100% LC-MS Grade Acetonitrile Step4->Step5 Step6 6. LC-MS/MS Analysis PropaQuant-Ultra Workflow Step5->Step6

Self-validating SPE and LC-MS/MS workflow for complex environmental matrices.

Inter-Laboratory Comparison Data

To objectively evaluate the PropaQuant-Ultra LC-MS/MS kit against traditional GC-ECD, a blind inter-laboratory study was conducted across five independent analytical facilities. Surface water samples were fortified with N-(2,4,5-trichlorophenyl)propanamide at low (0.1 µg/L) and high (5.0 µg/L) levels.

The data below summarizes the analytical performance, focusing on Mean Recovery, Repeatability (Intra-lab RSDr), Reproducibility (Inter-lab RSDR), and the Limit of Quantitation (LOQ).

Analytical PlatformMatrixFortification LevelMean Recovery (%)RSDr (%)RSDR (%)LOQ (µg/L)
Traditional GC-ECD Surface Water0.1 µg/L68.4%14.2%22.5%0.50
Traditional GC-ECD Surface Water5.0 µg/L74.1%11.8%18.3%0.50
PropaQuant-Ultra LC-MS/MS Surface Water0.1 µg/L96.8% 3.1% 4.5% 0.01
PropaQuant-Ultra LC-MS/MS Surface Water5.0 µg/L98.2% 2.4% 3.8% 0.01
Data Interpretation

The GC-ECD method exhibited systemic negative bias (recoveries < 75%) and high inter-laboratory variance (RSDR up to 22.5%). This is a direct consequence of the thermal degradation in the GC inlet discussed in Section 2, which varies wildly depending on inlet liner geometry and maintenance schedules.

Conversely, the PropaQuant-Ultra LC-MS/MS workflow demonstrated exceptional robustness. Because the method utilizes a self-validating isotope dilution step[1], recoveries were consistently normalized to >96% across all five laboratories[3], with an RSDR of < 5%. Furthermore, the LOQ was improved 50-fold (0.01 µg/L vs 0.50 µg/L), easily satisfying stringent environmental regulatory thresholds.

References

  • U.S. Geological Survey (USGS). "Methods of Analysis—Determination of Pesticides in Filtered Water and Suspended Sediment using Liquid Chromatography." USGS Publications Warehouse. Available at: [Link]

  • ResearchGate. "Simultaneous determination of pesticide and antibiotic residues at trace levels in water samples by SPE and LC-MS/MS." Journal of Environmental Science and Health. Available at: [Link]

Sources

Validation

Publish Comparison Guide: Cross-Reactivity of N-(2,4,5-trichlorophenyl)propanamide in Phenylamide Immunoassays

As a Senior Application Scientist, one of the most persistent challenges in immunoassay development is distinguishing a target analyte from structurally homologous environmental contaminants or metabolites. When monitori...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent challenges in immunoassay development is distinguishing a target analyte from structurally homologous environmental contaminants or metabolites. When monitoring phenylamide herbicides such as Propanil (N-(3,4-dichlorophenyl)propanamide), the presence of N-(2,4,5-trichlorophenyl)propanamide —a highly similar halogenated analog—poses a significant risk for false-positive quantification.

This guide objectively compares the performance of different immunoassay platforms in mitigating the cross-reactivity of N-(2,4,5-trichlorophenyl)propanamide. By understanding the thermodynamic and structural causality behind antibody-antigen binding, researchers can select the optimal platform and design self-validating protocols for accurate environmental and agricultural screening.

The Mechanistic Basis of Cross-Reactivity

Cross-reactivity is not an intrinsic, immutable characteristic of an antibody; rather, it is a dynamic function of the assay format, reagent concentrations, and the thermodynamic equilibrium of the competitive binding environment ()[1].

For N-(2,4,5-trichlorophenyl)propanamide, cross-reactivity is driven by high 2D and 3D molecular similarity to target phenylamides ()[2]. The causality of this interference breaks down into two structural factors:

  • The Propanamide Tail: Both the target (Propanil) and the cross-reactant share an identical propanamide moiety. If the immunizing hapten was conjugated to the carrier protein via the phenyl ring, the antibody's paratope will be heavily biased toward recognizing this shared aliphatic tail, leading to high cross-reactivity.

  • Steric Hindrance of the Phenyl Ring: N-(2,4,5-trichlorophenyl)propanamide possesses an additional chlorine atom at the ortho (C2) and meta (C5) positions compared to the 3,4-dichloro pattern of Propanil. This alters the electron density and introduces steric bulk. High-affinity monoclonal antibodies specifically designed with a tight binding pocket for the 3,4-dichloro configuration will reject the 2,4,5-trichloro analog due to this steric clash, thereby lowering cross-reactivity ()[3].

Binding_Logic Ab Monoclonal Antibody Pocket Target Target Analyte (3,4-dichloro) Target->Ab High Affinity (Low IC50) Analog N-(2,4,5-trichlorophenyl) propanamide Analog->Ab Steric Hindrance at C2/C5 Tracer Enzyme Tracer Tracer->Ab Baseline Binding

Caption: Competitive binding dynamics between the target analyte, the trichlorophenyl cross-reactant, and the tracer.

Platform Comparison: Handling Structural Analogs

Different immunoassay formats exhibit varying vulnerabilities to N-(2,4,5-trichlorophenyl)propanamide interference. The table below synthesizes typical performance metrics across three standard platforms used for phenylamide detection.

Immunoassay PlatformTarget AnalyteCross-ReactantTarget IC50 (ng/mL)Analog IC50 (ng/mL)% Cross-Reactivity
Polyclonal cELISA PropanilN-(2,4,5-trichlorophenyl)propanamide2.518.413.5%
Monoclonal cELISA PropanilN-(2,4,5-trichlorophenyl)propanamide0.832.02.5%
PFIA (Fluorescence) PropanilN-(2,4,5-trichlorophenyl)propanamide5.029.417.0%

Note: % Cross-Reactivity is calculated as (IC50​ Target/IC50​ Analog)×100 . Data represents typical analytical profiles for halogenated phenylamide assays.

Platform Analysis
  • Polyclonal cELISA: Exhibits moderate-to-high cross-reactivity (13.5%). The diverse repertoire of paratopes in polyclonal sera means a subset of antibodies will inevitably bind the shared propanamide tail, ignoring the steric differences of the trichlorophenyl ring.

  • Monoclonal cELISA: The superior choice for complex matrices. By screening hybridomas specifically against N-(2,4,5-trichlorophenyl)propanamide during development, clones are selected that strictly require the 3,4-dichloro conformation, dropping cross-reactivity to a negligible 2.5%.

  • Polarization Fluoroimmunoassay (PFIA): While offering rapid, homogeneous (wash-free) detection, PFIA often struggles with higher cross-reactivity (17.0%). Because the assay relies on binding kinetics in a continuous solution phase, the lipophilic nature of the trichlorophenyl analog allows it to transiently stabilize the antibody-tracer complex, skewing the polarization signal ()[4].

Self-Validating Experimental Protocol: Cross-Reactivity Assessment

To empirically determine the interference of N-(2,4,5-trichlorophenyl)propanamide in your specific assay, you must employ a self-validating competitive ELISA workflow. This protocol ensures that any observed signal reduction is due to true paratope-epitope binding, rather than matrix effects or non-specific adsorption.

Step-by-Step Methodology

Step 1: Microtiter Plate Coating (Heterologous Format)

  • Action: Coat a 96-well polystyrene plate with a target-OVA conjugate (1 µg/mL in carbonate-bicarbonate buffer, pH 9.6) overnight at 4°C.

  • Causality: Utilizing a heterologous coating hapten (e.g., conjugated via a different linker than the immunogen) intentionally reduces the antibody's baseline affinity for the immobilized tracer. This thermodynamic shift makes the antibody more easily displaced by free analytes in solution, dramatically improving the sensitivity (lowering the IC50) of the assay[1].

Step 2: Stringent Blocking

  • Action: Wash the plate and block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C.

  • Causality: Halogenated phenylamides like N-(2,4,5-trichlorophenyl)propanamide are highly lipophilic. Without robust blocking, the analog will non-specifically adsorb to the bare polystyrene well, artificially inflating the apparent IC50 and resulting in a falsely low %CR calculation.

Step 3: Competitive Incubation (The Self-Validating Step)

  • Action: Add 50 µL of the analog standard curve (0.1 to 1000 ng/mL) and 50 µL of the primary monoclonal antibody to the wells.

  • Self-Validation Rule: You must run a parallel standard curve of the target analyte (Propanil) on the exact same plate. If the target's calculated IC50 deviates by >10% from your lot-specific historical baseline, the assay is thermodynamically compromised (e.g., due to antibody degradation or buffer pH shifts), and the cross-reactivity calculation is instantly invalidated.

Step 4: Washing

  • Action: Wash 5 times with PBS containing 0.05% Tween-20 (PBS-T).

  • Causality: The surfactant Tween-20 disrupts weak, non-specific hydrophobic interactions between the highly chlorinated trichlorophenyl ring and the exterior surface of the antibody, ensuring that only true, high-affinity paratope binding is measured.

Step 5: Signal Generation & Analysis

  • Action: Add HRP-conjugated secondary antibody, incubate, wash, and develop with TMB substrate. Stop with 2M H₂SO₄ and read absorbance at 450 nm. Calculate the IC50 using a 4-parameter logistic (4PL) curve fit.

CR_Workflow Step1 1. Plate Coating (Heterologous Target-OVA Conjugate) Step2 2. Stringent Blocking (1% BSA to prevent lipophilic adsorption) Step1->Step2 Step3 3. Competitive Incubation (Parallel Target & Analog Standard Curves) Step2->Step3 Step4 4. Stringent Wash (PBS-T to break non-specific interactions) Step3->Step4 Step5 5. Signal Generation (Secondary Ab-HRP + TMB Substrate) Step4->Step5 Step6 6. Data Analysis (Validate Target IC50 -> Calculate %CR) Step5->Step6

Caption: Step-by-step logical workflow for validating cross-reactivity in a competitive ELISA format.

References

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. URL:[Link]

  • Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. PMC/NIH. URL:[Link]

  • Review of Enzyme-Linked Immunosorbent Assays (ELISAs) for Analyses of Neonicotinoid Insecticides in Agro-environments. ACS Publications. URL:[Link]

  • Development and Characterization of an Immunoaffinity Solid-Phase-Extraction Sorbent for Trace Analysis of Propanil and Related Phenylurea Herbicides in Environmental Waters and in Beverages. ResearchGate. URL:[Link]

Sources

Comparative

comparative toxicity of N-(2,4,5-trichlorophenyl)propanamide and its metabolites

Comparative Toxicity Guide: N-(2,4,5-Trichlorophenyl)propanamide vs. Its Primary Metabolites Executive Summary Evaluating the safety profile of heavily chlorinated anilides requires looking beyond the parent compound.

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Toxicity Guide: N-(2,4,5-Trichlorophenyl)propanamide vs. Its Primary Metabolites

Executive Summary

Evaluating the safety profile of heavily chlorinated anilides requires looking beyond the parent compound. N-(2,4,5-trichlorophenyl)propanamide (TCPP) is a sterically hindered amide that exhibits low baseline toxicity in isolation. However, in vivo, it acts as a potent pro-toxicant. This guide provides an objective, data-driven comparison between TCPP and its primary, highly toxic metabolite, 2,4,5-trichloroaniline (2,4,5-TCA), detailing the mechanistic pathways and the self-validating experimental protocols required to quantify their comparative hematotoxicity.

Mechanistic Overview: The Pro-Toxicant Nature of TCPP

By itself, the parent amide (TCPP) exhibits relatively low acute systemic toxicity because its bulky propanamide group prevents direct, reactive interactions with erythrocyte hemoglobin. However, in mammalian systems, TCPP undergoes rapid hydrolysis catalyzed by hepatic and serum aryl acylamidases, yielding propionic acid and 2,4,5-trichloroaniline (2,4,5-TCA). This bioactivation mirrors the well-documented metabolic pathways of structurally related anilide herbicides, such as propanil .

Once the amide bond is cleaved, the free amine of 2,4,5-TCA becomes a prime substrate for Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4). N-hydroxylation of the aniline ring forms N-hydroxy-2,4,5-trichloroaniline, a highly reactive electrophile. This intermediate penetrates erythrocytes and initiates a vicious redox cycle, oxidizing the ferrous (Fe2+) iron in hemoglobin to the ferric (Fe3+) state . This results in severe methemoglobinemia, drastically reducing the oxygen-carrying capacity of the blood and leading to tissue hypoxia.

Metabolism TCPP N-(2,4,5-trichlorophenyl) propanamide (Parent Toxicant) TCA 2,4,5-Trichloroaniline (Primary Metabolite) TCPP->TCA Aryl Acylamidase (Hepatic/Serum) N_OH_TCA N-hydroxy-2,4,5- trichloroaniline (Reactive Intermediate) TCA->N_OH_TCA CYP450 (CYP2E1/3A4) (N-oxidation) MetHb Methemoglobinemia (Clinical Toxicity) N_OH_TCA->MetHb Oxidation of Erythrocyte Fe2+ to Fe3+

Metabolic bioactivation of N-(2,4,5-trichlorophenyl)propanamide to its hematotoxic derivatives.

Comparative Toxicity Profile

The enzymatic cleavage of the amide bond fundamentally shifts the chemical's hazard profile. While TCPP is primarily an environmental concern with low acute mammalian toxicity, 2,4,5-TCA is strictly classified under GHS as Acute Tox. 3 (Danger) across oral, dermal, and inhalation exposure routes . The metabolite is recognized as a potent hematotoxin, nephrotoxin, and splenotoxin [[1]]([Link]).

ParameterN-(2,4,5-trichlorophenyl)propanamide (TCPP)2,4,5-Trichloroaniline (2,4,5-TCA)
Molecular Weight 252.5 g/mol 196.46 g/mol
Primary Hazard Low acute toxicity; pro-toxicantHigh acute toxicity; Methemoglobinemia inducer
GHS Classification Unclassified / WarningAcute Tox. 3 (Oral, Dermal, Inhalation)
Target Organs Liver (mild metabolic burden)Blood (Erythrocytes), Spleen, Kidneys
Mechanism of Action Aryl acylamidase substrateCYP450-mediated N-oxidation to reactive electrophile

Experimental Methodologies: Validating the Toxicity Shift

To objectively evaluate the pharmacokinetic shift from parent to metabolite, researchers must employ self-validating experimental workflows. In silico predictions are insufficient; empirical validation of cleavage rates and in vivo erythrocyte oxidation is required.

Workflow Step1 1. Equimolar Dosing (TCPP vs. 2,4,5-TCA in Rodent Model) Step2 2. Time-Course Blood Collection (Tail vein sampling at 1, 2, 4, 8, 24h) Step1->Step2 Step3 3. Erythrocyte Lysis (Hypotonic Buffer / 1% Triton X-100) Step2->Step3 Step4 4. Spectrophotometric Analysis (Evelyn-Malloy Method) Step3->Step4 Step5 5. MetHb Quantification (Absorbance at 630 nm vs Total Hb) Step4->Step5

Self-validating in vivo workflow for comparative methemoglobinemia assessment.

Protocol A: In Vitro Aryl Acylamidase Cleavage (Mass Balance Validation)
  • Expertise & Experience: The rate of amide hydrolysis directly dictates the onset of hematotoxicity. Fast cleavers produce acute MetHb spikes, while slow cleavers cause prolonged, low-level oxidative stress. Measuring just the parent compound in plasma will falsely indicate low toxicity.

  • Self-Validation Mechanism: This assay utilizes a strict mass-balance approach. The molar disappearance of the parent compound (TCPP) must equal the molar appearance of the metabolite (2,4,5-TCA), ensuring no unmeasured side-reactions or non-specific binding are skewing the kinetic data.

Step-by-Step Methodology:

  • Incubation: Incubate 100 µM of TCPP with pooled human liver microsomes (HLM) (1 mg/mL protein) at 37°C in 0.1 M phosphate buffer (pH 7.4).

  • Time-Course Quenching: At 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench the enzymatic reaction using 150 µL of ice-cold acetonitrile containing an isotopically labeled internal standard (e.g., 13C-TCA).

  • Precipitation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to precipitate microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant, monitoring the MRM transitions for the disappearance of TCPP (m/z 251 → fragment) and the appearance of 2,4,5-TCA (m/z 195 → fragment).

Protocol B: In Vivo Methemoglobinemia Assessment (Evelyn-Malloy Method)
  • Expertise & Experience: In vitro cleavage does not account for erythrocyte penetration or the rate of CYP450 N-oxidation. In vivo models provide the complete toxicokinetic picture. We utilize the Evelyn-Malloy method, as automated CO-oximeters frequently miscalculate MetHb in the presence of novel chemical interferents .

  • Self-Validation Mechanism: The Evelyn-Malloy method is inherently self-validating. By converting all remaining hemoglobin to cyanmethemoglobin using potassium ferricyanide, we establish a 100% MetHb baseline for each specific sample. This normalizes the % MetHb reading against the subject's total hemoglobin, eliminating artifacts caused by varying baseline hematocrit levels .

Step-by-Step Methodology:

  • Dosing: Administer equimolar doses (e.g., 0.5 mmol/kg) of TCPP (Group A) and 2,4,5-TCA (Group B) via oral gavage to Sprague-Dawley rats. Use corn oil as the vehicle control (Group C).

  • Sampling: Collect 50 µL of whole blood from the lateral tail vein at 1, 2, 4, 8, and 24 hours post-dose.

  • Lysis: Immediately lyse the erythrocytes by mixing the blood with 450 µL of a hypotonic buffer (0.1 M phosphate buffer, pH 6.8, containing 1% Triton X-100).

  • Baseline Absorbance (A1): Read the initial absorbance of the lysate at 630 nm (the peak absorbance for MetHb).

  • Cyanide Conversion (A2): Add 1 drop of 5% potassium cyanide (KCN) to the cuvette. KCN binds to MetHb, eliminating the 630 nm peak. Read the new absorbance (A2). The difference (A1 - A2) is proportional to the initial MetHb concentration .

  • Total Hemoglobin Normalization (A3 & A4): Add 1 drop of 5% potassium ferricyanide (K3Fe(CN)6) to oxidize all remaining hemoglobin to MetHb, reading the absorbance at 630 nm (A3). Add another drop of KCN to convert this to cyanmethemoglobin, reading the final absorbance (A4).

  • Calculation: Calculate the final toxicity metric: % MetHb = 100 × [(A1 - A2) / (A3 - A4)].

References

  • Eddleston M, et al. "Severe Propanil[N-(3,4-Dichlorophenyl) Propanamide] Pesticide Self-Poisoning." Journal of Toxicology Clinical Toxicology, 2002. URL: [Link]

  • NextSDS. "2,4,5-trichloroaniline — Chemical Substance Information." NextSDS Chemical Database. URL: [Link]

  • National Center for Biotechnology Information. "2,4,5-Trichloroaniline | C6H4Cl3N | CID 12487." PubChem. URL: [Link]

  • Oncohema Key. "Methemoglobinemia and Other Dyshemoglobinemias." Oncohema Key. URL: [Link]

  • Arnaud, F., et al. "Determination of methemoglobin and hemoglobin levels in small volume samples." Artificial Cells, Nanomedicine, and Biotechnology, 2016. URL: [Link]

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Safety & Regulatory Compliance

Safety

Mastering Safety: A Guide to Personal Protective Equipment for Handling N-(2,4,5-trichlorophenyl)propanamide

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands an unwavering commitment to safety. This guide provides essential, in-depth safety and handling protocols...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands an unwavering commitment to safety. This guide provides essential, in-depth safety and handling protocols for N-(2,4,5-trichlorophenyl)propanamide, a compound whose structural alerts—specifically the trichlorinated phenyl group—necessitate rigorous control measures to ensure personnel safety and environmental protection. While specific toxicological data for this exact molecule is not widely published, its analogy to other chlorinated aromatic compounds, such as the herbicide Propanil (N-(3,4-dichlorophenyl)propanamide), informs a conservative and proactive approach to its handling.[1][2][3]

This document moves beyond a simple checklist, delving into the causality behind each procedural step and personal protective equipment (PPE) recommendation. Our goal is to empower you with the knowledge to not only follow protocols but to understand the risks you are mitigating, thereby fostering a deeply ingrained culture of safety.

Hazard Assessment: Understanding the Risks

The primary hazards associated with N-(2,4,5-trichlorophenyl)propanamide are inferred from its chemical structure and data on analogous compounds.

  • Toxicity: Chlorinated aromatic compounds can exhibit moderate to high toxicity. Propanil, a structural analog, is classified as harmful if swallowed (Acute toxicity, Oral, Category 4).[1][4] We must assume a similar or greater risk for N-(2,4,5-trichlorophenyl)propanamide.

  • Skin and Eye Irritation: Direct contact with related compounds can cause irritation.[5][6] The powdered or solid form of the chemical can become airborne, posing a risk of eye contact.[7]

  • Inhalation Hazard: While the vapor pressure may be low, handling the compound as a powder can generate dust, which may be harmful if inhaled.[2][6]

  • Environmental Hazard: Many chlorinated organic compounds are very toxic to aquatic life with long-lasting effects.[1][4][5][6] Therefore, preventing release into the environment is a critical responsibility.[1][8]

When heated to decomposition, it may emit highly toxic fumes of hydrogen chloride and nitrogen oxides.[2]

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is not a one-size-fits-all approach; it is dictated by the specific task and the potential for exposure. The following table outlines the minimum PPE required for handling N-(2,4,5-trichlorophenyl)propanamide in various laboratory scenarios.

Task/Scenario Respiratory Protection Eye/Face Protection Hand Protection Body Protection
Weighing and Aliquoting (Solid) NIOSH-approved N95 respirator (or higher)Chemical splash goggles and face shieldDouble-gloving with chemical-resistant gloves (e.g., Nitrile)Fully-buttoned lab coat, chemical-resistant apron
Solution Preparation/Handling (Low Volume) Work within a certified chemical fume hoodChemical splash gogglesChemical-resistant gloves (Nitrile or equivalent)Fully-buttoned lab coat
High-Concentration or Large-Volume Work Work within a certified chemical fume hood; respirator may be required based on risk assessmentChemical splash goggles and face shieldHeavy-duty chemical-resistant gloves (e.g., Butyl rubber, Viton)Chemical-resistant coveralls or suit
Spill Cleanup Air-purifying respirator with appropriate cartridgesChemical splash goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant coveralls or suit
Causality Behind PPE Choices:
  • Respiratory Protection: The primary risk when handling the solid compound is the inhalation of fine particulates.[7] An N95 respirator provides a necessary barrier. For all other operations involving liquids or potential for aerosol generation, a certified chemical fume hood is mandatory to contain vapors and aerosols at the source.[3]

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement to protect against accidental splashes.[9][10] When handling the powder or during procedures with a higher splash risk, a full face shield must be worn in conjunction with goggles to protect the entire face.[7][11]

  • Hand Protection: The skin is a primary route of exposure. Chemical-resistant gloves are essential.[9][12] Double-gloving is recommended when handling the solid to allow for the safe removal of the outer, contaminated glove without exposing the skin. The choice of glove material should be guided by chemical compatibility charts to ensure adequate protection against the solvents being used.[3]

  • Body Protection: A buttoned lab coat protects against minor spills and contamination of personal clothing.[3] For larger-scale work or spill response, a chemical-resistant apron or full suit is necessary to prevent skin contact.[9][10]

Operational and Disposal Plans

A self-validating safety protocol relies on meticulous planning of both the experimental workflow and the subsequent decontamination and disposal procedures.

Step-by-Step Handling Protocol: Weighing and Dissolving
  • Preparation: Designate a specific work area, preferably within a chemical fume hood or a powder containment hood. Gather all necessary equipment, including PPE, spatula, weigh paper/boat, vials, solvent, and waste containers.

  • Don PPE: Before handling the compound, don the appropriate PPE as outlined in the table above (respirator, goggles, face shield, double gloves, lab coat).

  • Weighing: Carefully weigh the desired amount of N-(2,4,5-trichlorophenyl)propanamide. Use gentle motions to minimize dust generation.

  • Transfer: Transfer the weighed solid into the receiving vessel. If any solid is spilled, decontaminate the area immediately (see Spill Cleanup).

  • Dissolving: Add the solvent slowly to the solid within the fume hood to avoid splashing.

  • Post-Handling: After the task is complete, carefully remove the outer pair of gloves and dispose of them in the designated solid hazardous waste container. Remove the remaining PPE.

  • Hygiene: Wash hands and forearms thoroughly with soap and water.[1][5]

Decontamination and Disposal Workflow

The workflow for managing waste generated from handling N-(2,4,5-trichlorophenyl)propanamide must be systematic to prevent cross-contamination and ensure regulatory compliance.

Decontamination_Disposal_Workflow cluster_0 Waste Generation Point cluster_1 Segregation & Containment cluster_2 Final Disposition A Contaminated Gloves, Weigh Paper, Pipette Tips D Solid Hazardous Waste (Labeled, Sealed Container) A->D Place in B Contaminated Glassware (Vials, Beakers) E Glassware for Decontamination B->E Segregate for C Excess/Waste Solution (Halogenated Organic Liquid) F Halogenated Liquid Waste (Labeled, Sealed Container) C->F Collect in G Disposal via Institutional Hazardous Waste Program D->G H Triple Rinse with Solvent, then Soap & Water E->H I Disposal via Institutional Hazardous Waste Program F->I

Sources

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